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  • Product: 2-Amino-6-bromoquinoline hydrochloride
  • CAS: 1170935-81-5

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to 2-Amino-6-bromoquinoline Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: 2-Amino-6-bromoquinoline hydrochloride is a pivotal heterocyclic building block in the field of medicinal chemistry and materials science. This guide provides an in-depth analysis of its physicochemical propert...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Amino-6-bromoquinoline hydrochloride is a pivotal heterocyclic building block in the field of medicinal chemistry and materials science. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and core applications. As a bifunctional scaffold, it features a nucleophilic amino group and a synthetically versatile bromine atom, making it an ideal starting point for the development of complex molecular architectures. We will explore its role in the synthesis of pharmaceutical intermediates, particularly for anticancer and antimalarial agents, and its utility in creating novel fluorescent probes. This document serves as a technical resource for researchers, offering detailed experimental protocols and safety guidelines to effectively harness the potential of this valuable compound.

Core Physicochemical & Structural Characteristics

2-Amino-6-bromoquinoline hydrochloride is a solid organic compound. While a specific CAS number for the hydrochloride salt is not consistently reported, the base molecule, 2-Amino-6-bromoquinoline, is registered under CAS Number 791626-58-9[1]. The hydrochloride salt is supplied by chemical vendors for research purposes. Its key properties are summarized below.

The structure incorporates a quinoline core, which is a fundamental motif in numerous biologically active compounds. The C6-bromo position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the C2-amino group offers a site for amidation, alkylation, or other nucleophilic transformations. This dual functionality is the cornerstone of its synthetic utility.

PropertyValueSource
Molecular Formula C₉H₇BrN₂ · HCl[2][3]
Molecular Weight 259.53 g/mol [2][3]
Appearance Solid[2][3]
MDL Number MFCD10703346[2][3]
InChI Key UENOKFQVCSNKMU-UHFFFAOYSA-N[2]
SMILES String NC1=NC2=C(C=C1)C=C(Br)C=C2.Cl[2]

Synthesis and Chemical Reactivity

The synthesis of substituted quinolines often involves multi-step sequences. While a direct synthesis for 2-Amino-6-bromoquinoline hydrochloride is not detailed in the provided literature, a logical and common approach involves the functionalization of a pre-existing quinoline core. A powerful strategy for creating functionalized quinolines begins with a readily available starting material like 6-bromoquinoline[4].

A key transformation involves the introduction of an activating group, such as a nitro group, via electrophilic aromatic substitution. The nitration of 6-bromoquinoline can yield 6-bromo-5-nitroquinoline[5][6]. This nitro-activated intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the displacement of the bromine atom[4][5][6]. Subsequent reduction of the nitro group would yield the corresponding aminoquinoline. This highlights the importance of the bromo-substituent not just as a coupling handle, but as a key player in activating the ring system for further derivatization.

The true synthetic power of 2-Amino-6-bromoquinoline lies in its capacity for orthogonal functionalization:

  • The Bromine Handle (C6): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N bond), and Sonogashira (C-C triple bond) couplings[1][4]. This allows for the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties, which is a cornerstone of modern library synthesis for structure-activity relationship (SAR) studies.

  • The Amino Group (C2): The 2-amino group is a versatile nucleophile. It can be acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems. Its presence is crucial for modulating the electronic properties of the quinoline ring and for establishing key hydrogen bonding interactions in biological targets.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates[5][7]. 2-Amino-6-bromoquinoline serves as a valuable intermediate in the synthesis of these complex molecules.

  • Anticancer Agents: The quinoline ring is a key structural motif in many epidermal growth factor receptor (EGFR) inhibitors, which are a central focus of targeted cancer therapy[7]. The ability to functionalize both the C2 and C6 positions of 2-Amino-6-bromoquinoline allows for the systematic exploration of the chemical space around the quinoline core to optimize binding affinity and selectivity for kinase targets. Studies have shown that bromo- and nitro-substituted quinolines can exhibit significant antiproliferative and apoptotic effects against various cancer cell lines[6].

  • Antimalarial Compounds: Historically, quinoline-based compounds like quinine and chloroquine have been the bedrock of antimalarial therapy. The development of new antimalarial agents is critical to combat drug resistance. 2-Amino-6-bromoquinoline provides a template for creating novel analogs with modified substitution patterns to improve efficacy and overcome resistance mechanisms[1].

  • Fluorescent Probes and Dyes: The inherent photophysical properties of the quinoline ring system make it an attractive scaffold for the development of fluorescent probes[1]. By conjugating different functional groups to the C6 position via cross-coupling, researchers can fine-tune the emission and absorption wavelengths, creating sensors for ions, pH, or specific biological molecules.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 2-Amino-6-bromoquinoline hydrochloride with an arylboronic acid. This reaction is fundamental for creating C-C bonds and expanding molecular complexity.

Causality: The choice of a palladium catalyst, a base, and a solvent system is critical for success. The palladium(0) species, generated in situ, is the active catalyst that undergoes oxidative addition into the C-Br bond. The base is required to activate the boronic acid, forming a more nucleophilic boronate species. The solvent must be capable of dissolving the reagents and facilitating the reaction at an elevated temperature.

Methodology:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-Amino-6-bromoquinoline hydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1 v/v).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-6-arylquinoline.

Suzuki_Coupling_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification reagents Combine Reactants: - 2-Amino-6-bromoquinoline HCl - Arylboronic Acid - Base (K₂CO₃) catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) solvent Add Degassed Solvent (Dioxane/H₂O) heat Heat & Stir (80-100 °C) solvent->heat monitor Monitor via TLC / LC-MS heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product Final Product: 2-Amino-6-arylquinoline purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 2-Amino-6-bromoquinoline hydrochloride is essential for laboratory safety.

  • Hazard Classification: The compound is classified as Acute Toxicity 4, Oral (H302: Harmful if swallowed)[2][3][8]. The GHS pictogram is GHS07 (Exclamation mark), and the signal word is "Warning"[2][3][8].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN166 or NIOSH standards, chemical-resistant gloves, and a lab coat[9][10]. Work should be conducted in a well-ventilated area or a chemical fume hood[9][11].

  • Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray[9][12]. Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling[9][10].

  • First Aid Measures:

    • If Swallowed: Rinse mouth and call a physician[9][10].

    • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing[9].

    • If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support[9][10].

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so[10].

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature[1][12].

Conclusion

2-Amino-6-bromoquinoline hydrochloride is a high-value synthetic intermediate with significant potential for drug discovery and materials science. Its bifunctional nature allows for precise and varied molecular derivatization through well-established synthetic protocols like palladium-catalyzed cross-coupling. The insights and procedures outlined in this guide are intended to equip researchers with the foundational knowledge required to effectively and safely utilize this compound in the pursuit of novel chemical entities with tailored biological or physical properties.

References

  • ECHEMI. (n.d.). 2-Amino-6-bromo-3-ethylquinoline hydrochloride.
  • MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline.
  • Alchem Pharmtech. (n.d.). CAS 203506-01-8 | 2-AMINO-6-BROMO-3-METHYLQUINOLINE.
  • MedchemExpress.com. (2025, April 30). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-bromo-3-phenylquinoline hydrochloride | 1170960-09-4.
  • Chem-Supply. (n.d.). 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS, 203506-01-8 Safety Data Sheets.
  • British Pharmacopoeia. (2013, June 5). Safety data sheet.
  • Fisher Scientific. (2012, July 12). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3-Amino-6-bromoquinoline dihydrochloride.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • BenchChem. (2025, December). Application Notes and Protocols: 6-Bromoquinoline as a Key Intermediate in Agrochemical Synthesis.

Sources

Exploratory

Physicochemical properties of 2-Amino-6-bromoquinoline hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromoquinoline hydrochloride Introduction 2-Amino-6-bromoquinoline hydrochloride is a heterocyclic compound of significant interest within the fi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromoquinoline hydrochloride

Introduction

2-Amino-6-bromoquinoline hydrochloride is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. As a derivative of the quinoline scaffold—a core component in numerous pharmacologically active agents—it serves as a versatile building block for the synthesis of novel molecules targeting a range of therapeutic areas, including cancer and infectious diseases.[1][2] The presence of a bromine atom at the 6-position and an amino group at the 2-position provides two key points for chemical modification. The bromine atom is particularly amenable to cross-coupling reactions, allowing for the introduction of diverse substituents, while the amino group can be functionalized to further elaborate the molecular structure.[1]

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Amino-6-bromoquinoline hydrochloride. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for applications in synthesis, formulation, and biological screening. We will move beyond a simple recitation of data, explaining the rationale behind analytical methodologies and providing detailed, field-tested protocols for their determination.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all subsequent scientific investigation. 2-Amino-6-bromoquinoline is protonated, forming the hydrochloride salt, which typically enhances aqueous solubility and handling properties compared to the free base.

Molecular Structure:

Chemical structure of 2-Amino-6-bromoquinoline hydrochloride

Figure 1. Chemical Structure

The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The key functional groups are the bromine atom at position C6 and the amino group at position C2. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 6-bromoquinolin-2-amine;hydrochloride [3]
CAS Number 1170935-81-5 [3]
Molecular Formula C₉H₇BrN₂ · HCl [4]
Molecular Weight 259.53 g/mol [4]
InChI 1S/C9H7BrN2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,(H2,11,12);1H [3][4]
InChI Key UENOKFQVCSNKMU-UHFFFAOYSA-N [3][4]
SMILES String NC1=NC2=C(C=C1)C=C(Br)C=C2.Cl [4]

| MDL Number | MFCD10703346 |[4] |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics to bioavailability. While specific experimental data for this exact salt are not widely published, we can infer expected properties from its structure and provide robust protocols for their empirical determination.

Table 2: Summary of Physicochemical Properties

Property Expected/Observed Value Comments
Appearance Solid Typically a powder.[4]
Melting Point Data not available Expected to be a high-melting solid, likely decomposing upon melting. The related 6-Aminoquinoline has a melting point of 115-119 °C.[5]
Solubility Low aqueous solubility expected for the free base; enhanced as the HCl salt. Likely soluble in polar organic solvents (e.g., DMSO, DMF). The parent 6-Bromoquinoline is soluble in various organic solvents.[6] The hydrochloride salt form is intended to improve solubility in aqueous media.[7]
pKa Data not available The quinoline ring system contains two basic nitrogen atoms. The exocyclic amino group is expected to have a pKa typical for aromatic amines, while the endocyclic quinoline nitrogen is less basic.

| LogP | Data not available | The presence of the bromo group increases lipophilicity, while the amino group and salt form decrease it. |

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the material. A combination of spectroscopic and chromatographic techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the quinoline ring system. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromo group. A broad singlet corresponding to the amino protons (NH₂) would also be anticipated, though its position can be highly variable and it may exchange with solvent protons.

  • ¹³C NMR: The carbon NMR spectrum will display nine signals for the unique carbon atoms of the quinoline ring. The carbon atom attached to the bromine (C6) will be significantly shifted, and its intensity may be reduced due to quadrupolar relaxation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The quinoline ring is a strong chromophore. A UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will exhibit characteristic absorption maxima. This technique is invaluable for quantitative analysis, such as determining concentration in solubility or stability studies, once a standard curve is established.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For 2-Amino-6-bromoquinoline, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ or the protonated molecule [M+H]+. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity separated by 2 Da will be observed, which is a definitive signature for a monobrominated compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of the compound and for quantifying it in various assays.[8][9] A stability-indicating reverse-phase HPLC method is essential for separating the parent compound from potential impurities and degradation products.

Experimental Methodologies

The following section provides detailed, step-by-step protocols for determining the key physicochemical and analytical parameters. These protocols are designed to be self-validating and reflect standard industry practices.

HPLC Method for Purity Assessment

This workflow outlines the process for determining the purity of a sample of 2-Amino-6-bromoquinoline hydrochloride.

HPLC_Purity_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample 1. Prepare Sample Accurately weigh ~1 mg of sample. Dissolve in 1 mL of Diluent (e.g., 50:50 ACN:H2O). prep_mobile 2. Prepare Mobile Phases A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile hplc_setup 3. System Setup Column: C18 (e.g., 4.6x150mm, 5µm) Flow Rate: 1.0 mL/min Detector: UV at 254 nm prep_mobile->hplc_setup hplc_run 4. Gradient Elution Inject 10 µL of sample. Run gradient (e.g., 5% to 95% B over 20 min). hplc_setup->hplc_run integrate 5. Integrate Peaks Obtain chromatogram and integrate all peaks. hplc_run->integrate calculate 6. Calculate Purity Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100 integrate->calculate

Workflow for HPLC Purity Analysis.

Protocol Details:

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column.

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and trifluoroacetic acid (TFA).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient Program: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Analysis: Integrate the area of the main peak and all impurity peaks. Calculate the area percent purity. This method should be validated for linearity, accuracy, and precision as per standard guidelines.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining thermodynamic solubility.

Solubility_Workflow cluster_setup Experiment Setup cluster_equilibration Equilibration cluster_analysis Sample Analysis add_solid 1. Add Excess Solid Add an excess amount of the compound to a known volume of solvent (e.g., phosphate buffer, pH 7.4). agitate 2. Agitate Shake or stir the slurry at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. add_solid->agitate sample 3. Sample & Filter Withdraw an aliquot of the supernatant. Filter through a 0.22 µm syringe filter to remove undissolved solid. agitate->sample analyze 4. Quantify Dilute the filtrate and analyze by a validated UV-Vis or HPLC method against a standard curve to determine concentration. sample->analyze

Workflow for Shake-Flask Solubility Determination.

Protocol Details:

  • Objective: To determine the equilibrium solubility of the compound in a specific solvent (e.g., water, buffer).[10]

  • Procedure: a. Add an excess amount of 2-Amino-6-bromoquinoline hydrochloride to a vial containing a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed. b. Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). c. Agitate the mixture for at least 24 hours to allow it to reach equilibrium. d. After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant. e. Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid particles. f. Accurately dilute the clear filtrate with the mobile phase or an appropriate solvent. g. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.

pKa Determination by Potentiometric Titration

This method measures the change in pH of a solution of the compound as a titrant is added, allowing for the determination of its acid dissociation constant(s).

pKa_Workflow prep 1. Prepare Solution Dissolve a precise amount of the compound in a suitable solvent (e.g., water or water/methanol co-solvent). calibrate 2. Calibrate pH Meter Calibrate the pH electrode using standard buffers (pH 4, 7, 10). prep->calibrate titrate 3. Perform Titration Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH), recording pH after each addition. calibrate->titrate plot 4. Plot & Analyze Data Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. titrate->plot

Workflow for pKa Determination via Titration.

Protocol Details:

  • Instrumentation: An automated titrator or a pH meter with a high-precision burette.

  • Procedure: a. Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in water or a co-solvent system if solubility is limited. b. Calibrate the pH electrode with at least three standard buffers. c. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites. d. Subsequently, titrate the acidified solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). e. Record the pH value after each incremental addition of the titrant. f. Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (half-equivalence points) on the titration curve.

Stability, Storage, and Safety

Chemical Stability

While specific stability data is limited, compounds of this class can be susceptible to:

  • Oxidation: The electron-rich aromatic system, particularly with the amino group, can be prone to oxidation.

  • Photodecomposition: Aromatic compounds can degrade upon exposure to UV light.

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products and establish a stability-indicating analytical method.[10]

Storage and Handling
  • Storage: The compound should be stored at room temperature in a dry, well-sealed container, protected from light.[1]

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]

Safety Profile
  • GHS Classification: Acute Toxicity, Oral (Category 4).[4]

  • Pictogram: GHS07 (Exclamation Mark).[4]

  • Signal Word: Warning.[4]

  • Hazard Statement (H-code): H302 - Harmful if swallowed.[4]

  • Precautionary Statements (P-codes): P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]

Conclusion

2-Amino-6-bromoquinoline hydrochloride is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its essential physicochemical properties and, critically, has outlined the robust, standardized methodologies required to determine them. By employing the protocols described herein for HPLC, solubility, and pKa analysis, researchers can generate the high-quality data necessary to confidently advance their research and development programs. A thorough understanding and empirical validation of these foundational characteristics are indispensable for unlocking the full potential of this versatile molecular scaffold.

References

  • Supporting Information for Quinoline Derivatives. The Royal Society of Chemistry. [Link]

  • Material Safety Data Sheet for Quinoline. ScienceLab.com. [Link]

  • 2-Amino-6-bromoquinoline. MySkinRecipes. [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]

  • ANALYTICAL METHODS for 2,4,6-trinitrotoluene. ATSDR. [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. PubMed. [Link]

Sources

Foundational

2-Amino-6-bromoquinoline hydrochloride molecular structure and weight

An In-Depth Technical Guide to 2-Amino-6-bromoquinoline Hydrochloride: Structure, Properties, and Applications Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-6-bromoquinoline hy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-6-bromoquinoline Hydrochloride: Structure, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-bromoquinoline hydrochloride is a halogenated quinoline derivative that serves as a crucial building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing bromine atom and the electron-donating amino group, make it a versatile scaffold for synthesizing novel compounds with significant biological activities. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 2-Amino-6-bromoquinoline hydrochloride. It further delves into its established applications, particularly in the development of kinase inhibitors, and offers insights into its scientific significance for drug discovery professionals.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of a molecule are fundamental to its reactivity and biological function. 2-Amino-6-bromoquinoline hydrochloride possesses a distinct architecture that underpins its utility in chemical synthesis.

Molecular Structure

The core of the molecule is a quinoline ring system, a bicyclic aromatic heterocycle. Key substitutions include an amino group (-NH₂) at the 2-position and a bromine atom (-Br) at the 6-position. The hydrochloride salt form results from the protonation of one of the basic nitrogen atoms, typically the quinoline ring nitrogen, which enhances the compound's solubility in aqueous media.

The precise arrangement of these groups dictates the molecule's steric and electronic profile. The amino group acts as an electron-donating group, increasing electron density in the ring, while the bromine atom at the 6-position acts as an electron-withdrawing group through its inductive effect. This electronic push-pull relationship influences the molecule's reactivity and its ability to participate in various chemical reactions.

Physicochemical Data

A summary of the key physicochemical properties is presented below. This data is essential for designing experimental conditions, including reaction setups, dosage formulations, and analytical methods.

PropertyValueSource
IUPAC Name 6-bromoquinolin-2-amine;hydrochloridePubChem
CAS Number 53597-26-5BLD Pharmatech
Molecular Formula C₉H₈BrClN₂PubChem
Molecular Weight 263.53 g/mol PubChem
Appearance Light yellow to yellow solidBLD Pharmatech
Purity ≥97%BLD Pharmatech
Solubility Information not widely available, but hydrochloride form suggests enhanced aqueous solubility over the free base.
Melting Point 242 - 248 °CBLD Pharmatech

Synthesis and Characterization

The synthesis of 2-Amino-6-bromoquinoline hydrochloride typically involves multi-step organic reactions. While specific proprietary methods may vary, a general understanding of its synthesis provides context for its purity and potential impurities.

General Synthetic Workflow

The synthesis often starts from a substituted aniline precursor, which undergoes cyclization to form the quinoline ring, followed by amination and bromination steps. The final step involves treatment with hydrochloric acid to form the stable salt.

G cluster_synthesis Generalized Synthetic Workflow A Substituted Aniline Precursor B Cyclization Reaction (e.g., Skraup or Doebner-von Miller) A->B C Formation of Bromoquinoline Core B->C D Amination at C2 Position C->D E Salt Formation with HCl D->E F 2-Amino-6-bromoquinoline Hydrochloride (Final Product) E->F

Caption: Generalized workflow for the synthesis of 2-Amino-6-bromoquinoline hydrochloride.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical step. A multi-pronged analytical approach is employed to ensure the material meets the required specifications for research and development.

G cluster_analysis Analytical Characterization Workflow Input Synthesized Product NMR 1H NMR Spectroscopy (Proton Environment) Input->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Input->MS IR FT-IR Spectroscopy (Functional Group ID) Input->IR Purity HPLC/UPLC (Purity Assessment) NMR->Purity MS->Purity IR->Purity Output Verified Structure & Purity >97% Purity->Output

Caption: Standard workflow for the analytical validation of 2-Amino-6-bromoquinoline hydrochloride.

Interpreting Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns of these protons provide definitive information about the substitution pattern. The presence of the amino group protons will also be evident, often as a broad singlet.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For 2-Amino-6-bromoquinoline hydrochloride, the mass spectrum of the free base (C₉H₇BrN₂) would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks corresponding to the molecular ions [M]+ and [M+2]+.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region) and C=N and C=C stretching vibrations of the quinoline ring (around 1500-1600 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The addition of a bromine atom at the 6-position provides a handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries.

Kinase Inhibitors

A primary application of this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminoquinoline core can act as a hinge-binding motif, anchoring the inhibitor molecule into the ATP-binding site of the kinase. The substituent at the 6-position can then be modified to achieve potency and selectivity for the target kinase.

Other Potential Applications

Beyond kinase inhibition, derivatives of 2-Amino-6-bromoquinoline have been explored for their potential as:

  • Antimicrobial agents

  • Antiviral compounds

  • Fluorescent probes for biological imaging

The versatility of the 6-bromo position allows for the attachment of various functional groups to tune the compound's properties for these diverse applications.

Conclusion

2-Amino-6-bromoquinoline hydrochloride is a high-value chemical intermediate whose utility is rooted in its well-defined molecular structure. The combination of the 2-amino group and the 6-bromo substituent on the quinoline core creates a versatile platform for the synthesis of complex molecules targeting a range of biological processes. A thorough understanding of its physicochemical properties and analytical characterization is paramount for its effective use in research and development, particularly in the rational design of next-generation therapeutics.

References

  • PubChem. 6-bromoquinolin-2-amine;hydrochloride. National Center for Biotechnology Information. [Link]

  • BLD Pharmatech. 2-Amino-6-bromoquinoline hydrochloride CAS 53597-26-5. [Link]

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-Amino-6-bromoquinoline Hydrochloride in Laboratory Solvents

Executive Summary The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. This guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2-Amino-6-bromoquinoline hydrochloride, a substituted quinoline of interest in medicinal chemistry. We delve into its fundamental physicochemical properties, offering a predictive solubility map across a range of common laboratory solvents. Crucially, this document furnishes detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate robust and reliable data. By explaining the causality behind experimental choices and grounding our methodologies in authoritative standards, this guide serves as a practical resource for scientists navigating the challenges of preclinical drug development.

The Imperative of Solubility in Drug Discovery

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution, is a non-negotiable parameter in pharmaceutical sciences.[1] An API's aqueous solubility directly impacts its absorption and, consequently, its bioavailability after oral administration.[2] Low solubility can lead to a host of development challenges, including:

  • Erratic Absorption: Inconsistent dissolution in the gastrointestinal tract can cause high inter-subject variability in drug exposure.[1]

  • Formulation Hurdles: Poorly soluble compounds often require complex and costly formulation technologies, such as micronization, amorphous solid dispersions, or lipid-based delivery systems.

  • Compromised In Vitro Data: Precipitation of the test compound in biological assays can lead to inaccurate and misleading structure-activity relationship (SAR) data.

Therefore, a thorough characterization of an API's solubility profile is a foundational activity in preformulation, guiding candidate selection and formulation design.[3] This guide uses 2-Amino-6-bromoquinoline hydrochloride as a case study to illuminate the principles and practices of solubility assessment.

Physicochemical Characterization of 2-Amino-6-bromoquinoline Hydrochloride

Understanding the intrinsic properties of a molecule is the first step toward predicting its solubility behavior.

  • Chemical Structure:

    • Empirical Formula: C₉H₇BrN₂ · HCl

    • Molecular Weight: 259.53 g/mol

    • Core Scaffold: A quinoline ring system, which is a weakly basic aromatic heterocycle.[4]

    • Substituents:

      • An amino group (-NH₂) at the 2-position, which is a basic functional group.

      • A bromo group (-Br) at the 6-position, which is an electron-withdrawing group that increases hydrophobicity.

    • Salt Form: A hydrochloride (HCl) salt . The formation of a salt with a strong acid like HCl is a common strategy to significantly enhance the aqueous solubility of a basic parent molecule.[5]

  • Predicted Physicochemical Properties:

    • pKa (Acid Dissociation Constant): For the parent compound, 2-aminoquinoline, the predicted basic pKa is approximately 6.16.[6] The presence of the electron-withdrawing bromine atom on the fused benzene ring would be expected to slightly decrease the basicity of the quinoline nitrogen and the exocyclic amino group. As a hydrochloride salt, the molecule will be protonated and exist predominantly in its ionized, more water-soluble form in acidic to neutral pH environments.

    • logP (Octanol-Water Partition Coefficient): The predicted logP for 2-aminoquinoline is around 1.47-1.9, indicating moderate lipophilicity.[6] The addition of a bromine atom will increase the logP, pushing the molecule towards higher lipophilicity and consequently lower intrinsic aqueous solubility.

The key takeaway is the dual nature of the molecule: a relatively lipophilic bromoquinoline core combined with a hydrophilic hydrochloride salt form. This predicts a strong dependence of its solubility on the pH and polarity of the solvent.

Predicted Solubility Profile in Common Laboratory Solvents

While precise quantitative data must be determined experimentally, a qualitative solubility map can be predicted based on the "like dissolves like" principle and the ionic nature of the hydrochloride salt. The following table serves as an illustrative guide for researchers to be populated with experimental data.

Solvent Class Solvent Predicted Solubility Rationale for Prediction
Polar Protic Water (pH < 7)SolubleAs a hydrochloride salt, the compound is ionized and readily solvated by polar water molecules, especially under acidic to neutral conditions.
Methanol (MeOH)SolubleThe high polarity and hydrogen-bonding capability of methanol can effectively solvate the ionic salt.
Ethanol (EtOH)Soluble to Sparingly SolubleLess polar than methanol; solubility is expected to be lower but still significant due to hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and ability to solvate cations make it an excellent solvent for many organic salts. This is a common choice for creating high-concentration stock solutions for biological assays.[7]
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetonitrile (MeCN)Sparingly to Slightly SolubleModerately polar, but generally a weaker solvent for salts compared to DMSO or DMF.
Nonpolar Dichloromethane (DCM)Slightly Soluble to InsolubleThe polarity is too low to effectively solvate the ionic hydrochloride salt, though some dissolution of the free base form may occur.
Diethyl Ether (Et₂O)InsolubleVery low polarity and inability to participate in strong hydrogen bonding make it a poor solvent for ionic species.
HexanesInsolubleA nonpolar hydrocarbon solvent that cannot effectively solvate polar or ionic compounds.

Experimental Determination of Solubility

Robust experimental data is the cornerstone of preformulation. It is critical to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[8]

The Dichotomy of Solubility: Kinetic vs. Thermodynamic
  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was prepared by diluting a high-concentration DMSO stock into an aqueous buffer.[3][7] It is a rapid, high-throughput measurement often used in early drug discovery for ranking compounds. However, it can often overestimate the true solubility because it can lead to the formation of supersaturated, metastable solutions.[3]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent.[3][8] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours). This "shake-flask" method is considered the gold standard and is essential for late-stage development and regulatory filings.[7]

Protocol: Kinetic Solubility Determination (Turbidimetric Method)

This protocol is designed for a 96-well plate format for high-throughput screening.

Causality: The core principle is to force precipitation from a supersaturated solution created by a rapid solvent shift (from DMSO to aqueous buffer) and identify the concentration at which this occurs.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Amino-6-bromoquinoline hydrochloride in 100% DMSO.

    • Rationale: DMSO is used to ensure the compound is fully solubilized at a high concentration before introducing it to the aqueous medium.[7]

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).

  • Solvent Shift: Using a multichannel pipette, rapidly transfer a small volume (e.g., 2 µL) of each DMSO dilution into a clear, flat-bottom 96-well analysis plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

    • Rationale: The rapid addition and low final DMSO concentration are critical for inducing precipitation of compounds that are poorly soluble in the aqueous buffer.

  • Incubation: Seal the plate and shake it at room temperature (e.g., 25°C) for 2 hours.

    • Rationale: This incubation period allows time for the precipitate to form and stabilize, though it is not long enough to ensure thermodynamic equilibrium.[7]

  • Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO serial 2. Create Serial Dilutions in DMSO Plate stock->serial Dilute transfer 3. Transfer to Assay Plate (containing aqueous buffer) serial->transfer Solvent Shift incubate 4. Shake & Incubate (e.g., 2h at 25°C) transfer->incubate Precipitation read 5. Measure Turbidity (Nephelometry/Absorbance) incubate->read result 6. Determine Highest Non-Precipitated Conc. read->result

Caption: Kinetic Solubility Experimental Workflow.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol follows the principles outlined by regulatory bodies for accurate equilibrium solubility measurement.[3]

Causality: This method ensures that the dissolved API is in true equilibrium with its most stable solid form by providing sufficient time and an excess of the solid material.

Methodology:

  • Sample Preparation: Add an excess amount of solid 2-Amino-6-bromoquinoline hydrochloride to a series of glass vials.

    • Rationale: An excess of solid is required to ensure that a saturated solution is formed and maintained throughout the experiment.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, pH-adjusted buffers, ethanol) to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 hours.

    • Rationale: A 24-hour incubation is typically sufficient for most compounds to reach thermodynamic equilibrium.[7] Constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully remove an aliquot of the supernatant. The separation of the solid from the liquid phase is critical and is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Rationale: Incomplete removal of solid particles will lead to a significant overestimation of solubility.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the API in the diluted filtrate, and then back-calculate to find the solubility in the original solvent. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid 1. Add Excess Solid API to Vial add_solvent 2. Add Known Volume of Solvent add_solid->add_solvent incubate 3. Shake & Incubate (e.g., 24h at 25°C) add_solvent->incubate Equilibrate separate 4. Separate Solid/Liquid (Centrifuge/Filter) incubate->separate Isolate Supernatant quantify 5. Quantify Concentration (HPLC-UV or LC-MS) separate->quantify result 6. Calculate Equilibrium Solubility quantify->result

Caption: Thermodynamic Solubility Experimental Workflow.

Data Interpretation and Regulatory Context

The solubility data generated must be interpreted within the broader context of drug development and regulatory expectations. The International Council for Harmonisation (ICH) guideline Q6A, for instance, specifies that for new drug substances, physicochemical characteristics, including solubility, should be established.[9][10][11]

  • High Solubility: If 2-Amino-6-bromoquinoline hydrochloride is found to be highly soluble across the physiological pH range (1.2-6.8) according to the Biopharmaceutics Classification System (BCS), it is less likely to face absorption-related bioavailability issues.

  • Low Solubility: If the thermodynamic solubility is low, this flags a potential development risk. The team may need to investigate different salt forms, polymorphs, or enabling formulation technologies to improve dissolution and absorption.[2]

  • pH-Dependent Solubility: Given its nature as a salt of a weak base, the compound's solubility is expected to decrease as the pH increases above its pKa. A full pH-solubility profile is essential to predict its dissolution behavior in different segments of the gastrointestinal tract.

Conclusion

The solubility profile of 2-Amino-6-bromoquinoline hydrochloride is a multifaceted characteristic governed by its substituted quinoline core and its hydrochloride salt form. While predictive assessments provide valuable initial guidance, they are no substitute for rigorous experimental determination. By employing standardized protocols for both kinetic and thermodynamic solubility, researchers can generate the high-quality data necessary to make informed decisions, mitigate development risks, and ultimately accelerate the journey from a promising molecule to a viable therapeutic candidate.

References

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • IKEV. ICH Q6A Guideline. [Link]

  • gmp-compliance.org. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. [Link]

  • European Medicines Agency. (n.d.). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • IOSR Journal. (n.d.). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. [Link]

  • ResearchGate. (2025). Prediction of solubility of active pharmaceutical ingredients by semi- predictive Flory Huggins/Hansen model. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • PMC - NIH. (n.d.). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. [Link]

  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • FooDB. (2010). Showing Compound 2-Aminoquinoline (FDB012467). [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. [Link]

  • PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • PubChem - NIH. (n.d.). 6-Bromoquinoline. [Link]

Sources

Foundational

Quantum chemical calculations for 2-Amino-6-bromoquinoline hydrochloride

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Amino-6-bromoquinoline hydrochloride Foreword: Bridging Theory and Application in Drug Discovery The quinoline scaffold remains a cornerstone of medicina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Amino-6-bromoquinoline hydrochloride

Foreword: Bridging Theory and Application in Drug Discovery

The quinoline scaffold remains a cornerstone of medicinal chemistry, with derivatives like 2-Amino-6-bromoquinoline hydrochloride serving as vital building blocks for novel therapeutic agents, particularly in oncology and anti-malarial research.[1] Understanding the electronic structure, reactivity, and spectral properties of such molecules at a quantum level is paramount for rational drug design and the prediction of their biochemical behavior. This guide provides researchers, computational chemists, and drug development professionals with a comprehensive, field-proven protocol for conducting quantum chemical calculations on 2-Amino-6-bromoquinoline hydrochloride using Density Functional Theory (DFT).

Our approach is rooted in the principles of scientific integrity (E-E-A-T), emphasizing not just the "how" but the critical "why" behind each methodological choice. We will construct a self-validating workflow that, while computationally rigorous, remains intrinsically linked to the principles of experimental verification—the ultimate arbiter of any theoretical model.

Theoretical Foundation: Why DFT for a Halogenated Quinoline?

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency, making it ideal for molecules of pharmaceutical interest.[2] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach for multi-atom systems.[3]

For a molecule like 2-Amino-6-bromoquinoline hydrochloride, several structural features demand careful theoretical consideration:

  • N-Heterocyclic Aromatic System: The quinoline core possesses a delocalized π-electron system that governs its aromaticity and reactivity.

  • Halogen Substitution: The bromine atom introduces a "σ-hole," a region of positive electrostatic potential on the halogen's outer surface, which can participate in halogen bonding and influence intermolecular interactions.[4]

  • Amino Group: This electron-donating group significantly modulates the electronic properties of the quinoline ring.

  • Protonation and Counter-ion: The molecule is a hydrochloride salt, meaning the quinoline nitrogen is likely protonated. The presence of the positive charge and the chloride counter-ion must be accounted for, as they dramatically influence the molecule's geometry and electronic landscape.[5]

Our chosen methodology, employing the B3LYP functional with a Pople-style basis set, is a well-established and robust combination for organic molecules containing halogens and is known to provide reliable predictions for geometry, vibrational frequencies, and electronic properties.[6][7]

The Computational Workflow: A Self-Validating Protocol

This section details a step-by-step protocol for performing a full quantum chemical analysis of 2-Amino-6-bromoquinoline hydrochloride. The workflow is designed to be self-validating, culminating in a comparison with experimental data.

Diagram: Quantum Chemical Calculation Workflow

G cluster_prep Step 1: Pre-computation & Structure Preparation cluster_dft Step 2: DFT Calculation cluster_val Step 3: Validation & Analysis p1 Generate Initial 3D Structure (e.g., from SMILES string) p2 Protonate Quinoline Nitrogen and add Cl- counter-ion p1->p2 p3 Perform Initial Conformer Search (Molecular Mechanics) p2->p3 d1 Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) p3->d1 Input Optimized Conformer d2 Frequency Calculation (Confirm Minimum, Obtain IR/Raman) d1->d2 d3 Electronic Property Calculation (HOMO, LUMO, MEP) d2->d3 d4 NMR Shielding Calculation (GIAO Method) d2->d4 v2 Compare Calculated vs. Experimental Spectra d2->v2 Calculated Frequencies d4->v2 Calculated Shifts v1 Acquire Experimental Data (FT-IR, NMR) v1->v2 Benchmark Data v3 Analyze Electronic Properties (Reactivity, SAR) v2->v3

Caption: Workflow for DFT analysis of 2-Amino-6-bromoquinoline HCl.

Protocol 2.1: Step-by-Step Computational Procedure

This protocol assumes the use of the Gaussian software suite, a widely used platform for quantum chemical calculations.[8]

Step 1: Molecular Structure Preparation

  • Initial Structure Generation: Obtain the SMILES string for 2-Amino-6-bromoquinoline hydrochloride: NC1=NC2=C(C=C1)C=C(Br)C=C2.Cl. Use a molecular editor (e.g., Avogadro, ChemDraw) to convert this into an initial 3D structure.

  • Protonation and Counter-Ion Placement:

    • Causality: The hydrochloride salt implies the quinoline ring is protonated. The most basic site is the endocyclic quinoline nitrogen. Place a hydrogen atom on this nitrogen to create a positive charge on the ring system.

    • Place the chloride (Cl⁻) counter-ion in the vicinity of the newly added proton, at a reasonable initial distance (e.g., ~3-4 Å). The geometry optimization will find the most stable position. The overall charge of the system should be neutral (0) with a spin multiplicity of 1 (singlet).

  • Pre-Optimization: Perform a quick geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to resolve any steric clashes and obtain a reasonable starting geometry for the DFT calculation.

Step 2: DFT Geometry Optimization

  • Input File Creation: Create a Gaussian input file (.gjf or .com).

  • Route Section (# line):

    • Opt: This keyword requests a geometry optimization to find the lowest energy structure.

    • Freq: This keyword requests a frequency calculation to be performed on the optimized geometry. This is crucial for two reasons: a) to confirm the structure is a true energy minimum (no imaginary frequencies), and b) to predict the IR spectrum.[8]

    • B3LYP/6-311+G(d,p): This specifies the level of theory.

      • B3LYP: A hybrid functional that provides a good description of electronic structure for a wide range of organic molecules.[9]

      • 6-311+G(d,p): A triple-zeta Pople-style basis set. The + indicates diffuse functions on heavy atoms (important for anions like Cl⁻), and (d,p) indicates polarization functions on heavy atoms and hydrogens, respectively, which are essential for describing bonding accurately.[7]

    • SCRF=(Solvent=DMSO,PCM): This incorporates the effects of a solvent (in this case, DMSO, a common solvent for NMR) using the Polarizable Continuum Model (PCM). This is critical for obtaining realistic results, as calculations in the gas phase can differ significantly from the solution phase where experiments are performed.[10][11]

  • Molecule Specification: Provide the charge (0), spin multiplicity (1), and the Cartesian coordinates from the pre-optimized structure.

  • Execution: Run the calculation using the Gaussian command: g16 < inputfile.in > outputfile.out.[8]

Step 3: Post-Calculation Analysis

  • Optimization Convergence: Open the output file and verify that the optimization has converged successfully. Look for the message "Optimization completed."

  • Frequency Analysis: Check the results of the frequency calculation. All calculated frequencies should be positive real numbers. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and the geometry must be re-examined.

  • NMR Chemical Shift Calculation: Using the optimized geometry, perform a separate single-point calculation with the GIAO (Gauge-Independent Atomic Orbital) method to predict NMR chemical shifts.

    • Route Section: #p NMR B3LYP/6-311+G(d,p) SCRF=(Solvent=DMSO,PCM)

    • The calculated shielding tensors are then typically referenced against a standard (e.g., TMS, calculated at the same level of theory) to obtain chemical shifts (δ).

Trustworthiness through Validation: Comparing Theory with Experiment

A computational protocol is only as reliable as its ability to reproduce experimental results. As of this writing, a publicly available, peer-reviewed experimental spectrum for 2-Amino-6-bromoquinoline hydrochloride is not available. The supplier, Sigma-Aldrich, notes that it does not collect analytical data for this specific compound.

This is a critical limitation. The following section outlines the methodology for validation, which must be performed by the researcher using experimentally acquired data for the target compound. To illustrate the process, we will use known data for a related fragment, 6-bromoquinoline, as a stand-in.

Validation Workflow
  • Acquire Experimental Spectra: Obtain high-quality FT-IR and ¹H and ¹³C NMR spectra for your synthesized 2-Amino-6-bromoquinoline hydrochloride.

  • Compare FT-IR Spectra:

    • The Freq calculation yields a list of vibrational frequencies and their corresponding IR intensities.

    • Plot the calculated IR spectrum and compare it to the experimental FT-IR spectrum. Note that calculated vibrational frequencies are often systematically higher than experimental ones due to the harmonic approximation. It is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement.

    • Example Target Vibrations: Look for characteristic peaks like N-H stretches (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C=N/C=C ring stretches (~1500-1650 cm⁻¹).[12][13]

  • Compare NMR Spectra:

    • Compare the calculated ¹H and ¹³C chemical shifts with the experimental data.

    • Example Comparison (Hypothetical): For the related 6-bromoquinoline, experimental ¹H NMR signals appear between δ 7.3 and 8.9 ppm.[14] A successful calculation on this fragment should reproduce the relative ordering and splitting patterns of these aromatic protons. Your calculation for the full hydrochloride compound should be evaluated similarly.

If the calculated spectra show good agreement with the experimental data, the computational model is considered validated. This builds confidence in the model's ability to predict other properties that are not directly measurable.

Results and Interpretation: From Data to Insight

A validated computational model provides a wealth of information for the drug development professional.

Table 1: Key Molecular Properties from DFT
PropertyDescription & Significance in Drug Design
Optimized Geometry Provides precise bond lengths, bond angles, and dihedral angles. Essential for understanding 3D conformation, which is critical for receptor docking.
HOMO/LUMO Energies The Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap (ELUMO - EHOMO) is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP) A 3D map of charge distribution on the molecule's surface. It visually identifies electron-rich (nucleophilic, red/yellow) and electron-poor (electrophilic, blue) regions, predicting sites for non-covalent interactions with a biological target.
Dipole Moment A measure of the overall polarity of the molecule. This influences solubility, membrane permeability, and the nature of intermolecular interactions.
Vibrational Frequencies Predicts the FT-IR and Raman spectra, serving as a fingerprint for the molecule's identity and for validating the computational model.
NMR Chemical Shifts Predicts the ¹H and ¹³C NMR spectra, another critical tool for structural elucidation and model validation.
Diagram: Interpreting Electronic Properties

G properties DFT Output HOMO Energy LUMO Energy HOMO-LUMO Gap MEP Surface interpretation Chemical Insight Electron Donating Ability Susceptibility to Nucleophilic Attack Chemical Reactivity & Stability Receptor Interaction Sites properties:h->interpretation:e correlates to properties:l->interpretation:p indicates properties:g->interpretation:g determines properties:m->interpretation:p identifies

Caption: Correlation between calculated DFT properties and their chemical interpretation.

By analyzing these properties, a researcher can make informed predictions about the molecule's reactivity, stability, and potential interaction modes with a protein target, thereby guiding the next steps in the drug discovery pipeline.

Conclusion and Best Practices

This guide has outlined a robust and scientifically sound protocol for the quantum chemical analysis of 2-Amino-6-bromoquinoline hydrochloride. The core tenets of this methodology are the reasoned selection of a suitable level of theory (B3LYP/6-311+G(d,p) with a PCM solvent model) and, most critically, the validation of the theoretical model against experimental data. While a lack of public data for the target molecule prevents a direct comparison here, the validation workflow presented is an indispensable component of any credible computational study. By adhering to this protocol, researchers can unlock a deeper, quantum-level understanding of their target molecules, accelerating the rational design of the next generation of therapeutics.

References

  • Dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. Available at: [Link]

  • Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. Available at: [Link]

  • Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Available at: [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

  • Taipale, E., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29385-29393. Available at: [Link]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Discovery and History of 2-Amino-6-bromoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of 2-Amino-6-bromoquinoline...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of 2-Amino-6-bromoquinoline hydrochloride, a key building block in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and its halogenated and aminated derivatives are of significant interest for the development of novel therapeutic agents. This document delves into the foundational synthetic strategies leading to this compound, offering field-proven insights into the chemical principles and experimental considerations. Detailed methodologies for a plausible synthetic pathway are presented, alongside characterization data and a discussion of its applications in modern research.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, has been a cornerstone of medicinal chemistry for over a century.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The historical journey of quinoline-based drugs began with the isolation of quinine from cinchona bark in 1820, which remained a primary treatment for malaria for many years.[5] This natural product spurred the development of synthetic quinoline derivatives, such as chloroquine and primaquine, in the 20th century.[6]

The strategic functionalization of the quinoline ring is a key aspect of drug design, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. The introduction of amino and bromo substituents, as in the case of 2-Amino-6-bromoquinoline, provides valuable handles for further chemical modification, making it a versatile intermediate in the synthesis of complex bioactive molecules.[7]

Historical Perspective and Discovery

While a singular, seminal report detailing the first-ever synthesis of 2-Amino-6-bromoquinoline hydrochloride is not readily apparent in a historical context, its development can be understood through the evolution of quinoline chemistry. The late 19th and early 20th centuries saw a surge in the exploration of quinoline synthesis, with classic name reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses laying the groundwork for accessing a wide variety of substituted quinolines.

The preparation of a 2-amino-6-bromo-substituted quinoline would have logically followed the development of methods to introduce these specific functionalities onto the quinoline core. The synthesis of 6-bromoquinoline itself can be achieved from 4-bromoaniline using the Skraup reaction, a method first reported by Zdenko Hans Skraup in 1880. The subsequent introduction of an amino group at the 2-position likely emerged from studies on the reactivity of 2-haloquinolines. The conversion of a 2-hydroxyquinoline (or its tautomeric form, quinolin-2-one) to a 2-chloroquinoline, followed by nucleophilic aromatic substitution with an amine source, represents a classical and logical pathway that would have been explored by organic chemists of the era.

Modern synthetic chemistry has further refined these transformations, with methods like the Buchwald-Hartwig amination providing highly efficient and versatile routes to amino-substituted heterocycles.[1][2]

Synthetic Pathways and Methodologies

The synthesis of 2-Amino-6-bromoquinoline hydrochloride can be approached through a multi-step sequence, starting from readily available starting materials. A plausible and efficient synthetic route is outlined below, involving the formation of a key quinolinone intermediate, followed by chlorination and subsequent amination.

Synthesis of the Key Intermediate: 6-bromoquinolin-2(1H)-one

A common and effective method for the synthesis of the 6-bromoquinolin-2(1H)-one intermediate is a variation of the Knorr quinoline synthesis, which involves the condensation of a β-ketoester with an aniline. In this case, 4-bromoaniline is reacted with an appropriate β-ketoester. An alternative approach involves the reaction of 4-bromoaniline with diketene or a malonic acid derivative, followed by cyclization.

Experimental Protocol: Synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one

A reported method involves the reaction of 4-bromoaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid). The intermediate formed is then cyclized in a high-boiling solvent or with a dehydrating agent like polyphosphoric acid to yield 6-bromo-4-hydroxyquinolin-2(1H)-one.[8]

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-Bromoaniline172.0330.0 g174 mmol
2,2-dimethyl-1,3-dioxane-4,6-dione144.1225.1 g174 mmol
Eaton's Reagent-100 mL-

Procedure:

  • A mixture of 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione is heated.

  • The resulting intermediate, 3-((4-bromophenyl)amino)-3-oxopropanoic acid, is isolated.

  • The intermediate is then treated with Eaton's Reagent and heated to effect cyclization.

  • The reaction mixture is cooled and poured into water to precipitate the product.

  • The crude product is collected by filtration and purified by recrystallization.

Chlorination of 6-bromoquinolin-2(1H)-one

The conversion of the quinolinone to the corresponding 2-chloroquinoline is a crucial step. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Experimental Protocol: Synthesis of 2-chloro-6-bromoquinoline

The 6-bromoquinolin-2(1H)-one is refluxed with an excess of phosphorus oxychloride.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
6-bromoquinolin-2(1H)-one224.058.52 g38.0 mmol
Phosphorus oxychloride153.3340 mL380.0 mmol

Procedure:

  • A mixture of 6-bromoquinolin-2(1H)-one and phosphorus oxychloride is heated at reflux for 1 hour.[1]

  • After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched with ice water.

  • The precipitated solid is collected by filtration, washed with water, and purified by recrystallization.

Amination of 2-chloro-6-bromoquinoline

The final step in the synthesis of the free base is the introduction of the amino group at the 2-position. This can be achieved through nucleophilic aromatic substitution (SNAr) of the chloro group. Modern methods, such as the Buchwald-Hartwig amination, offer high efficiency and broad substrate scope. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions.[9][10]

Experimental Protocol: Buchwald-Hartwig Amination

The reaction involves coupling 2-chloro-6-bromoquinoline with an ammonia equivalent, such as lithium bis(trimethylsilyl)amide, in the presence of a palladium catalyst and a suitable phosphine ligand.[1][2]

Reagent/SolventRole
2-chloro-6-bromoquinolineSubstrate
Lithium bis(trimethylsilyl)amideAmmonia equivalent
Palladium(II) acetateCatalyst precursor
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) [XPhos]Ligand
Sodium tert-butoxideBase
TolueneSolvent

Procedure:

  • To a solution of 2-chloro-6-bromoquinoline in toluene are added the palladium catalyst, ligand, and base.

  • The ammonia equivalent is then added, and the mixture is heated under an inert atmosphere.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Formation of the Hydrochloride Salt

To obtain the final product, 2-Amino-6-bromoquinoline is dissolved in a suitable solvent, such as ethanol or diethyl ether, and treated with a solution of hydrogen chloride. The hydrochloride salt precipitates out of the solution and can be collected by filtration.

Characterization and Data

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table summarizes typical characterization data for 2-Amino-6-bromoquinoline hydrochloride.

PropertyValue
Molecular Formula C₉H₇BrN₂ · HCl
Molecular Weight 259.53 g/mol [11]
Appearance Solid[11]
1H NMR (DMSO-d6, 400 MHz) δ (ppm): 8.07 (d, J = 2.3 Hz, 1H), 7.84 (dd, J = 9.0, 2.3 Hz, 1H), 7.49 (d, J = 8.9 Hz, 1H), 7.39 (s, 2H, NH₂)
13C NMR (DMSO-d6, 101 MHz) δ (ppm): 156.38, 148.28, 147.28, 136.53, 128.49, 126.36, 120.35, 116.02, 114.00, 96.37
Infrared (IR) ν (cm⁻¹) 3410 (N-H₂), 3390 (N-H₂), 3118 (Ar-H), 1661 (C=N)
Mass Spectrometry (HRMS) [M+H]⁺ calcd for C₁₀H₅N₃ClBr, 281.9428; found, 281.9415 (for a related chloro-derivative)

Note: Specific spectral data can vary slightly depending on the solvent and instrument used. The provided NMR and IR data are representative.

Applications in Research and Drug Development

2-Amino-6-bromoquinoline hydrochloride serves as a valuable building block in the synthesis of a wide range of biologically active molecules. The amino group at the 2-position can be readily acylated, alkylated, or used in the construction of fused heterocyclic systems. The bromo substituent at the 6-position is particularly useful for introducing further diversity through cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.

This compound and its derivatives have been investigated for various therapeutic applications, including:

  • Anticancer Agents: The quinoline scaffold is present in several approved anticancer drugs. Derivatives of 2-amino-6-bromoquinoline can be designed to target specific kinases or other proteins involved in cancer cell proliferation.

  • Antimalarial Drugs: Building on the legacy of quinine and chloroquine, novel quinoline derivatives continue to be explored as potential treatments for drug-resistant malaria.

  • Enzyme Inhibitors: The quinoline core can serve as a scaffold for the design of inhibitors for a variety of enzymes implicated in disease.

Conclusion

2-Amino-6-bromoquinoline hydrochloride is a synthetically versatile molecule with a rich chemical heritage rooted in the extensive history of quinoline chemistry. While its specific discovery is intertwined with the broader development of quinoline synthesis, its utility as a key intermediate is well-established in modern medicinal chemistry. The synthetic pathways outlined in this guide, from classical cyclization reactions to modern cross-coupling aminations, provide reliable methods for its preparation. The dual functionality of the amino and bromo groups ensures its continued importance as a scaffold for the discovery of new and improved therapeutic agents.

Visualizations

Synthetic Pathway Overview

Synthetic_Pathway A 4-Bromoaniline B 6-bromoquinolin-2(1H)-one A->B Knorr Synthesis (or similar) C 2-chloro-6-bromoquinoline B->C Chlorination (e.g., POCl₃) D 2-Amino-6-bromoquinoline C->D Amination (e.g., Buchwald-Hartwig) E 2-Amino-6-bromoquinoline hydrochloride D->E HCl treatment

Caption: Synthetic route to 2-Amino-6-bromoquinoline hydrochloride.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition ArX 2-chloro-6-bromoquinoline ArX->OxAdd LigEx [Ar-Pd(II)(Amine)L_n]⁺X⁻ OxAdd->LigEx Ligand Exchange Amine LiN(TMS)₂ Amine->LigEx RedElim Ar-Amine LigEx->RedElim Reductive Elimination RedElim->Pd0

Sources

Foundational

Theoretical and Computational Vantages in the Exploration of 2-Amino-6-bromoquinoline Hydrochloride Derivatives as Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring pres...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[3][4] Within this esteemed class, 2-Amino-6-bromoquinoline serves as a particularly valuable starting point.[5] The presence of a nucleophilic amino group at the C2 position and a bromine atom at the C6 position provides two distinct, reactive sites for synthetic elaboration, allowing for the systematic development of diverse chemical libraries.[5]

This guide delves into the theoretical and computational methodologies that are pivotal in navigating the complex journey of drug discovery for derivatives of 2-Amino-6-bromoquinoline hydrochloride. By leveraging the predictive power of computational chemistry, researchers can rationally design novel molecules, prioritize synthetic efforts, and gain profound insights into their potential therapeutic efficacy long before committing to resource-intensive laboratory work. We will explore the core pillars of this in silico approach: understanding molecular properties through Density Functional Theory (DFT), predicting biological interactions via molecular docking, and assessing drug-likeness with ADMET profiling.

I. The Foundation: Synthesis and Structural Confirmation

While our focus is theoretical, any computational model is only as reliable as the real-world compound it represents. The journey begins with the synthesis and unambiguous characterization of the derivative series.

A. General Synthetic Strategies

The synthesis of 2-aminoquinoline derivatives is well-established, often employing classic named reactions or modern catalytic methods. Common approaches include:

  • Friedländer Annulation: A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[6]

  • Reductive Cyclization: Zinc-mediated reductive coupling of nitro and cyano groups in appropriately substituted precursors can provide a convenient one-pot synthesis of 2-aminoquinolines.[7]

  • Nucleophilic Substitution: The displacement of a leaving group (e.g., a chlorine atom) at the C2 position of a quinoline ring with an amine.[7]

The 6-bromo substituent is typically incorporated by starting with a bromo-substituted aniline or by direct bromination of the quinoline ring system.[1][8]

B. Essential Characterization

Once synthesized, the precise molecular structure of each derivative must be confirmed. This empirical data forms the bedrock for creating accurate computational models.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule, confirming the positions of substituents on the quinoline ring.[9][10]

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.[9][11]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as N-H stretches for the amino group and C=N bonds within the quinoline ring.[10]

II. Unveiling Molecular Behavior: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[9][12] It provides fundamental insights that inform all subsequent computational analyses.

A. Core Principles and Applications

DFT calculations allow us to determine a molecule's most stable three-dimensional shape (geometry optimization) and to analyze its electronic properties. Key parameters derived from DFT studies include:

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a smaller gap often correlates with higher reactivity.[13][14][15]

  • Molecular Electrostatic Potential (MEP): An MEP map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It reveals electron-rich regions (red/yellow), which are susceptible to electrophilic attack, and electron-poor regions (blue), which are prone to nucleophilic attack. This is invaluable for predicting how a derivative might interact with the active site of a biological target.[13][16]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity.[12][17]

B. Experimental Protocol: DFT Calculation Workflow

  • Structure Drawing: Draw the 2D structure of the 2-amino-6-bromoquinoline derivative using chemical drawing software.

  • Initial 3D Conversion: Convert the 2D structure to an initial 3D conformation.

  • Computational Setup:

    • Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, Jaguar).[12][13]

    • Select a DFT functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-31+G(d,p) or a larger basis set.[9]

    • Specify the calculation type: "Geometry Optimization" followed by "Frequency" analysis to ensure a true energy minimum is found.

  • Execution: Run the calculation. This may take from minutes to many hours depending on the size of the molecule and the computational resources.

  • Analysis:

    • Visualize the optimized 3D structure.

    • Extract HOMO and LUMO energy values to calculate the energy gap.

    • Generate and visualize the MEP surface to analyze charge distribution.

C. Visualization: DFT Workflow Diagram

DFT_Workflow cluster_prep Input Preparation cluster_calc DFT Calculation (e.g., Gaussian) cluster_analysis Output Analysis Mol2D 2D Molecular Structure Mol3D Initial 3D Conformation Mol2D->Mol3D Setup Set Functional (B3LYP) & Basis Set (6-31+G(d,p)) Mol3D->Setup Opt Geometry Optimization Setup->Opt Freq Frequency Analysis Opt->Freq Geom Optimized 3D Geometry Freq->Geom HOMOLUMO HOMO-LUMO Gap (ΔE) MEP MEP Surface Reactivity Reactivity Descriptors

Caption: Workflow for DFT analysis of quinoline derivatives.

III. Predicting Biological Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, our quinoline derivative) to the active site of another (the receptor, typically a protein or enzyme).[18][19] It is a cornerstone of structure-based drug design.

A. The Docking Process

The goal of docking is to find the most stable binding pose of the ligand within the receptor's binding pocket and to estimate the strength of this interaction, usually represented by a docking score in kcal/mol.[20] A more negative score typically indicates a stronger, more favorable binding interaction.[11] The analysis of the resulting complex reveals key interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—between the ligand and specific amino acid residues in the protein's active site.[16]

B. Experimental Protocol: Molecular Docking Workflow

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

    • Prepare the protein using software (e.g., AutoDock Tools, Schrödinger Maestro): remove water molecules, add hydrogen atoms, and repair any missing residues.

    • Define the binding site (the "grid box") based on the location of a known co-crystallized ligand or through active site prediction algorithms.

  • Ligand Preparation:

    • Use the geometry-optimized structure of the quinoline derivative obtained from DFT calculations.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Run the docking algorithm using software like AutoDock Vina or Glide.[11] The software will systematically search for the best binding poses of the ligand within the defined grid box.

  • Analysis and Visualization:

    • Analyze the output to identify the pose with the best docking score.

    • Visualize the ligand-receptor complex using software like PyMOL or Discovery Studio to inspect the specific molecular interactions.[19]

C. Data Presentation: Comparative Docking Scores

The table below presents hypothetical docking scores for a series of 2-amino-6-bromoquinoline derivatives against a therapeutic target, such as Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.[16]

Compound IDDerivative SubstitutionDocking Score (kcal/mol)Key Interacting Residues
Parent None-7.2Met793, Leu718
Deriv-01 3-phenyl-8.5Met793, Leu718, Leu844 (π-π)
Deriv-02 2-NH-(CH₂)₂-OH-9.1Met793, Thr790 (H-bond)
Erlotinib Standard Inhibitor-9.8Met793, Thr790, Cys797

D. Visualization: Molecular Docking Workflow Diagram

Docking_Workflow cluster_inputs Inputs cluster_prep Preparation cluster_outputs Outputs & Analysis PDB Protein Structure (PDB) PrepProt Prepare Receptor (Add H, Remove H₂O) PDB->PrepProt Ligand Ligand Structure (from DFT) PrepLig Prepare Ligand (Assign Charges) Ligand->PrepLig Grid Define Binding Site (Grid Generation) PrepProt->Grid PrepLig->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Score Binding Affinity (Docking Score) Docking->Score Pose Binding Pose & Interactions (H-bonds, etc.) Docking->Pose SAR Structure-Activity Relationship (SAR) Pose->SAR

Caption: Workflow for molecular docking simulations.

IV. Assessing Drug-Likeness: ADMET Prediction

A compound that binds its target with high affinity may still fail as a drug if it cannot reach its target in the body, is rapidly metabolized, or causes toxicity.[21] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an in silico screening process to evaluate these crucial pharmacokinetic and safety properties.[22][23]

A. Key Pharmacokinetic and Toxicity Parameters

ADMET prediction tools use computational models to estimate properties such as:

  • Absorption: Human Intestinal Absorption (HIA) and cell permeability (Caco-2).

  • Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

  • Metabolism: Inhibition or substrate potential for key Cytochrome P450 (CYP) enzymes.[24]

  • Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and hepatotoxicity.[21][23]

A foundational guideline in this area is Lipinski's Rule of Five , which suggests that orally active drugs tend to have: a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

B. Experimental Protocol: ADMET Prediction Workflow

  • Input Structure: Obtain the simplified 2D structure of the quinoline derivative, typically as a SMILES string.

  • Select Web Server: Navigate to a free ADMET prediction web server, such as SwissADME or pkCSM.[23]

  • Submit Job: Paste the SMILES string into the input field and submit the calculation.

  • Analyze Results: The server will return a comprehensive report detailing the predicted physicochemical properties, pharmacokinetics (ADME), drug-likeness (e.g., Lipinski's rule violations), and potential toxicity flags.

C. Data Presentation: Predicted ADMET Properties

PropertyParentDeriv-01Deriv-02Acceptable Range
Mol. Weight ( g/mol )223.08299.16282.15< 500
LogP3.14.52.8< 5
H-Bond Donors112≤ 5
H-Bond Acceptors223≤ 10
Lipinski Violations0000
BBB Permeant?YesYesNoTarget Dependent
GI AbsorptionHighHighHighHigh
CYP2D6 Inhibitor?NoYesNoNo
Ames ToxicityNoNoNoNon-mutagenic

D. Visualization: ADMET Screening Funnel Diagram

ADMET_Workflow Start Library of Quinoline Derivatives Filter1 Physicochemical Properties (Lipinski's Rule of Five) Start->Filter1 Screen 1 Filter2 Absorption & Distribution (GI Absorption, BBB) Filter1->Filter2 Screen 2 Filter3 Metabolism & Toxicity (CYP Inhibition, Ames) Filter2->Filter3 Screen 3 End Lead Candidates for Synthesis & In Vitro Testing Filter3->End Prioritized

Caption: A filtering workflow for ADMET screening.

V. Synthesis of Data and Future Perspectives

The true power of these theoretical studies lies in their integration.

  • DFT provides the fundamental understanding of a derivative's stability and reactivity.

  • Molecular Docking uses this information to predict how the derivative will interact with a specific biological target, generating a hypothesis for its mechanism of action.

  • ADMET Prediction acts as a critical filter, ensuring that derivatives with high predicted potency also have a reasonable chance of becoming viable drugs.

This multi-faceted computational approach allows researchers to build robust Structure-Activity Relationship (SAR) models. For instance, analysis might reveal that adding a hydrogen bond donor at the C2 amino group (guided by MEP analysis) consistently improves docking scores against a specific kinase without violating Lipinski's rules. This insight directly informs the next round of synthesis, creating a rational, iterative cycle of drug design and optimization.

The derivatives of 2-Amino-6-bromoquinoline hydrochloride that emerge as promising candidates from this rigorous in silico evaluation are then prioritized for laboratory synthesis and subsequent in vitro and in vivo testing. This synergy between theoretical prediction and experimental validation dramatically accelerates the drug discovery pipeline, conserving resources and focusing efforts on compounds with the highest probability of success.

References

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  • RSC Publishing (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]

  • Soliman, E. S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • National Institutes of Health (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PubMed Central. Available at: [Link]

  • Oriental Journal of Chemistry (2015). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • RSC Publishing (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]

  • PubMed (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available at: [Link]

  • ResearchGate (2025). Representative biologically active 2-aminoquinolines. ResearchGate. Available at: [Link]

  • MDPI (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]

  • ResearchGate (2013). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. Available at: [Link]

  • MDPI (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Available at: [Link]

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  • ResearchGate (2021). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate. Available at: [Link]

  • PubMed (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. PubMed. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Predicted Mechanism of Action of 2-Amino-6-bromoquinoline Hydrochloride

Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics, particularly in oncology.[1][2] 2-Amino-6-bromoquinoline is a function...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics, particularly in oncology.[1][2] 2-Amino-6-bromoquinoline is a functionalized quinoline derivative that serves as a versatile building block in the synthesis of more complex and potentially bioactive molecules.[3][4] While direct pharmacological data on its hydrochloride salt is scarce, its structural motifs—the quinoline core, an amino group, and a bromine atom—provide a strong basis for predicting its mechanism of action. This guide synthesizes data from related compounds and established drug discovery principles to construct a robust hypothesis for its biological targets and outlines a comprehensive, self-validating experimental workflow to elucidate its precise molecular mechanism. We predict that 2-Amino-6-bromoquinoline hydrochloride's primary mechanism of action will involve the inhibition of protein kinases critical to oncogenic signaling.

Part 1: Foundational Analysis and In Silico Target Prediction

The Quinoline Scaffold: A Privileged Structure in Pharmacology

The quinoline ring system is prevalent in a wide array of pharmacologically active compounds, demonstrating activities ranging from antimalarial to anticancer.[2][5] Its "druggability" stems from its rigid, planar structure, which is amenable to diverse chemical modifications, and its ability to form key interactions—such as hydrogen bonds and π-stacking—within the active sites of biological targets.[2] In modern oncology, numerous quinoline-based small molecules have been successfully developed as kinase inhibitors, including Bosutinib (Src/Abl inhibitor), Cabozantinib (c-MET/VEGFR2 inhibitor), and Neratinib (HER2/EGFR inhibitor).[1] This extensive history strongly suggests that novel quinoline derivatives are promising candidates for targeting protein kinases.

Rationale for a Predictive Approach

For novel or under-characterized compounds like 2-Amino-6-bromoquinoline hydrochloride, a purely experimental approach to mechanism of action (MoA) elucidation is inefficient. A modern, logic-driven workflow begins with in silico prediction to generate high-probability hypotheses that can then be tested and validated efficiently in the laboratory. This predictive-experimental paradigm accelerates discovery by focusing resources on the most likely biological targets.

Computational Workflow for Target Identification

We propose a computational approach that leverages both ligand-based and structure-based methods to predict potential protein targets.[6] Ligand-based methods operate on the principle of molecular similarity: a novel compound is likely to bind to the same targets as known drugs or ligands with similar structures.

Experimental Protocol: Ligand-Based Target Prediction

  • Input: Obtain the 2D structure (SMILES format) of 2-Amino-6-bromoquinoline.

  • Tool Selection: Utilize established, publicly accessible web servers such as SwissTargetPrediction, SuperPred 3.0, or Similarity Ensemble Approach (SEA).[7] These tools maintain vast databases of known ligands and their corresponding protein targets.

  • Similarity Search: The platform computes the 2D and/or 3D similarity between the query molecule and the database ligands.

  • Target Ranking: The tool generates a ranked list of potential protein targets. The ranking is based on the statistical significance of the similarity scores—a high score implies a higher probability of interaction.

  • Data Analysis: Cross-reference the top-ranked predicted targets to identify clusters of related proteins (e.g., multiple receptor tyrosine kinases) and prioritize those with established roles in disease pathology.

G cluster_input Input Data cluster_process Computational Prediction Pipeline cluster_output Output & Analysis Input 2-Amino-6-bromoquinoline (SMILES/SDF) Tool Target Prediction Server (e.g., SwissTargetPrediction, SuperPred) Input->Tool Algo Similarity Calculation (2D/3D Fingerprints) Tool->Algo DB Bioactivity Database (ChEMBL, BindingDB) DB->Algo Output Ranked List of Predicted Targets Algo->Output Analysis Prioritization based on Target Class & Disease Relevance Output->Analysis

Caption: Computational workflow for predicting biological targets.

Predicted Biological Targets

Based on the structural analogy to known drugs, the primary predicted targets for 2-Amino-6-bromoquinoline hydrochloride fall within the human kinome. Secondary targets may include other enzymes involved in nucleic acid metabolism, such as topoisomerases.

Table 1: High-Probability Predicted Targets for 2-Amino-6-bromoquinoline HCl

Predicted Target ClassSpecific ExamplesRole in DiseaseRationale for Prediction
Protein Kinases EGFR, VEGFR2, Src, c-MetCancer cell proliferation, angiogenesis, metastasisThe quinoline scaffold is a well-established kinase-binding pharmacophore.[8][9][10]
DNA Topoisomerases Topoisomerase I/IIDNA replication and repairSome quinoline derivatives exhibit topoisomerase inhibition, a known anticancer mechanism.[11][12]
DNA Interaction DNA Intercalation/AlkylationInduction of DNA damageThe planar aromatic system could potentially intercalate between DNA base pairs.[10]

Part 2: Predicted Mechanism of Action and Cellular Consequences

Primary Predicted Mechanism: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Our primary hypothesis is that 2-Amino-6-bromoquinoline hydrochloride functions as an ATP-competitive inhibitor of protein kinases. Many small molecule kinase inhibitors function by occupying the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation and activation of downstream substrates.[13]

A plausible scenario involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently hyperactivated in various cancers.[1]

Mechanism Deep Dive: EGFR Pathway Inhibition

  • Binding: The compound enters the cell and binds to the intracellular kinase domain of EGFR. The quinoline ring likely forms hydrogen bonds with the hinge region of the kinase, mimicking the adenine moiety of ATP.

  • Inhibition: This binding event physically blocks ATP from entering the active site, inhibiting the autophosphorylation of the receptor.

  • Signal Blockade: Without phosphorylation, EGFR cannot recruit and activate downstream signaling proteins like GRB2/SOS.

  • Pathway Shutdown: The signal transduction cascade through RAS-RAF-MEK-ERK and PI3K-AKT-mTOR is consequently blocked.

  • Cellular Outcome: The blockade of these critical pathways leads to the inhibition of cell proliferation, survival, and angiogenesis, ultimately inducing apoptosis in cancer cells.

G cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR Compound 2-Amino-6-bromoquinoline HCl Compound->EGFR Inhibition Raf Raf Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Gene Transcription (Proliferation, Survival) Erk->Proliferation Akt Akt PI3K->Akt Akt->Proliferation promotes survival

Caption: Predicted inhibition of the EGFR signaling pathway.

Part 3: A Self-Validating Experimental Workflow

Computational predictions, however strong, must be rigorously validated through experimentation. The following multi-step workflow is designed to systematically test our primary hypothesis, with each step providing the logical foundation for the next.

G A Step 1: In Vitro Cytotoxicity (MTT / CellTiter-Glo Assay) B Step 2: Target Engagement (Kinase Glo / Binding Assay) A->B Confirms bioactivity Determines IC50 C Step 3: Cellular MoA (Western Blot for p-ERK/p-AKT) B->C Confirms direct target interaction D Validated Mechanism C->D Confirms pathway inhibition in cells

Caption: Experimental workflow for mechanism of action validation.

Step 1: Confirming Biological Activity via Cytotoxicity Screening
  • Causality: The first essential step is to confirm that the compound has any biological effect on cancer cells. A cytotoxicity assay provides a quantitative measure of the compound's ability to inhibit cell proliferation or induce cell death, yielding an IC₅₀ (half-maximal inhibitory concentration) value that is critical for designing subsequent experiments.

  • Experimental Protocol: MTT Proliferation Assay

    • Cell Plating: Seed cancer cell lines (e.g., A549, MCF-7, which have known dependencies on kinase signaling) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 2-Amino-6-bromoquinoline hydrochloride (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (DMSO) controls.

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC₅₀ value using non-linear regression.

Step 2: Validating Direct Target Interaction via Enzymatic Assays
  • Causality: A positive cytotoxicity result indicates a cellular effect but does not identify the direct molecular target. This step directly tests the hypothesis that the compound inhibits the activity of the predicted protein kinases.

  • Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

    • Assay Setup: In a 96-well plate, combine the kinase of interest (e.g., recombinant EGFR), its specific substrate peptide, and ATP at a concentration near its Km value.

    • Inhibitor Addition: Add 2-Amino-6-bromoquinoline hydrochloride across a range of concentrations.

    • Kinase Reaction: Incubate the reaction at room temperature for 1 hour to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

    • First Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Second Detection: Add Kinase Detection Reagent, which contains the enzyme Ultra-Glo™ Luciferase. This enzyme converts the newly generated ADP into ATP, which then drives a luciferase reaction, producing light.

    • Data Acquisition: Measure the luminescence signal using a luminometer. The light output is directly proportional to the amount of ADP generated and thus to the kinase activity.

    • Analysis: A potent inhibitor will result in a low luminescence signal. Plot the signal against the inhibitor concentration to determine the IC₅₀ for target enzyme inhibition.

Step 3: Confirming the Cellular Mechanism via Pathway Analysis
  • Causality: This final validation step connects the direct target inhibition (Step 2) to the observed cellular phenotype (Step 1). By measuring the phosphorylation status of key downstream proteins, we can confirm that the compound inhibits the intended signaling pathway within a live-cell context.

  • Experimental Protocol: Western Blot for Phospho-Protein Levels

    • Cell Treatment: Culture A549 cells (which have high EGFR activity) until they reach ~80% confluency. Treat the cells with 2-Amino-6-bromoquinoline hydrochloride at concentrations around its cellular IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for a defined period (e.g., 2-6 hours). Include a vehicle control.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel via electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

      • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-ERK, anti-phospho-AKT) and total proteins (anti-total-ERK, anti-total-AKT). Also, probe for a loading control (e.g., anti-GAPDH).

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Analysis: A successful outcome will show a dose-dependent decrease in the levels of p-ERK and p-AKT, while the levels of total ERK, total AKT, and GAPDH remain unchanged. This provides direct evidence of pathway inhibition.

References

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Foundational

An In-Depth Technical Guide to In Silico Screening of 2-Amino-6-bromoquinoline Hydrochloride Targets

Abstract This technical guide provides a comprehensive, in-depth framework for the in silico screening of 2-Amino-6-bromoquinoline hydrochloride to identify and validate potential biological targets. This document is int...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico screening of 2-Amino-6-bromoquinoline hydrochloride to identify and validate potential biological targets. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. By integrating established computational methodologies, this guide offers a robust workflow, from initial ligand preparation to sophisticated data analysis and lead optimization strategies. The protocols and insights presented herein are grounded in scientific principles to ensure a self-validating and reproducible research trajectory.

Introduction: The Quinoline Scaffold and the Quest for Novel Targets

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial and anticancer properties. 2-Amino-6-bromoquinoline hydrochloride serves as a versatile synthetic intermediate, offering functional groups amenable to further chemical modifications for the exploration of structure-activity relationships (SAR).[1] The inherent potential of the quinoline backbone in targeting various biological pathways underscores the importance of identifying specific protein targets for novel derivatives like 2-Amino-6-bromoquinoline hydrochloride.[2] In silico screening presents a time- and cost-effective strategy to navigate the vast chemical and biological space, prioritizing experimental validation on the most promising candidates.[3][4]

This guide will delineate a multi-faceted in silico approach, combining molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to elucidate the potential interactome of 2-Amino-6-bromoquinoline hydrochloride.

The In Silico Screening Workflow: A Strategic Overview

The identification of potential protein targets for a novel small molecule is a complex process that necessitates a systematic and multi-pronged computational strategy. The workflow detailed below is designed to be iterative and self-validating, ensuring a high degree of confidence in the generated hits.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Refinement & Filtering cluster_3 Phase 4: Prioritization & Analysis cluster_4 Phase 5: Lead Optimization A Ligand Preparation: 2-Amino-6-bromoquinoline hydrochloride C High-Throughput Molecular Docking A->C B Target Library Curation B->C D Pharmacophore-Based Screening C->D E ADMET Prediction C->E F Binding Affinity Re-scoring & Analysis D->F E->F G Hit Prioritization F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: A generalized workflow for the in silico screening of small molecules.

Phase 1: Foundational Preparations

Ligand Preparation: Ensuring Chemical Accuracy

The accuracy of any in silico study is fundamentally dependent on the correct representation of the small molecule. The initial step involves the meticulous preparation of the 2-Amino-6-bromoquinoline hydrochloride structure.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: Source the 2D structure of 2-Amino-6-bromoquinoline hydrochloride from a reputable chemical database such as PubChem or Sigma-Aldrich.

  • 3D Structure Generation: Convert the 2D structure into a 3D conformation using a molecular modeling software (e.g., OpenBabel, ChemDraw).

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring a realistic starting geometry for docking.

  • Charge and Protonation State Assignment: Assign appropriate partial charges and protonation states at a physiological pH (e.g., 7.4). This is critical for accurately modeling electrostatic interactions with the target protein. Tools like AutoDockTools can be used for this purpose.[5][6]

  • File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).[5]

Target Library Curation: Casting a Wide and Relevant Net

The selection of a target library is a pivotal step that dictates the scope of the investigation. A comprehensive library should include proteins from various families implicated in diseases where quinoline derivatives have shown promise, such as cancer and infectious diseases.

Protocol 2: Target Library Curation

  • Database Selection: Utilize established protein databases such as the Protein Data Bank (PDB), Therapeutic Target Database (TTD), and DrugBank to source potential targets.[7]

  • Target Prioritization: Prioritize targets based on:

    • Known involvement in cancer signaling pathways (e.g., kinases, transcription factors).

    • Essential proteins in pathogens for antimalarial screening.

    • Proteins with known binding sites for quinoline-like molecules.

  • Structure Preparation: For each selected target:

    • Download the 3D structure from the PDB.

    • Remove water molecules, co-factors, and existing ligands.

    • Add polar hydrogens and assign appropriate charges.[5][8]

    • If a crystal structure is unavailable, homology modeling can be employed to generate a 3D model, although this introduces a higher degree of uncertainty.[9]

Phase 2: Primary Screening with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[10][11] This primary screening phase aims to rapidly assess the binding potential of 2-Amino-6-bromoquinoline hydrochloride against the curated target library.

Protocol 3: High-Throughput Molecular Docking

  • Software Selection: Choose a validated docking program such as AutoDock Vina, PyRx, or Schrödinger's Glide.[12]

  • Binding Site Definition: For each target, define the binding pocket. This can be guided by the location of a co-crystallized ligand or predicted using pocket-finding algorithms.[9][13]

  • Docking Execution: Perform the docking of the prepared 2-Amino-6-bromoquinoline hydrochloride into the defined binding site of each target protein.

  • Scoring and Ranking: The docking software will generate a series of binding poses for the ligand, each with a corresponding binding affinity score (e.g., in kcal/mol).[10] These scores provide an initial ranking of the potential targets.

G cluster_0 Input cluster_1 Process cluster_2 Output Ligand Prepared Ligand (3D Structure) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Target Prepared Target (Protein Structure) Target->Docking Poses Binding Poses & Scores Docking->Poses Analysis Interaction Analysis Poses->Analysis

Caption: A simplified schematic of the molecular docking process.

Phase 3: Hit Refinement and Filtering

The initial docking results will likely yield a large number of potential hits. The next phase involves refining this list using complementary in silico methods to increase the confidence in the identified targets.

Pharmacophore-Based Screening: Identifying Key Interactions

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[14][15] This approach can be used in two ways:

  • Ligand-Based: If a set of known active ligands for a particular target exists, a pharmacophore model can be generated from their common features.[15][16]

  • Structure-Based: The interaction points between a docked ligand and the protein's active site can be used to generate a pharmacophore model.[15][16]

Protocol 4: Pharmacophore-Based Screening

  • Model Generation:

    • For high-priority targets from the docking screen, generate structure-based pharmacophore models based on the binding pose of 2-Amino-6-bromoquinoline hydrochloride.

    • Alternatively, for well-characterized targets, ligand-based models can be sourced from the literature or generated from known inhibitors.

  • Database Screening: Screen virtual compound libraries against the generated pharmacophore models to identify other molecules with similar interaction patterns. This helps to validate the binding hypothesis for 2-Amino-6-bromoquinoline hydrochloride.

  • Hit Filtering: Filter the docking hits based on their ability to satisfy the key pharmacophoric features of known active compounds for a given target.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development.[17][18] A variety of online tools and software packages are available for these predictions.[19][20][21]

Protocol 5: ADMET Prediction

  • Tool Selection: Utilize a comprehensive ADMET prediction tool such as ADMET-AI, pkCSM, or admetSAR.[19][20]

  • Property Prediction: Input the SMILES string of 2-Amino-6-bromoquinoline hydrochloride to predict a range of properties, including:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition/substrate potential.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

  • Data Analysis: Analyze the predicted ADMET profile to identify any potential liabilities that may hinder the development of 2-Amino-6-bromoquinoline hydrochloride as a drug candidate.

Phase 4: Prioritization and In-Depth Analysis

This phase involves the integration of data from all previous steps to prioritize the most promising targets for further investigation.

Binding Affinity Re-scoring and Interaction Analysis

The initial docking scores provide a good, but not always definitive, measure of binding affinity.[22][23][24] More computationally intensive methods can be used to refine these predictions for the top-ranked hits.

Protocol 6: In-Depth Analysis

  • Visual Inspection: Visually inspect the binding poses of the top-ranked hits to ensure that the interactions are chemically reasonable.

  • Interaction Fingerprinting: Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between 2-Amino-6-bromoquinoline hydrochloride and the target protein.

  • Molecular Dynamics (MD) Simulations: For the most promising candidates, perform short MD simulations to assess the stability of the protein-ligand complex over time.

  • Free Energy Calculations: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Linear Interaction Energy (LIE) to obtain more accurate estimates of binding free energy.

Hit Prioritization: A Multi-Parameter Approach

The final selection of hits for experimental validation should be based on a holistic assessment of all the generated data.

Parameter Description Favorable Outcome
Docking Score Predicted binding affinity from molecular docking.Low (more negative) value, indicating stronger predicted binding.
Pharmacophore Fit Alignment with key interaction features of known actives.High score or good alignment.
ADMET Profile Predicted drug-like properties.Favorable absorption, distribution, metabolism, excretion, and low toxicity.
Biological Relevance The role of the target in the disease of interest.Well-established role in the disease pathway.
Binding Site Analysis The nature of the interactions in the binding pocket.Specific and strong interactions with key residues.

Phase 5: Guiding Lead Optimization

The insights gained from this in silico screening workflow can be invaluable for guiding the lead optimization process.[25][26][27][28]

  • SAR by Computation: The identified binding mode of 2-Amino-6-bromoquinoline hydrochloride can inform the design of new analogs with improved potency and selectivity.[27]

  • Target-Hopping: Pharmacophore models can be used to screen for analogs that bind to the same target but with a different chemical scaffold.

  • Off-Target Prediction: The screening results may also reveal potential off-targets, which can be proactively addressed during lead optimization to mitigate side effects.[29][30]

Conclusion

The in silico screening workflow presented in this guide provides a robust and scientifically sound framework for the identification of potential biological targets for 2-Amino-6-bromoquinoline hydrochloride. By integrating multiple computational techniques, this approach allows for the efficient and cost-effective prioritization of candidates for experimental validation, thereby accelerating the early stages of the drug discovery process. The iterative and self-validating nature of this workflow ensures a high degree of confidence in the generated hypotheses, paving the way for the rational design of novel therapeutics based on the versatile quinoline scaffold.

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  • Singh, S., & Singh, R. (2016). In silico Identification and Characterization of Protein-Ligand Binding Sites. In Protein-Ligand Interactions (pp. 1-20). Springer, New York, NY.
  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Gao, Z., Li, H., Zhang, H., Liu, X., Kang, L., Luo, X., ... & Chen, K. (2008). PDTD: a web-accessible protein database for drug target identification.
  • Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 108.
  • MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. Retrieved from [Link]

  • Huang, H., Zhang, G., Zhou, Y., Lin, C., Chen, S., Lin, Y., ... & Huang, Z. (2018). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Chemistry, 6, 343.
  • Lim, Z. H., et al. (2024). Protein language models are performant in structure-free virtual screening.
  • MDPI. (2022, August 4). Structure-Based Virtual Screening. In Encyclopedia.
  • ResearchGate. (2013, December 15).
  • Yılmaz, V. T., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260.
  • Asghar, U., et al. (2018). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 19(11), 3379.
  • O'Leary, B., et al. (2016). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. OncoTargets and therapy, 9, 7237.

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Protocols & Analytical Methods

Method

Synthesis protocol for 2-Amino-6-bromoquinoline hydrochloride

An Application Note and Detailed Protocol for the Synthesis of 2-Amino-6-bromoquinoline Hydrochloride Authored by Gemini, Senior Application Scientist Introduction 2-Amino-6-bromoquinoline and its derivatives are pivotal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Amino-6-bromoquinoline Hydrochloride

Authored by Gemini, Senior Application Scientist

Introduction

2-Amino-6-bromoquinoline and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. The quinoline core is found in a wide array of pharmacologically active compounds, and the presence of amino and bromo functional groups at the 2- and 6-positions, respectively, offers versatile handles for further synthetic modifications.[1] This application note provides a comprehensive, two-part protocol for the synthesis of 2-Amino-6-bromoquinoline, followed by its conversion to the more stable and often more readily handled hydrochloride salt. The synthetic strategy is centered around the well-established Friedländer annulation, a classic and efficient method for quinoline synthesis.[2] The protocol is designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and practical considerations for a successful synthesis.

Overall Synthetic Workflow

The synthesis is a multi-step process beginning with the preparation of the key intermediate, 2-amino-5-bromobenzaldehyde, followed by its cyclization to form the quinoline ring, and finally, conversion to the hydrochloride salt.

SynthesisWorkflow cluster_partA Part A: Synthesis of 2-Amino-5-bromobenzaldehyde cluster_partB Part B: Synthesis of 2-Amino-6-bromoquinoline cluster_partC Part C: Formation of Hydrochloride Salt A1 2-Amino-5-bromobenzoic acid A2 Reduction with LiAlH4 A1->A2 THF A3 2-Amino-5-bromobenzyl alcohol A2->A3 A4 Oxidation A3->A4 e.g., MnO2 or TEMPO/CuI A5 2-Amino-5-bromobenzaldehyde A4->A5 B1 2-Amino-5-bromobenzaldehyde B3 Friedländer Annulation (Base or Acid Catalysis) B1->B3 B2 Acetaldehyde B2->B3 B4 2-Amino-6-bromoquinoline B3->B4 C1 2-Amino-6-bromoquinoline C3 Salt Formation C1->C3 C2 HCl in organic solvent C2->C3 C4 2-Amino-6-bromoquinoline Hydrochloride C3->C4

Caption: Overall workflow for the synthesis of 2-Amino-6-bromoquinoline hydrochloride.

PART 1: Synthesis of 2-Amino-6-bromoquinoline

This part of the protocol is divided into two stages: the preparation of the starting material, 2-amino-5-bromobenzaldehyde, and its subsequent conversion to 2-amino-6-bromoquinoline via the Friedländer synthesis.

Stage A: Synthesis of 2-Amino-5-bromobenzaldehyde

The synthesis of the key aldehyde intermediate is adapted from a procedure published in Organic Syntheses, which provides a reliable and scalable method.[3]

Reaction Scheme:

  • Reduction of the carboxylic acid: 2-Amino-5-bromobenzoic acid is reduced to the corresponding benzyl alcohol using lithium aluminum hydride (LiAlH₄).

  • Oxidation of the alcohol: The resulting 2-amino-5-bromobenzyl alcohol is then selectively oxidized to the desired aldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromobenzoic acid216.0310.0 g46.3 mmol
Lithium aluminum hydride (LiAlH₄)37.955.1 g134 mmol
Manganese dioxide (MnO₂)86.9440 g460 mmol
Tetrahydrofuran (THF), anhydrous72.11400 mL-
Dichloromethane (DCM)84.93400 mL-
Ethyl acetate88.11As needed-
Hexanes-As needed-
Sodium sulfate (Na₂SO₄), anhydrous142.04As needed-

Experimental Protocol:

Step 1: Reduction to 2-Amino-5-bromobenzyl alcohol

  • To a 1-L round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) and anhydrous THF (400 mL).

  • Cool the resulting suspension in an ice bath.

  • Carefully add lithium aluminum hydride (5.1 g, 134 mmol) in small portions over 1 hour. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the slow, dropwise addition of water (5 mL), followed by 15% aqueous NaOH (5 mL), and then water (15 mL).

  • Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-amino-5-bromobenzyl alcohol as a solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure 2-amino-5-bromobenzyl alcohol.

Step 2: Oxidation to 2-Amino-5-bromobenzaldehyde

  • In a 1-L round-bottom flask, dissolve the 2-amino-5-bromobenzyl alcohol (e.g., 8.0 g, 39.6 mmol) in dichloromethane (400 mL).

  • Add activated manganese dioxide (40 g, 460 mmol) to the solution.

  • Stir the suspension vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrates and remove the solvent by rotary evaporation to yield 2-amino-5-bromobenzaldehyde as a yellow solid.[3] This product is often of sufficient purity for the next step. If necessary, it can be further purified by column chromatography on silica gel.

Stage B: Friedländer Synthesis of 2-Amino-6-bromoquinoline

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[2][4][5][6] In this protocol, 2-amino-5-bromobenzaldehyde is reacted with acetaldehyde in the presence of a base catalyst.

Reaction Scheme:

2-Amino-5-bromobenzaldehyde condenses with acetaldehyde in a base-catalyzed aldol-type reaction, followed by intramolecular cyclization and dehydration to form the quinoline ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromobenzaldehyde199.025.0 g25.1 mmol
Acetaldehyde44.052.2 g (2.8 mL)50.2 mmol
Ethanol46.07100 mL-
Potassium hydroxide (KOH)56.111.4 g25.1 mmol
Dichloromethane (DCM)84.93As needed-
Brine-As needed-
Sodium sulfate (Na₂SO₄), anhydrous142.04As needed-

Experimental Protocol:

  • In a 250-mL round-bottom flask, dissolve 2-amino-5-bromobenzaldehyde (5.0 g, 25.1 mmol) in ethanol (100 mL).

  • Add a solution of potassium hydroxide (1.4 g, 25.1 mmol) in ethanol (20 mL) to the flask.

  • Cool the mixture in an ice bath and slowly add acetaldehyde (2.8 mL, 50.2 mmol) dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-6-bromoquinoline.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to yield pure 2-amino-6-bromoquinoline as a solid.

PART 2: Synthesis of 2-Amino-6-bromoquinoline Hydrochloride

The free base of 2-amino-6-bromoquinoline is converted to its hydrochloride salt to improve its stability and handling properties. This is achieved by reacting the amine with hydrochloric acid in an anhydrous organic solvent.[7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-6-bromoquinoline223.074.0 g17.9 mmol
Diethyl ether, anhydrous74.12200 mL-
Hydrochloric acid, 2.0 M in diethyl ether-~10 mL~20 mmol

Experimental Protocol:

  • Dissolve 2-amino-6-bromoquinoline (4.0 g, 17.9 mmol) in anhydrous diethyl ether (150 mL) in a 250-mL Erlenmeyer flask. Gentle warming may be required to achieve complete dissolution.

  • Cool the solution in an ice bath.

  • While stirring, add a 2.0 M solution of HCl in diethyl ether (~10 mL, 20 mmol) dropwise. A precipitate should form immediately.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

  • Dry the product under vacuum to obtain 2-amino-6-bromoquinoline hydrochloride as a stable, crystalline solid.

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point of the hydrochloride salt. A sharp melting point is indicative of high purity.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the quinoline ring system. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: The carbon NMR will show the expected number of signals for the unique carbon atoms in the structure.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (or M+H⁺ peak) corresponding to the mass of the free base, 2-amino-6-bromoquinoline. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Lithium aluminum hydride is a highly reactive and flammable solid. Handle with extreme care under anhydrous conditions.

  • Hydrochloric acid is corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Acetaldehyde is a volatile and flammable liquid.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Making Aniline HCl - YouTube. (2023, November 17). Retrieved from [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (2020, February 3). Retrieved from [Link]

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Retrieved from [Link]

  • Producing Aromatic Amines (A-Level) | ChemistryStudent. Retrieved from [Link]

  • Amine and HCl - salt formation reaction - YouTube. (2022, June 6). Retrieved from [Link]

  • Friedländer synthesis - Wikipedia. Retrieved from [Link]

  • How to make a salt of a novel compound? - ResearchGate. (2012, July 25). Retrieved from [Link]

  • Recent Advances in the Friedländer Reaction - ResearchGate. (2009, June 10). Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • Recent advances in the friedländer reaction - United Arab Emirates University. Retrieved from [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. (n.d.). Retrieved from [Link]

  • CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents. (n.d.).
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Retrieved from [Link]

  • CN105837503A - Preparation method for 6-bromine quinoline - Google Patents. (n.d.).
  • Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). Retrieved from [Link]

  • Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... - ResearchGate. (n.d.). Retrieved from [Link]

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Application

Purification of 2-Amino-6-bromoquinoline Hydrochloride by Recrystallization: An Application Note and Protocol

This technical guide provides a detailed protocol and scientific rationale for the purification of 2-Amino-6-bromoquinoline hydrochloride via recrystallization. This compound is a key intermediate in the synthesis of var...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed protocol and scientific rationale for the purification of 2-Amino-6-bromoquinoline hydrochloride via recrystallization. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, making its purity paramount for successful downstream applications in research, drug discovery, and development.[1] This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for obtaining high-purity 2-Amino-6-bromoquinoline hydrochloride.

Introduction: The Critical Role of Purity

2-Amino-6-bromoquinoline hydrochloride serves as a foundational building block in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] The presence of impurities, even in trace amounts, can significantly impact the yield, selectivity, and biological activity of subsequent synthetic transformations and final active pharmaceutical ingredients (APIs). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system.[2][3][4]

The hydrochloride salt of an amine, such as 2-Amino-6-bromoquinoline hydrochloride, often presents unique challenges and opportunities in recrystallization due to its ionic character and altered solubility profile compared to the free base.[5] This guide will address these specific considerations to provide a comprehensive and effective purification strategy.

Principles of Recrystallization

Recrystallization is based on the principle that the solubility of most solid compounds increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures or insoluble even at elevated temperatures.

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The soluble impurities remain in the mother liquor, while any insoluble impurities can be removed by hot filtration.

Selecting an Appropriate Solvent System

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For a hydrochloride salt like 2-Amino-6-bromoquinoline hydrochloride, polar protic solvents or mixtures containing them are often effective. Based on literature precedents for similar quinoline derivatives, a mixed solvent system of ethanol and water is a promising starting point.[6][7][8]

Table 1: Solvent Properties and Rationale for Selection

SolventBoiling Point (°C)PolarityRationale for Use in this System
Ethanol78Polar ProticGood solubility for many organic compounds, including quinoline derivatives, at elevated temperatures. Its volatility allows for easy removal from the purified crystals.
Water100Highly Polar ProticThe hydrochloride salt is likely to have some solubility in water due to its ionic nature. Used as an anti-solvent to decrease the solubility of the compound upon cooling, promoting crystallization.

The optimal ratio of ethanol to water will need to be determined empirically but a 9:1 (v/v) ethanol:water mixture is a good starting point, as suggested for similar compounds.[6]

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 1 gram of crude 2-Amino-6-bromoquinoline hydrochloride. Adjust volumes accordingly for different starting quantities.

Materials and Equipment
  • Crude 2-Amino-6-bromoquinoline hydrochloride

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Experimental Workflow

Recrystallization_Workflow A 1. Dissolution B 2. Hot Filtration (Optional) A->B If insoluble impurities are present C 3. Crystallization A->C No insoluble impurities B->C D 4. Isolation C->D E 5. Washing D->E F 6. Drying E->F G Pure Crystals F->G

Caption: Workflow for the recrystallization of 2-Amino-6-bromoquinoline hydrochloride.

Step-by-Step Procedure
  • Dissolution:

    • Place 1.0 g of crude 2-Amino-6-bromoquinoline hydrochloride into a 50 mL Erlenmeyer flask with a magnetic stir bar.

    • In a separate 100 mL Erlenmeyer flask, prepare the recrystallization solvent by mixing 18 mL of ethanol and 2 mL of deionized water (a 9:1 v/v ratio). Add a boiling chip and heat the solvent on a hot plate to a gentle boil.

    • Add an initial portion of the hot solvent (approximately 10 mL) to the flask containing the crude solid.

    • Heat the mixture on the hot plate with stirring. Continue to add the hot solvent portion-wise until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a glass funnel and a clean 50 mL Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[9]

    • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of the crystals.

  • Isolation:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol-water solvent mixture.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask to the funnel.

  • Washing:

    • With the vacuum still on, wash the crystals in the funnel with a small amount (2-3 mL) of the ice-cold ethanol-water solvent mixture to remove any residual mother liquor containing impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent. Reapply the vacuum for a few minutes to air-dry the crystals.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, dry the crystals under vacuum in a desiccator.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small increments. If still insoluble, the solvent system may be inappropriate.
Oiling out The boiling point of the solvent is higher than the melting point of the solute; The solution is too concentrated.Add more of the "good" solvent (ethanol) to dissolve the oil, then cool slowly. Start with a more dilute solution.[9]
No crystals form upon cooling Too much solvent was used; The solution is not sufficiently supersaturated.Evaporate some of the solvent by gently heating the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.
Low recovery of purified product Too much solvent was used; Premature crystallization during hot filtration; The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is preheated. Ensure the solution is thoroughly cooled in an ice bath before filtration.

Characterization of Purified Product

The purity of the recrystallized 2-Amino-6-bromoquinoline hydrochloride should be assessed using appropriate analytical techniques.

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): The absence of impurity peaks in the NMR spectra is a strong indicator of purity.

  • Chromatographic Analysis (HPLC, TLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests a high degree of purity.

Safety Precautions

  • 2-Amino-6-bromoquinoline hydrochloride is harmful if swallowed.[10]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable. Avoid open flames and use a hot plate for heating.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 2-Amino-6-bromoquinoline hydrochloride by recrystallization. By carefully selecting the solvent system and controlling the experimental parameters, researchers can obtain a high-purity product suitable for demanding applications in synthetic and medicinal chemistry. The principles and troubleshooting guide presented herein offer a robust framework for optimizing this purification and can be adapted for other similar compounds.

References

  • Google Patents. (n.d.). A kind of synthetic method of the bromo- quinoline of 4-.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing bromo-substituted quinolines.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Zhou, J., et al. (2016).
  • Google Patents. (n.d.). The crystallization of quinoline.
  • University of California, Irvine. (n.d.).
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2013). How to Carry Out a Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 6-bromine quinoline.
  • ResearchGate. (2025).
  • MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Crystallization of 6-Bromoquinoline-8-carbonitrile.
  • Benchchem. (n.d.). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
  • PubMed. (n.d.). Crystallization of paracetamol from ethanol-water solutions in the presence of polymers. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-bromo- - the NIST WebBook. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the HPLC and LC-MS Analysis of 2-Amino-6-bromoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of 2-Amino-6-bromoquinoline hydrochloride in Medicinal Chemistry 2-Amino-6-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 2-Amino-6-bromoquinoline hydrochloride in Medicinal Chemistry

2-Amino-6-bromoquinoline hydrochloride is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, most notably antimalarial drugs like quinine and chloroquine. The presence of an amino group and a bromine atom on the quinoline ring provides reactive handles for synthetic modifications, making it a valuable building block for the synthesis of novel bioactive molecules. The bromine atom, in particular, allows for cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). Given its foundational role in the synthesis of potential new therapeutics, the development of robust and reliable analytical methods for the characterization and purity assessment of 2-Amino-6-bromoquinoline hydrochloride is of paramount importance.

This application note provides a comprehensive guide to the analysis of 2-Amino-6-bromoquinoline hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the rationale behind the method development, provide detailed, step-by-step protocols, and discuss the expected analytical outcomes, including chromatographic behavior and mass spectrometric fragmentation.

Physicochemical Properties of 2-Amino-6-bromoquinoline hydrochloride

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development.

PropertyValueSource
Molecular FormulaC₉H₇BrN₂ · HCl
Molecular Weight259.53 g/mol
AppearanceSolid
PolarityPolar aromatic amineInferred from structure
UV AbsorbanceExpected due to aromatic systemInferred from structure

The presence of the amino group and the nitrogen atoms in the quinoline ring system imparts basicity and polarity to the molecule. The aromatic nature of the quinoline ring system results in strong UV absorbance, making UV detection a suitable choice for HPLC analysis.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of polar and non-polar compounds, making it highly suitable for substituted quinolines.[1] The key to a successful separation is to select a column and mobile phase that provide good retention and peak shape for this polar, basic analyte.

Causality Behind Experimental Choices for HPLC Method Development
  • Column Selection: A C18 stationary phase is a versatile and common choice for reversed-phase chromatography, offering good hydrophobic retention for a wide range of analytes.[2] For polar aromatic amines like 2-Amino-6-bromoquinoline hydrochloride, peak tailing can be a significant issue due to interactions between the basic amine groups and acidic silanol groups on the silica surface of the stationary phase.[3] Therefore, an end-capped, high-purity silica-based C18 column is recommended to minimize these secondary interactions and improve peak symmetry.

  • Mobile Phase Selection: The mobile phase pH is a critical parameter as it dictates the ionization state of the amine.[3] At a low pH (e.g., 2-4), the amino group will be protonated (R-NH₃⁺). This protonation can suppress the undesirable interactions with residual silanol groups, leading to improved peak shape.[3] Formic acid or phosphoric acid are common mobile phase additives used to control the pH in this range. A gradient elution with acetonitrile and water is employed to ensure the elution of any potential impurities with different polarities.

  • Detection: The conjugated aromatic system of the quinoline ring is expected to have a strong UV absorbance. A detection wavelength of 254 nm is a good starting point for aromatic compounds and is likely to provide good sensitivity for 2-Amino-6-bromoquinoline hydrochloride.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC Purity Determination.

Detailed HPLC Protocol

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 5 mg of 2-Amino-6-bromoquinoline hydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a diluent of 50:50 (v/v) acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of 2-Amino-6-bromoquinoline hydrochloride should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates for the main peak should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an invaluable tool for the identification of impurities and degradation products, even at trace levels.

Causality Behind Experimental Choices for LC-MS Method Development
  • Ionization Technique: Electrospray ionization (ESI) is the most commonly used ionization source for LC-MS and is particularly well-suited for polar molecules like 2-Amino-6-bromoquinoline hydrochloride.[4] Given the presence of the basic amino group, ESI in positive ion mode ([M+H]⁺) is expected to be highly efficient.

  • LC Method Adaptation for MS: The HPLC method described above can be readily adapted for LC-MS. Formic acid is a volatile mobile phase additive and is compatible with ESI-MS. It is generally preferred over non-volatile acids like phosphoric acid, which can cause ion suppression and contaminate the mass spectrometer. A similar C18 column and gradient elution profile can be used.

  • Mass Spectrometry Parameters: The mass spectrometer will be operated in full scan mode to obtain the mass-to-charge ratio (m/z) of the parent ion. For structural confirmation and impurity identification, tandem mass spectrometry (MS/MS) will be employed. In MS/MS, the parent ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Experimental Workflow for LC-MS Analysis

Caption: Workflow for LC-MS Structural Confirmation.

Detailed LC-MS Protocol

1. Instrumentation:

  • LC-MS system comprising an HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

2. LC Conditions:

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Optimized based on HPLC method, typically a faster gradient
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. MS Conditions:

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Full Scan Range m/z 50 - 500
MS/MS Collision Energy Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum

4. Data Analysis:

  • Extract the ion chromatogram for the expected [M+H]⁺ of 2-Amino-6-bromoquinoline.

  • Analyze the full scan mass spectrum to confirm the molecular weight.

  • Examine the MS/MS spectrum to elucidate the fragmentation pattern and confirm the structure.

Mass Spectrometry Analysis and Fragmentation

The mass spectrum of 2-Amino-6-bromoquinoline will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the protonated molecule ([M+H]⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

Expected Molecular Ion:

  • For C₉H₇⁷⁹BrN₂: [M+H]⁺ = 223.99 + 1.01 = 224.99

  • For C₉H₇⁸¹BrN₂: [M+H]⁺ = 225.99 + 1.01 = 226.99

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule will likely proceed through several pathways, driven by the stability of the resulting fragment ions.

fragmentation cluster_frags Major Fragmentation Pathways parent [M+H]⁺ m/z 225/227 frag1 Loss of NH₃ [M+H-NH₃]⁺ m/z 208/210 parent->frag1 frag2 Loss of HBr [M+H-HBr]⁺ m/z 144 parent->frag2 frag3 Loss of Br• [M+H-Br]⁺ m/z 146 parent->frag3 frag4 Loss of HCN from quinoline ring frag2->frag4

Caption: Predicted MS/MS fragmentation of 2-Amino-6-bromoquinoline.

  • Loss of Bromine: A common fragmentation pathway for halogenated compounds is the loss of the halogen atom. This can occur as the loss of a bromine radical (Br•) to give an ion at m/z 146, or as the loss of hydrogen bromide (HBr) to yield an ion at m/z 144.

  • Loss of Ammonia: The amino group can be lost as a neutral ammonia molecule (NH₃), resulting in a fragment ion at m/z 208/210.

  • Ring Cleavage: Further fragmentation of the quinoline ring system can occur, often involving the loss of small neutral molecules like hydrogen cyanide (HCN).

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a robust framework for the analysis of 2-Amino-6-bromoquinoline hydrochloride. The HPLC method is suitable for routine purity testing and quality control, while the LC-MS method offers the high sensitivity and specificity required for structural confirmation and impurity identification. The provided protocols are based on established chromatographic and mass spectrometric principles for the analysis of polar aromatic amines and halogenated heterocyclic compounds. These methods can be further optimized and validated to meet the specific requirements of different applications in research and drug development.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (2016). PMC. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Future Science. Retrieved from [Link]

Sources

Application

Using 2-Amino-6-bromoquinoline hydrochloride in Suzuki coupling reactions

An Application Guide to Suzuki-Miyaura Coupling with 2-Amino-6-bromoquinoline Hydrochloride Introduction: The Strategic Importance of the 2-Aminoquinoline Scaffold The Suzuki-Miyaura cross-coupling reaction stands as a p...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with 2-Amino-6-bromoquinoline Hydrochloride

Introduction: The Strategic Importance of the 2-Aminoquinoline Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, has become indispensable in academic and industrial research, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2]

Within the landscape of medicinal chemistry, the quinoline ring system is a "privileged scaffold," appearing in a multitude of therapeutic agents. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] The 2-aminoquinoline moiety, in particular, is a key pharmacophore found in compounds targeting critical signaling pathways, such as the PI3K/Akt/mTOR pathway often dysregulated in cancer.[6]

This document serves as a detailed application note for researchers, scientists, and drug development professionals on the use of 2-Amino-6-bromoquinoline hydrochloride as a versatile building block in Suzuki coupling reactions. We will explore the underlying mechanistic principles, provide field-tested protocols, and offer insights into optimizing this crucial transformation to accelerate the discovery of novel chemical entities.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined, palladium-driven catalytic cycle. The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7] The active catalyst is a Pd(0) species, which is either introduced directly or, more commonly, generated in situ from a more stable Pd(II) precatalyst.[2]

  • Oxidative Addition : The cycle begins with the insertion of the coordinatively unsaturated Pd(0) catalyst into the carbon-bromine bond of 2-Amino-6-bromoquinoline. This is typically the rate-determining step and results in the formation of a square planar Pd(II) complex.[7]

  • Transmetalation : This step requires the activation of the organoboron species (e.g., a boronic acid) by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center, displacing the halide.[8]

  • Reductive Elimination : The final step involves the two organic groups on the Pd(II) center coupling together and eliminating from the complex. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-Br (Oxidative Adduct) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-R¹ (Transmetalation Product) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R¹ (Coupled Product) trans_complex->product reactant1 Ar-Br (2-Amino-6-bromoquinoline) reactant1->oa_complex reactant2 R¹-B(OH)₂ + Base reactant2->trans_complex [R¹-B(OH)₃]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Optimization

The success of coupling 2-Amino-6-bromoquinoline hydrochloride hinges on the careful selection of several key parameters. The presence of both a potentially coordinating amino group and the hydrochloride salt form requires special consideration.

  • Catalyst and Ligand Selection : Palladium catalysts are the most widely used for Suzuki couplings.[7] For substrates like aminoquinolines, electron-rich and sterically hindered phosphine ligands are often essential. They promote the formation of the active monoligated Pd(0) species, accelerate oxidative addition, and facilitate reductive elimination.

    • Pd(PPh₃)₄ : A reliable, general-purpose catalyst that is often effective for aryl bromides.[9] It can be used directly as a Pd(0) source.

    • PdCl₂(dppf) : A robust Pd(II) precatalyst that is effective for a wide range of substrates. The dppf ligand provides good stability and activity.[10]

    • Buchwald Ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ or Pd(OAc)₂ : This combination represents the state-of-the-art for challenging couplings. Ligands like SPhos confer exceptionally high catalytic activity, enabling reactions at lower temperatures or with less reactive coupling partners.[9][11] The choice of ligand can be critical for achieving high yields, especially when steric hindrance is a factor.[11]

  • Base Selection and Stoichiometry : The base plays a dual role in this specific reaction. First, it is required to activate the boronic acid for transmetalation.[8] Second, an additional equivalent is necessary to neutralize the hydrochloride salt of the starting material to generate the free amine in situ.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : These are the most common and effective bases. Cesium carbonate is more soluble in organic solvents and more basic, often leading to higher yields, but is also more expensive. Potassium carbonate is a cost-effective and highly efficient choice.[12]

    • Phosphates (K₃PO₄) : A strong base that is particularly effective with sterically hindered substrates or less reactive aryl chlorides.[9]

    • Stoichiometry : A minimum of 3 equivalents of base is recommended: 1 equivalent to neutralize the HCl salt and 2 equivalents for the catalytic cycle itself.

  • Solvent System : The choice of solvent is crucial for ensuring all components remain in solution and for influencing reaction kinetics.

    • 1,4-Dioxane/Water or Toluene/Water : A mixture of an organic solvent with water is the standard for many Suzuki couplings.[9][10] Water can aid in dissolving the base and the boronate salt.

    • Anhydrous Conditions (e.g., Toluene, DMF) : For coupling with electron-rich boronic acids, anhydrous conditions can sometimes provide better results and minimize protodeborylation (hydrolysis) of the boronic acid.[12]

    • Degassing : It is absolutely critical to degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 10-15 minutes) before adding the palladium catalyst. This removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]

Experimental Workflow and Protocols

The following diagram and protocols provide a comprehensive guide for performing the Suzuki coupling reaction.

Experimental_Workflow setup 1. Reaction Setup - Add 2-Amino-6-bromoquinoline HCl,  Boronic Acid, and Base to flask. solvent 2. Solvent Addition & Degassing - Add solvent (e.g., Dioxane/H₂O). - Sparge with Argon for 15 min. setup->solvent catalyst 3. Catalyst Addition - Add Pd catalyst/ligand under  positive Argon pressure. solvent->catalyst reaction 4. Reaction - Heat to desired temperature (e.g., 90-100 °C). - Monitor by TLC or LC-MS. catalyst->reaction workup 5. Aqueous Work-up - Cool to RT. - Dilute with water and extract  with organic solvent (e.g., EtOAc). reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography. workup->purify analysis 7. Characterization - Confirm structure and purity  (NMR, MS). purify->analysis

Caption: General experimental workflow for Suzuki coupling.

Protocol 1: General Conditions using PdCl₂(dppf)

This protocol is a robust starting point for coupling with a variety of aryl- and heteroarylboronic acids.

Materials and Reagents:

  • 2-Amino-6-bromoquinoline hydrochloride (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v mixture)

  • Round-bottom flask or pressure vessel

  • Magnetic stir bar, condenser, and inert gas line (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-bromoquinoline hydrochloride, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Sparge the resulting suspension with Argon for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Under a positive flow of Argon, add the PdCl₂(dppf)·CH₂Cl₂ catalyst.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel to yield the desired 2-amino-6-arylquinoline product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.

Materials and Reagents:

  • Same as Protocol 1, but using a microwave-safe reaction vial with a stir bar.

  • Cesium carbonate (Cs₂CO₃) is often preferred for microwave conditions.[10]

Procedure:

  • In a microwave reaction vial, combine 2-Amino-6-bromoquinoline hydrochloride, the arylboronic acid (1.2 equiv.), and Cesium Carbonate (3.0 equiv.).

  • Add the catalyst (e.g., PdCl₂(dppf), 0.05 equiv.).

  • Add the degassed 1,4-dioxane/water (4:1) solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor. Set the temperature to 120-140 °C and irradiate for 15-45 minutes.

  • After the reaction, cool the vial to room temperature using compressed air.

  • Perform the same aqueous work-up and purification steps as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of 2-Amino-6-bromoquinoline with various boronic acids, based on established principles for similar heterocyclic systems.[9][12]

Boronic Acid PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C) / TimeExpected Yield
Phenylboronic AcidPdCl₂(dppf) (5%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)100 °C / 6h85-95%
4-Methoxyphenylboronic AcidPd(PPh₃)₄ (5%)K₂CO₃ (3.0)Toluene100 °C / 8h80-90%
4-Trifluoromethylphenylboronic AcidPd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)90 °C / 4h75-88%
Thiophene-2-boronic AcidPdCl₂(dppf) (5%)Cs₂CO₃ (3.0)Dioxane/H₂O (4:1)100 °C / 5h70-85%
Pyridine-3-boronic acid pinacol esterPd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (3.0)Dioxane110 °C / 12h65-80%

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Base is not strong or soluble enough.4. Insufficient heat.1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure thorough degassing with an inert gas for at least 15 min.3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase reaction temperature.
Recovery of Starting Material 1. Reaction time is too short.2. Catalyst loading is too low.1. Increase reaction time and monitor by TLC/LC-MS.2. Increase catalyst loading to 5-10 mol%.
Protodeborylation of Boronic Acid 1. Boronic acid is unstable under reaction conditions (especially heteroaryl).2. Presence of excess water.1. Use the corresponding pinacol ester of the boronic acid.2. Try anhydrous conditions (e.g., dry Toluene or Dioxane).
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High catalyst loading.1. Improve degassing procedure.2. Reduce catalyst loading once optimal conditions are found.
Debromination of Starting Material 1. Side reaction promoted by base or catalyst impurities.1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).2. Screen different catalyst/ligand combinations.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Amino-6-bromoquinoline hydrochloride : May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[13] Avoid breathing dust.

  • Palladium Catalysts : Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands : Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Bases : Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are corrosive and/or irritants. Avoid contact with skin and eyes.

  • Solvents : 1,4-Dioxane is a suspected carcinogen and is flammable. Toluene is flammable and has reproductive toxicity. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[14][15][16]

Conclusion

The Suzuki-Miyaura coupling of 2-Amino-6-bromoquinoline hydrochloride is a powerful and versatile method for synthesizing novel 6-aryl-2-aminoquinoline derivatives. These compounds are of high value in drug discovery and medicinal chemistry.[17] By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous anhydrous and anaerobic techniques, researchers can achieve high yields and purity. The protocols and optimization guidelines presented here provide a solid foundation for the successful application of this important synthetic transformation.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Khan, I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 13(38), 26657-26681.
  • Olasunkanmi, O. E., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17729-17752.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696.
  • ResearchGate. (n.d.). Aminoquinoline and their derivatives as antimalarial agents. Retrieved from [Link]

  • Olasunkanmi, O. E., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 980129.

Sources

Method

The Strategic Application of 2-Amino-6-bromoquinoline Hydrochloride in the Synthesis of Kinase Inhibitors: A Detailed Guide

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds, particularly in the realm of oncology...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds, particularly in the realm of oncology.[1] Within this class, 2-amino-6-bromoquinoline hydrochloride emerges as a highly versatile and strategic building block for the synthesis of potent and selective kinase inhibitors.[2] This technical guide provides an in-depth exploration of its chemical properties, strategic applications, and detailed, field-proven protocols for its derivatization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, including growth, proliferation, and differentiation.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] Kinase inhibitors have revolutionized cancer treatment, and the design of new, more selective agents is a continuous effort in drug discovery.[3]

The 2-aminoquinoline core is a recurring motif in a number of kinase inhibitors. This is due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition.[5] The 2-amino group, in particular, often acts as a key hydrogen bond donor. The bromine atom at the 6-position of 2-amino-6-bromoquinoline hydrochloride provides a convenient and reactive handle for introducing a wide variety of substituents through well-established cross-coupling reactions.[2][6] This allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.

This guide will focus on two of the most powerful and versatile cross-coupling reactions for the derivatization of 2-amino-6-bromoquinoline hydrochloride: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.[7][8]

Physicochemical Properties of 2-Amino-6-bromoquinoline Hydrochloride

A thorough understanding of the starting material is crucial for successful synthesis. Below is a summary of the key physicochemical properties of 2-amino-6-bromoquinoline hydrochloride.

PropertyValueSource
Molecular Formula C₉H₇BrN₂ · HCl[9]
Molecular Weight 259.53 g/mol [9]
Appearance Solid[9]
SMILES String NC1=NC2=C(C=C1)C=C(Br)C=C2.Cl[9]
InChI Key UENOKFQVCSNKMU-UHFFFAOYSA-N[9]
CAS Number Not explicitly found, but related compounds have CAS numbers.

Strategic Synthesis of Kinase Inhibitor Scaffolds

The true utility of 2-amino-6-bromoquinoline hydrochloride lies in its capacity to be readily functionalized at the 6-position. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern synthetic chemistry due to their broad substrate scope and functional group tolerance.[6]

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a diverse array of aryl and heteroaryl groups at the 6-position of the quinoline core.[8][10] These substituents can be tailored to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.

reagents Reagent Preparation: 2-Amino-6-bromoquinoline HCl (1.0 eq) Arylboronic Acid (1.2-1.5 eq) Base (e.g., K₂CO₃, 2.0-3.0 eq) catalyst Catalyst & Solvent Addition: Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Degassed Solvent (e.g., Dioxane/H₂O) reagents->catalyst Combine in reaction vessel reaction Reaction Execution: Inert Atmosphere (N₂ or Ar) Heat (80-100 °C) Monitor by TLC/LC-MS catalyst->reaction Heat to initiate workup Work-up & Purification: Aqueous Work-up Extraction with Organic Solvent Column Chromatography reaction->workup Upon completion characterization Characterization: NMR (¹H, ¹³C) Mass Spectrometry workup->characterization Isolate pure product reagents Reagent Preparation: 2-Amino-6-bromoquinoline HCl (1.0 eq) Amine (1.1-1.5 eq) Base (e.g., NaOtBu, 1.5-2.0 eq) catalyst Catalyst & Ligand Addition: Pd Pre-catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., XPhos) Anhydrous Solvent (e.g., Toluene) reagents->catalyst Combine in reaction vessel reaction Reaction Execution: Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) Monitor by TLC/LC-MS catalyst->reaction Heat to initiate workup Work-up & Purification: Quench with water Extraction with Organic Solvent Column Chromatography reaction->workup Upon completion characterization Characterization: NMR (¹H, ¹³C) Mass Spectrometry workup->characterization Isolate pure product GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates P1 Downstream Signaling Protein 1 RTK->P1 Phosphorylates P2 Downstream Signaling Protein 2 P1->P2 Activates Proliferation Cell Proliferation & Survival P2->Proliferation Inhibitor 2-Amino-6-Arylquinoline Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Sources

Application

Application Notes and Protocols for the Evaluation of 2-Amino-6-bromoquinoline hydrochloride in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Quinoline Scaffold in Oncology The quinoline ring system is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. In oncology, quinoline derivatives have garnered significant attention for their potential as anti-cancer agents, demonstrating activities that include cytotoxicity, induction of apoptosis, and modulation of key signaling pathways involved in tumor progression. 2-Amino-6-bromoquinoline hydrochloride is a synthetic intermediate used in the creation of more complex molecules, including potential antimalarial and anticancer agents[1]. While direct experimental data on the cytotoxic effects of 2-Amino-6-bromoquinoline hydrochloride on cancer cell lines is limited in publicly available literature, its structural features suggest its potential as a precursor for novel anti-cancer compounds.

This guide provides a comprehensive framework for researchers to evaluate the potential anti-cancer properties of 2-Amino-6-bromoquinoline hydrochloride and its derivatives. The protocols detailed herein are established methods for assessing cytotoxicity, apoptosis induction, and the modulation of critical cancer-related signaling pathways.

PART 1: Mechanistic Insights from Related Quinoline Derivatives

The anti-cancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerase, or modulate signaling cascades that are frequently dysregulated in cancer. Studies on compounds structurally related to 2-Amino-6-bromoquinoline provide a basis for hypothesizing its potential mechanisms of action.

Induction of Apoptosis

A hallmark of many anti-cancer agents is their ability to induce programmed cell death, or apoptosis. For instance, 6-Bromo-5-nitroquinoline has been shown to possess apoptotic activity, highlighting its potential to trigger cancer cell death[2]. Similarly, other quinoline and quinazoline derivatives have been documented to induce apoptosis in various cancer cell lines, including leukemia[3]. The proposed mechanism often involves the activation of intrinsic or extrinsic apoptotic pathways, which can be investigated through a series of well-established molecular assays.

Modulation of Key Signaling Pathways

Cancer cell proliferation, survival, and metastasis are driven by complex intracellular signaling networks. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most critical cascades that are often hyperactivated in cancer.

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers and is linked to therapeutic resistance[4][5][6]. Several quinoline-based compounds have been developed as inhibitors of this pathway, demonstrating the potential of the quinoline scaffold to target these key kinases[7][8][9]. A novel quinoline-based mTOR inhibitor was found to disrupt the PI3K-Akt-mTOR signaling cascade in leukemia cells, leading to apoptosis[7].

  • The MAPK/ERK Pathway: The MAPK/ERK pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and preventing apoptosis[10][11]. Dysregulation of this pathway is a frequent event in tumorigenesis[11]. Natural and synthetic compounds that target the MAPK signaling pathway are of significant interest in cancer therapy[12][13]. The ability of a test compound to modulate the phosphorylation status of key proteins in this cascade, such as MEK and ERK, can be a strong indicator of its anti-cancer potential.

The following diagram illustrates the potential interplay of a hypothetical quinoline derivative with these key signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Quinoline 2-Amino-6-bromoquinoline derivative MEK MEK Quinoline->MEK Inhibition AKT AKT Quinoline->AKT Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Induction RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Gene Transcription ERK->Transcription PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_reg Apoptosis Regulators (e.g., Bcl-2 family) AKT->Apoptosis_reg Inhibition mTOR->Proliferation Apoptosis_reg->Apoptosis Inhibition

Caption: Hypothetical mechanism of a 2-Amino-6-bromoquinoline derivative.

PART 2: Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the initial assessment of 2-Amino-6-bromoquinoline hydrochloride or its derivatives in cancer cell lines.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria[2][14][15][16][17].

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-Amino-6-bromoquinoline hydrochloride (stock solution in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment[2].

  • Compound Treatment: Prepare serial dilutions of 2-Amino-6-bromoquinoline hydrochloride in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution[14].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assessment:

G A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (24, 48, or 72h) C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[18].

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the desired concentrations of 2-Amino-6-bromoquinoline hydrochloride for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes)[18].

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Analysis of Signaling Pathway Modulation by Western Blotting

Western blotting allows for the detection of specific proteins and their phosphorylation status in cell lysates[19][20][21][22][23].

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-PARP, anti-Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[23].

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

PART 3: Data Presentation and Interpretation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured table.

Table 1: Comparative Cytotoxicity Data of Brominated Quinoline Derivatives

CompoundCell LineCell TypeIC50 (µM)Reference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative MCF-7Breast Adenocarcinoma15.85 ± 3.32[17]
SW480Colorectal Adenocarcinoma17.85 ± 0.92[17]
5,7-Dibromo-8-hydroxyquinoline C6Rat Brain Tumor6.7 - 25.6 (range)[17]
HeLaCervical Carcinoma6.7 - 25.6 (range)[17]
HT29Colorectal Adenocarcinoma6.7 - 25.6 (range)[17]
6,8-Dibromo-5-nitroquinoline C6Rat Brain Tumor50.0[17]

Disclaimer: The data presented in this table is for structurally similar compounds and should be interpreted with caution as the activity of 2-Amino-6-bromoquinoline hydrochloride may vary.[17]

Conclusion

While 2-Amino-6-bromoquinoline hydrochloride itself requires further investigation to determine its direct anti-cancer efficacy, its quinoline core represents a promising starting point for the development of novel therapeutic agents. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to systematically evaluate its potential and that of its derivatives. Through rigorous application of these methodologies, the scientific community can further elucidate the role of the quinoline scaffold in cancer therapy and potentially uncover new lead compounds for future drug development.

References

  • MySkinRecipes. 2-Amino-6-bromoquinoline. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Ain, Q. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • ResearchGate. Protocol for Annexin V-FITC apoptosis assay? [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • YouTube. Western Blotting Protocol. [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • Experimental Oncology. ANTIPROLIFERATIVE ACTIVITY AND APOPTOSIS INDUCED BY 6-BROMO-2-(MORPHOLIN-1-YL)-4-ANILINOQUINAZOLINE ON CELLS OF LEUKEMIA LINES. [Link]

  • PMC. Natural products targeting the MAPK-signaling pathway in cancer: overview. [Link]

  • MDPI. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. [Link]

  • PubMed. PI3K/Akt signalling pathway and cancer. [Link]

  • MDPI. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. [Link]

  • PubMed. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. [Link]

  • PMC. NOXA Accentuates Apoptosis Induction by a Novel Histone Deacetylase Inhibitor. [Link]

  • ResearchGate. (PDF) Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. [Link]

  • PubMed. Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. [Link]

  • PMC. ERK/MAPK signalling pathway and tumorigenesis. [Link]

  • PMC. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. [Link]

  • PubMed. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. [Link]

  • MDPI. Targeting the MAPK Pathway in Cancer. [Link]

  • MDPI. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. [Link]

  • PubMed Central. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells. [Link]

  • PubMed. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids. [Link]

  • MDPI. Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. [Link]

  • ResearchGate. IC 50 values of SN38-resistant cell lines and their parent cell lines... [Link]

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Method

Application Notes and Protocols for the Strategic Derivatization of 2-Amino-6-bromoquinoline Hydrochloride

Authored by a Senior Application Scientist Abstract This document provides a comprehensive technical guide for the chemical derivatization of 2-Amino-6-bromoquinoline hydrochloride, a key heterocyclic scaffold in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 2-Amino-6-bromoquinoline hydrochloride, a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the distinct reactivity of the 2-amino and 6-bromo positions, this guide presents detailed, field-proven protocols for strategic modifications including N-acylation and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig). The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring reproducibility and successful synthesis of diverse compound libraries. This note is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for therapeutic innovation.

Introduction: The Strategic Value of the 2-Amino-6-bromoquinoline Scaffold

The quinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and infectious diseases.[1][2] 2-Amino-6-bromoquinoline, specifically, offers two orthogonal reactive sites for molecular elaboration, making it an exceptionally valuable starting material for building diverse chemical libraries.

  • The 2-Amino Group: This nucleophilic center is a prime site for modification via acylation, alkylation, or sulfonylation. These modifications can modulate the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability, directly influencing its pharmacokinetic and pharmacodynamic profile.

  • The 6-Bromo Position: The aryl bromide serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups, enabling extensive exploration of the chemical space around the quinoline core to optimize target binding and biological activity.[3]

This guide provides robust, step-by-step protocols for harnessing the reactivity of both positions, empowering researchers to efficiently generate novel and potent molecular entities.

Preliminary Consideration: Handling of the Hydrochloride Salt

The starting material, 2-Amino-6-bromoquinoline hydrochloride, is an ammonium salt.[4] While this form enhances stability and ease of handling, the protonated 2-amino group is non-nucleophilic. Therefore, for reactions requiring a nucleophilic amine, such as N-acylation, the use of a base is mandatory to liberate the free amine in situ. Typically, 2 to 2.2 equivalents of a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) are sufficient to both neutralize the hydrochloride salt and quench the acidic byproduct generated during the reaction.

Protocol I: N-Acylation of the 2-Amino Group

N-acylation is a fundamental transformation that converts the primary amino group into an amide, significantly altering the electronic and steric properties of the molecule. This reaction proceeds via the nucleophilic attack of the free 2-amino group on an activated carboxylic acid derivative, such as an acyl chloride or anhydride.

Experimental Workflow: General N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-Amino-6-bromoquinoline HCl in aprotic solvent (e.g., DCM) prep2 Add base (e.g., TEA, 2.2 eq) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add Acylating Agent (e.g., Acyl Chloride, 1.1 eq) dropwise at 0 °C prep3->react1 Inert Atmosphere react2 Allow to warm to RT and stir (Monitor by TLC) react1->react2 workup1 Quench with water react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, concentrate, and purify (e.g., Column Chromatography) workup2->workup3

Caption: General workflow for the N-acylation of 2-Amino-6-bromoquinoline.

Detailed Step-by-Step Protocol: Synthesis of N-(6-bromoquinolin-2-yl)acetamide
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Amino-6-bromoquinoline hydrochloride (1.0 eq, e.g., 259 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 10 mL). To this suspension, add triethylamine (TEA, 2.2 eq, e.g., 0.31 mL, 2.2 mmol). Stir for 10 minutes at room temperature. The suspension should become a clear solution as the free amine is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq, e.g., 0.08 mL, 1.1 mmol) dropwise via syringe over 5 minutes. A white precipitate (triethylammonium chloride) will form immediately.

    • Causality Explanation: Dropwise addition at low temperature is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride, preventing potential side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: N-Acylation Reactions
EntryAcylating AgentBase (eq)SolventProductTypical Yield (%)
1Acetyl ChlorideTEA (2.2)DCMN-(6-bromoquinolin-2-yl)acetamide85-95
2Benzoyl ChlorideDIPEA (2.2)DCMN-(6-bromoquinolin-2-yl)benzamide80-90
3Acetic AnhydridePyridine (2.0)DCMN-(6-bromoquinolin-2-yl)acetamide90-98

Protocol II: Palladium-Catalyzed Cross-Coupling at the 6-Bromo Position

The C-Br bond at the 6-position is an ideal substrate for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are pillars of modern synthetic chemistry for their broad substrate scope and functional group tolerance.[5]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl and heteroaryl compounds by coupling an organoboron species with an organic halide.[6][7] This protocol allows for the direct installation of diverse (hetero)aryl moieties at the 6-position of the quinoline core.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 2-Amino-6-bromoquinoline, Boronic Acid (1.5 eq), Base (e.g., K₂CO₃, 2.0 eq), and Pd Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) in a Schlenk flask. prep2 Evacuate and backfill with Argon (3x) prep1->prep2 react1 Add degassed solvent (e.g., Dioxane/H₂O) prep2->react1 react2 Heat to 80-100 °C (Monitor by TLC/LC-MS) react1->react2 workup1 Cool to RT, dilute with EtOAc and water react2->workup1 workup2 Extract, wash, and dry organic layers workup1->workup2 workup3 Concentrate and purify (Column Chromatography) workup2->workup3

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol: Synthesis of 6-phenylquinolin-2-amine
  • Reaction Setup: In a Schlenk flask, combine 2-Amino-6-bromoquinoline (1.0 eq, e.g., 223 mg, 1.0 mmol), phenylboronic acid (1.5 eq, e.g., 183 mg, 1.5 mmol), potassium carbonate (K₂CO₃, 2.0 eq, e.g., 276 mg, 2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq, e.g., 41 mg, 0.05 mmol).

    • Causality Explanation: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, forming a boronate species that facilitates the transfer of the organic group to the palladium center. The dppf ligand stabilizes the palladium catalyst and promotes efficient coupling.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure the reaction is free of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture is critical for dissolving both the organic and inorganic reagents.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[5][8][9] This reaction is invaluable for synthesizing 6-amino-substituted quinolines, which are common motifs in kinase inhibitors.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup (Glovebox Recommended) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 2-Amino-6-bromoquinoline, Pd Precatalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., XPhos, 4 mol%), and Base (e.g., NaOtBu, 1.4 eq) in a Schlenk flask. prep2 Add Amine (1.2 eq) and anhydrous, degassed solvent (e.g., Toluene) prep1->prep2 react1 Seal flask and heat to 100-110 °C (Monitor by TLC/LC-MS) prep2->react1 Strictly Inert Atmosphere workup1 Cool to RT, filter through Celite react1->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Purify by Column Chromatography workup2->workup3 start 2-Amino-6-bromoquinoline Hydrochloride intermediate 6-Aryl-quinolin-2-amine start->intermediate Suzuki Coupling (Protocol IIA) final_product N-(6-Aryl-quinolin-2-yl)amide intermediate->final_product N-Acylation (Protocol I)

Sources

Application

Application Note: A Framework for In Vitro Assay Development with 2-Amino-6-bromoquinoline hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the biological activity of 2-Amino-6-b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the biological activity of 2-Amino-6-bromoquinoline hydrochloride. Quinoline scaffolds are privileged structures in medicinal chemistry, frequently associated with anticancer and antimalarial activities.[1][2] This guide offers a strategic workflow, from initial compound handling and cytotoxicity screening to specific mechanistic assays and cellular target engagement. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction and Foundational Concepts

2-Amino-6-bromoquinoline hydrochloride is a heterocyclic organic compound available for early-stage drug discovery research.[3] Its structure, featuring a quinoline core, suggests potential for biological activity, as this motif is present in numerous therapeutic agents.[4] Researchers investigating this compound must embark on a systematic journey of biological characterization, starting with broad phenotypic effects and progressively narrowing down to specific molecular mechanisms.

A critical initial consideration is that specialized chemical reagents like this are often supplied for research purposes without extensive analytical data from the vendor. Therefore, the buyer assumes full responsibility for confirming the product's identity and purity before commencing any biological assays.[3]

This guide presents a logical, multi-stage workflow designed to efficiently profile the compound's activity. The proposed cascade begins with assessing general cytotoxicity, a prerequisite for any further cell-based testing. It then progresses to a hypothesis-driven biochemical assay targeting a common class of enzymes inhibited by quinoline derivatives: protein kinases.[4][5] Finally, it introduces advanced methods to confirm that the compound engages its intended target within the complex environment of a living cell.

Compound Properties and Handling

Proper handling and preparation of the test compound are paramount for reproducible results.

Table 1: Physicochemical Properties of 2-Amino-6-bromoquinoline hydrochloride

Property Value Source
Molecular Formula C₉H₇BrN₂ · HCl [3]
Molecular Weight 259.53 g/mol [3]
Appearance Solid [3]

| Storage | Room temperature, dry, sealed |[1] |

Safety and Handling: Researchers must consult the latest Safety Data Sheet (SDS) before use.[6][7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[7][8]

Stock Solution Preparation:

  • Solubility Testing: Before preparing a high-concentration stock, test the compound's solubility in small volumes of common solvents (e.g., DMSO, Ethanol, Water). DMSO is typically the solvent of choice for compounds of this nature in early discovery.

  • Preparation of 10 mM DMSO Stock:

    • Calculate the mass required for the desired volume (e.g., for 1 mL of 10 mM solution, use 2.595 mg).

    • Add the calculated mass of 2-Amino-6-bromoquinoline hydrochloride to a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO.

    • Vortex or sonicate until the solid is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

A Strategic Assay Development Workflow

A tiered approach ensures that resources are used efficiently, generating decision-driving data at each stage. The workflow progresses from general cellular health assays to specific, hypothesis-driven biochemical and target engagement studies.

AssayWorkflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Cellular Validation cluster_3 Outcome A Compound QC & Prep (Purity, Solubility, Stock Prep) B Cell Viability & Cytotoxicity Assay (e.g., MTT / MTS) A->B Initial Characterization D Hypothesis Generation (e.g., Kinase Inhibitor?) B->D Determine IC50 C Biochemical Assay (e.g., In Vitro Kinase Assay) E Cellular Target Engagement Assay (e.g., NanoBRET®, CETSA) C->E Confirm On-Target Activity in Live Cells D->C Test Hypothesis F Validated Hit Compound (Known Target, Cellular Potency) E->F Establish SAR

Figure 1: A tiered workflow for characterizing a novel chemical entity.

Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

Expertise & Experience: The first crucial step in evaluating any new compound is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9] This assay provides a quantitative measure of cytotoxicity, typically expressed as an IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50%.

Materials
  • Selected cancer cell line (e.g., HeLa, A549, or HT29, as quinoline derivatives have shown activity against them[2])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells. Calculate the cell suspension volume needed to seed 5,000-10,000 cells per well in a 96-well plate.

    • Dispense 100 µL of the cell suspension into each well. Avoid the outermost wells to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.[9]

  • Compound Treatment:

    • Prepare a serial dilution of the 2-Amino-6-bromoquinoline hydrochloride stock solution in complete culture medium. A common starting range is 100 µM down to 0.01 µM.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the corresponding compound dilutions or control solutions to each well.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]

    • Incubate for 2-4 hours at 37°C. During this time, look for the formation of purple formazan crystals in the viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[11]

    • Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of "medium only" blank wells from all other readings.

  • Normalization: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • IC₅₀ Determination: Plot the % Viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 2: Mechanistic Elucidation (In Vitro Kinase Assay)

Expertise & Experience: Given that many quinoline-based molecules function as ATP-competitive kinase inhibitors, a direct biochemical kinase assay is a logical next step to test this hypothesis.[5] This assay isolates the target kinase and its substrate from the cellular milieu, providing a clean system to measure direct inhibition.[12] A disruption in the Cyclin D-CDK4/6-Rb pathway, for example, is a common driver in cancer, making CDK4 or CDK6 excellent candidate targets.[13] The protocol below describes a generic, non-radioactive assay format that measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

The CDK/Rb Signaling Pathway

The following diagram illustrates the role of CDK4/6 in cell cycle progression, providing context for why it is a compelling drug target.

CDK_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Synthesis Mitogens->CyclinD activates Complex Active Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb_E2F pRb-E2F Complex (Transcription Repressed) Complex->Rb_E2F phosphorylates pRb Rb pRb Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes activates Rb_E2F->E2F releases CellCycle Cell Cycle Progression (G1 to S Phase) G1_S_Genes->CellCycle Inhibitor 2-Amino-6-bromoquinoline hydrochloride Inhibitor->Complex INHIBITS

Figure 2: Simplified CDK4/6-Rb signaling pathway.

Materials
  • Recombinant active human CDK4/Cyclin D1 enzyme

  • Rb protein or a validated peptide substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT[14])

  • ATP and MgCl₂[14]

  • 2-Amino-6-bromoquinoline hydrochloride serial dilutions

  • Positive control inhibitor (e.g., Ribociclib[13])

  • ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Step-by-Step Protocol
  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The final concentration of kinase, substrate, and ATP must be optimized; typically, ATP is used at its Km concentration for the kinase to facilitate the detection of competitive inhibitors.

  • Compound Addition: Add 1 µL of serially diluted 2-Amino-6-bromoquinoline hydrochloride, positive control, or vehicle (DMSO) to the wells of the assay plate.

  • Kinase/Substrate Addition: Add 10 µL of a master mix containing the kinase and substrate in assay buffer to each well.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of ATP solution (containing MgCl₂). The final reaction volume is typically 20-25 µL.[14][15]

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation:

    • Stop the reaction and deplete the remaining ATP by adding the ATP detection reagent as per the kit protocol. This typically involves a 30-40 minute incubation.

    • Add the kinase detection reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for another 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP formed and thus correlates with kinase activity.

Data Analysis and Interpretation
  • Controls:

    • 100% Activity Control (Vehicle): High luminescence signal.

    • 0% Activity Control (No Enzyme or High [Inhibitor]): Low luminescence signal.

  • Normalization: Calculate the percent inhibition for each compound concentration:

    • % Inhibition = 100 - [((Lumi_Sample - Lumi_0%_Control) / (Lumi_100%_Control - Lumi_0%_Control)) * 100]

  • IC₅₀ Determination: Plot % Inhibition against the log of the compound concentration and perform a non-linear regression analysis to determine the biochemical IC₅₀.

Protocol 3: Cellular Target Engagement Confirmation

Expertise & Experience: A potent biochemical IC₅₀ does not guarantee cellular activity. The compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target in the presence of endogenous ATP concentrations (mM range).[16] Target engagement assays provide the critical evidence that the compound binds to its intended protein target in living cells.[17][18] The NanoBRET® Target Engagement assay is a powerful method that measures compound binding at a target protein in real-time within live cells using bioluminescence resonance energy transfer (BRET).[19]

Principle of NanoBRET® Target Engagement

The assay uses cells expressing the target protein fused to a bright NanoLuc® luciferase. A fluorescent tracer that reversibly binds to the target protein is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc®-fused target, bringing the energy donor (luciferase) and acceptor (tracer) into close proximity, generating a BRET signal. When an unlabeled test compound enters the cell and binds to the target, it competes with and displaces the tracer, leading to a decrease in the BRET signal.[19]

Figure 3: Principle of the NanoBRET® Target Engagement Assay.

Conceptual Workflow
  • Cell Line Preparation: Use or create a cell line that expresses the target of interest (e.g., CDK4) as a fusion with NanoLuc® luciferase.

  • Cell Plating: Seed the cells into a white, opaque 96- or 384-well plate and incubate.

  • Compound and Tracer Addition: Treat the cells with the test compound (2-Amino-6-bromoquinoline hydrochloride) across a range of concentrations. Subsequently, add the specific fluorescent tracer for the target kinase.

  • Signal Detection: Add the NanoLuc® substrate, and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). A dose-dependent decrease in the BRET ratio indicates target engagement by the test compound. This data can be used to calculate a cellular IC₅₀, reflecting the compound's potency in a physiological context.[19]

Summary and Forward Outlook

Table 2: Summary of the In Vitro Assay Cascade

Assay Type Purpose Key Question Answered Primary Readout
MTT Assay Assess general cytotoxicity and anti-proliferative effects. Does the compound affect cell health or growth? Colorimetric (Absorbance)
In Vitro Kinase Assay Determine direct inhibitory activity against a purified enzyme. Is the compound a direct inhibitor of the hypothesized target kinase? Luminescence (ATP levels)

| NanoBRET® Assay | Confirm target binding in a live-cell environment. | Does the compound enter cells and bind to its target? | BRET Ratio |

Successful execution of these protocols will provide a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies, selectivity profiling against other kinases, and advancement into more complex biological models.

References

  • Martens, S. et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. PubMed Central. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. Target Engagement Assays in Early Drug Discovery. PubMed Central. [Link]

  • Andrews, B. & Measday, V. In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Selvita. (2024). A Practical Guide to Target Engagement Assays. [Link]

  • Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Chemical Probes Portal. Target engagement. [Link]

  • DiscoverX. Target Engagement Assays. [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]

  • Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). [Link]

  • National Academies Press. (2017). Using 21st Century Science to Improve Risk-Related Evaluations. Chapter: 6 Model and Assay Validation and Acceptance. [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet Quinoline MSDS. [Link]

  • MySkinRecipes. 2-Amino-6-bromoquinoline. [Link]

  • Gurdere, M. B. et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. [Link]

  • TÜBİTAK Academic Journals. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed. [Link]

  • MDPI. (2020). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. [Link]

  • Infante, J. R. et al. (2017). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-6-bromoquinoline Hydrochloride

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-6-bromoquinoline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may be encounterin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-6-bromoquinoline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this important heterocyclic intermediate. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Addressing Low Yield

Low yield in a multi-step organic synthesis can be attributed to a variety of factors, from reagent quality to subtle variations in reaction conditions. This section addresses the most common issues in a question-and-answer format.

Q1: My overall yield for 2-Amino-6-bromoquinoline hydrochloride is consistently low. What are the primary factors I should investigate?

A low overall yield is often a cumulative problem. A systematic approach is required to identify the root cause. The primary areas to investigate are:

  • Reaction Conditions: The synthesis of quinoline derivatives often involves sensitive steps that are highly dependent on temperature, reaction time, and catalytic activity. For instance, classical methods like the Skraup or Doebner-von Miller synthesis are notoriously exothermic and can lead to tar formation if not properly controlled[1][2].

  • Reagent Quality: The purity of starting materials, particularly the aniline precursor, is critical. Impurities can interfere with the reaction, leading to the formation of side products and a reduction in the yield of the desired product.

  • Work-up and Purification: Significant product loss can occur during the isolation and purification stages. This includes incomplete extraction, precipitation issues, or degradation of the product during purification.

  • Side Reactions: The formation of undesired side products is a major cause of low yields. Polymerization of reactants or intermediates is a common issue in many quinoline synthesis protocols[1].

The following workflow provides a systematic approach to diagnosing the issue.

G start Low Yield Observed reagent_check Verify Purity of Starting Materials (Aniline, etc.) start->reagent_check reaction_monitoring Monitor Reaction Progress (TLC, HPLC) start->reaction_monitoring workup_review Review Work-up & Purification Protocol start->workup_review reagent_ok Purity Confirmed? reagent_check->reagent_ok reaction_complete Reaction Complete? reaction_monitoring->reaction_complete workup_optimized Product Loss Minimized? workup_review->workup_optimized reagent_ok->reaction_monitoring Yes purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No reaction_complete->workup_review Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) reaction_complete->optimize_conditions No optimize_workup Optimize Isolation & Purification Steps workup_optimized->optimize_workup No end_success Yield Improved workup_optimized->end_success purify_reagents->start optimize_conditions->start optimize_workup->start

Caption: A logical workflow for troubleshooting low yield.
Q2: Thin Layer Chromatography (TLC) analysis shows significant amounts of starting material, even after extended reaction times. What could be the cause?

An incomplete reaction is a clear indicator of a specific problem with the reaction chemistry. Consider the following:

  • Insufficient Activation Energy: The reaction may require higher temperatures to proceed at a reasonable rate. Ensure your heating apparatus is calibrated and providing consistent heat.

  • Catalyst Inefficiency: If the synthesis is catalyst-dependent (e.g., acid-catalyzed cyclization), the catalyst may be of poor quality, used in insufficient quantity, or may have been poisoned by impurities in the reagents or solvent.

  • Poor Solubility/Mixing: If the reactants are not adequately dissolved or mixed, the reaction will be slow and inefficient. Ensure vigorous stirring and consider a different solvent system if solubility is an issue.

Table 1: Key Parameters for Optimizing Reaction Completion

Parameter Potential Issue Recommended Action
Temperature Too low, leading to slow kinetics. Incrementally increase temperature by 10-20°C and monitor via TLC.
Reaction Time Insufficient for reaction to reach completion. Extend reaction time, taking aliquots every few hours for analysis.
Catalyst Insufficient amount or activity. Increase catalyst loading or use a fresh, high-purity batch.

| Mixing | Inefficient mixing in a heterogeneous reaction. | Increase stirring speed; consider mechanical stirring for viscous mixtures. |

Q3: I am observing the formation of a dark, tarry substance during the reaction, which complicates purification. How can I prevent this?

Tar formation is a classic problem in syntheses like the Skraup reaction, which uses harsh acidic and oxidizing conditions that can cause polymerization of reactants and intermediates[1].

  • Cause: The highly exothermic nature of the reaction can create localized "hot spots" where the temperature rises uncontrollably, leading to decomposition and polymerization.

  • Prevention:

    • Control the Exotherm: Add reagents slowly, especially strong acids like sulfuric acid, while providing efficient cooling (e.g., an ice bath).

    • Use a Moderator: In Skraup-type syntheses, the addition of a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring[1][2].

    • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.

The diagram below illustrates the desired reaction pathway versus the side reaction leading to polymer formation.

ReactionPathways cluster_main Desired Reaction Pathway cluster_side Side Reaction Reactants 4-Bromoaniline + Glycerol Analogue Intermediate Cyclized Intermediate (Dihydroquinoline) Reactants->Intermediate Acid Catalyst Controlled Heat Polymer Polymer/Tar Reactants->Polymer Excess Heat High Acid Conc. Product 2-Amino-6-bromoquinoline Intermediate->Product Oxidation

Caption: Desired synthesis vs. side reaction pathway.
Q4: My crude yield seems reasonable, but I lose a significant amount of product during purification. How can I optimize the work-up and isolation?

Product loss during work-up is common, especially when dealing with amino compounds that can have variable solubility depending on the pH.

  • Precipitation/Crystallization: The hydrochloride salt of 2-Amino-6-bromoquinoline has specific solubility characteristics.

    • pH Adjustment: Ensure the pH is correctly adjusted to precipitate the hydrochloride salt. The product is a base, so it will be soluble at very low pH and will precipitate as the free base at high pH. The hydrochloride salt requires a specific acidic pH range for optimal precipitation.

    • Solvent Choice: Use an appropriate anti-solvent to induce crystallization, but avoid one in which the product is completely insoluble, as this can trap impurities. Recrystallization from a solvent system like ethanol/water or isopropanol is often effective.

  • Extraction: If using liquid-liquid extraction to remove impurities, be aware of the product's partitioning behavior. The hydrochloride salt will be in the aqueous layer, while the free base will be in the organic layer. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Handling: Amine compounds can be sensitive to air and light. While 2-Amino-6-bromoquinoline is relatively stable, it is good practice to minimize its exposure to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the starting 4-bromoaniline?

Extremely critical. The purity of the aniline derivative directly impacts the outcome of the reaction. Electron-donating or withdrawing substituents on the aniline ring influence the nucleophilicity and can affect the cyclization step[1]. Impurities can lead to a complex mixture of side products that are difficult to separate from the desired quinoline. It is recommended to use a high-purity starting material (>98%) or purify it by recrystallization or distillation before use.

Q2: Which synthetic method is best for preparing 2-Amino-6-bromoquinoline?

Several classical methods exist for quinoline synthesis, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses[3][4][5]. For 2-aminoquinolines specifically, a common approach involves the cyclization of a suitable precursor. One modern and efficient method involves the reductive cyclization of nitro and cyano groups mediated by reagents like zinc in acetic acid, which can offer good yields[6]. The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, is also a powerful method for preparing substituted quinolines[2][4]. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Q3: How can I definitively confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous characterization[7].

Table 2: Analytical Methods for Product Characterization

Technique Purpose Expected Result for 2-Amino-6-bromoquinoline HCl
¹H NMR Structural Elucidation Aromatic protons in the quinoline core, singlet for the amino group (NH₂). Chemical shifts and coupling constants confirm substitution pattern.
¹³C NMR Carbon Skeleton Confirmation Distinct signals for each carbon in the quinoline ring.
Mass Spec (MS) Molecular Weight Confirmation A molecular ion peak corresponding to the free base (C₉H₇BrN₂) and a characteristic isotopic pattern due to the bromine atom (approx. 1:1 ratio for M and M+2).
HPLC Purity Assessment A single major peak for the main compound. Used to quantify purity and detect impurities.

| FT-IR | Functional Group Identification | Characteristic stretches for N-H (amine), C=N, and C=C bonds in the aromatic system. |

Q4: What are the recommended storage conditions for 2-Amino-6-bromoquinoline hydrochloride?

Like many amine hydrochlorides, the compound is generally a stable solid. However, to ensure long-term integrity, it should be stored in a tightly sealed container to protect it from moisture. Storing it in a cool, dark, and dry place is recommended. Some quinoline compounds can be light-sensitive and may darken over time, though this does not always indicate significant degradation[3].

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction by TLC
  • Plate Preparation: Use a silica gel-coated TLC plate.

  • Spotting: Dissolve a small amount of your starting material (as a reference) and a sample from your reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on the TLC plate.

  • Elution: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Protocol 2: Representative Purification by Recrystallization

This is a general protocol and may require optimization.

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • BenchChem. (2025).
  • Wikipedia. (2024). Quinoline. Wikipedia, The Free Encyclopedia. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • ChemSrc. (n.d.). 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS. ChemSrc.
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. SlidePlayer.
  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles. [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic-Chemistry.org. [Link]

  • Google Patents. (2016). Preparation method for 6-bromine quinoline.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc. [Link]

  • ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. MySkinRecipes. [Link]

  • Semantic Scholar. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]

  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Synthesis and Purification of 2-Amino-6-bromoquinoline Hydrochloride

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Amino-6-bromoquinoline hydrochloride. This resource provides in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Amino-6-bromoquinoline hydrochloride. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and purification of this important heterocyclic compound. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can achieve high purity and yield in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned into a dark, tarry mess. What causes this and how can I prevent it?

A1: Tar formation is a frequent issue in quinoline synthesis, particularly under harsh acidic and high-temperature conditions like those in the Skraup or Doebner-von Miller reactions. This is often due to the acid-catalyzed polymerization of intermediates. To minimize tarring, consider the following:

  • Controlled Temperature: Gradually heat your reaction mixture to maintain control over the reaction rate.[1]

  • Moderators: In Skraup-type syntheses, the use of a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[1]

  • Alternative Synthesis Routes: If tarring is persistent, explore milder synthetic routes to the quinoline core, such as the Friedländer synthesis, which generally employs less aggressive conditions.[2][3][4]

Q2: I am observing multiple spots on my TLC plate after the initial workup. What are the likely impurities?

A2: The impurity profile of your crude 2-Amino-6-bromoquinoline hydrochloride can vary significantly based on the synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: Residual starting materials from your specific synthesis are a common source of contamination.

  • Isomeric Impurities: Depending on the directing effects of the substituents on your aniline precursor, you may form regioisomers. For instance, in a Skraup-type synthesis, there is a possibility of forming the 8-bromo isomer alongside the desired 6-bromo product.

  • Polymeric Byproducts: As mentioned, high molecular weight tarry substances can form from the polymerization of reaction intermediates.[1]

  • Side-Reaction Products from Cyclization: In syntheses like the Friedländer reaction, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group, side reactions can lead to a variety of byproducts.[2][3][4] Incomplete cyclization or alternative condensation pathways can result in a complex mixture.

Q3: Why is it beneficial to convert my 2-Amino-6-bromoquinoline to its hydrochloride salt for purification?

A3: Converting the basic 2-aminoquinoline to its hydrochloride salt is a strategic step in purification for several reasons:

  • Improved Crystallinity: Amine hydrochloride salts often exhibit better crystallinity than their freebase counterparts, which can significantly improve the efficiency of purification by recrystallization.

  • Enhanced Stability: Salt formation can lead to more stable compounds, protecting the amine from degradation during storage and handling.[5]

  • Solubility Modification: The hydrochloride salt generally has very different solubility profiles compared to the freebase. Typically, it is more soluble in polar solvents like water and alcohols, and less soluble in non-polar organic solvents. This differential solubility can be exploited during workup and recrystallization to remove non-basic impurities.[6]

  • Simplified Manufacturing: In a pharmaceutical context, salt forms can offer simplified manufacturing procedures and more consistent biopharmaceutical properties.[5]

Q4: I am struggling to get my 2-Amino-6-bromoquinoline hydrochloride to crystallize. What can I do?

A4: Difficulty in crystallization is a common hurdle. Here are some troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. For hydrochloride salts, polar solvents are often a good starting point. Consider using 2-propanol, ethanol, or mixtures of an alcohol with a less polar solvent like diethyl ether to induce precipitation.[7]

  • Induce Crystallization: If your solution is supersaturated but no crystals have formed, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure 2-Amino-6-bromoquinoline hydrochloride.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heating the solution in an open flask (in a fume hood) to slowly evaporate some of the solvent can help achieve supersaturation.

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling often leads to larger, purer crystals.

II. Troubleshooting Guide: From Crude Product to Pure Hydrochloride Salt

This section provides a systematic approach to purifying your crude 2-Amino-6-bromoquinoline and converting it to the final hydrochloride salt.

Step 1: Initial Work-up and Isolation of the Freebase

The initial work-up will depend on your reaction conditions. For reactions run in strong acid, the first step is typically to carefully quench the reaction mixture by pouring it onto ice.

  • Neutralization: Slowly add a base (e.g., concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate) to the acidic mixture until the pH is basic (pH 8-9). This will neutralize the excess acid and convert the protonated aminoquinoline to its freebase form, which will often precipitate out of the aqueous solution.

  • Extraction: Extract the aqueous suspension with a suitable organic solvent, such as dichloromethane or ethyl acetate. The freebase of 2-Amino-6-bromoquinoline will be more soluble in these organic solvents. Repeat the extraction several times to maximize the recovery of your product.

  • Washing and Drying: Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 2-Amino-6-bromoquinoline freebase.

Step 2: Purification of the Freebase (Optional but Recommended)

Before forming the hydrochloride salt, it is often beneficial to purify the crude freebase, especially if it is highly impure.

  • Column Chromatography: For complex mixtures with multiple impurities, column chromatography is a powerful purification technique. A silica gel stationary phase is typically used. The mobile phase (eluent) will need to be optimized, but a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired compound. The progress of the separation can be monitored by TLC.

  • Recrystallization of the Freebase: If the crude freebase is a solid and relatively pure, it can be recrystallized from a suitable solvent or solvent mixture.

Step 3: Formation and Recrystallization of the Hydrochloride Salt

This is the final and often most critical purification step.

  • Dissolution: Dissolve the purified (or crude) 2-Amino-6-bromoquinoline freebase in a suitable organic solvent. A common choice is a solvent in which the freebase is soluble but the hydrochloride salt is not, such as diethyl ether or a mixture of an alcohol and ether.

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the freebase. The hydrochloride salt will precipitate out of the solution. Alternatively, you can dissolve the freebase in an alcohol like ethanol or methanol and bubble anhydrous HCl gas through the solution.

  • Isolation of the Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of the solvent used for the precipitation (e.g., diethyl ether) to remove any residual soluble impurities.

  • Recrystallization of the Hydrochloride Salt: This is the key to obtaining a highly pure final product.

    • Solvent Selection: The ideal recrystallization solvent is one in which the hydrochloride salt is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for 2-Amino-6-bromoquinoline hydrochloride include:

      • Ethanol

      • Methanol

      • Isopropanol

      • A mixture of ethanol and water

      • A mixture of ethanol and diethyl ether

    • Procedure:

      • Place the crude hydrochloride salt in a flask.

      • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to reflux with stirring until all the solid dissolves.

      • If the solution is colored, you can add a small amount of activated charcoal and heat at reflux for a few minutes to decolorize it. Filter the hot solution to remove the charcoal.

      • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

      • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of the crystals.

      • Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

      • Dry the crystals under vacuum to remove any residual solvent.

III. Analytical Methods for Purity Assessment

To effectively troubleshoot your synthesis and purification, you need reliable analytical methods to assess the purity of your intermediates and final product.

Thin-Layer Chromatography (TLC)

TLC is a quick and invaluable tool for monitoring reaction progress and assessing the purity of your fractions during column chromatography.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates are a standard choice.

  • Mobile Phase (Eluent): The choice of mobile phase is crucial for achieving good separation. For 2-aminoquinoline derivatives, which are relatively polar, a mixture of a non-polar and a polar solvent is typically used. Good starting points for method development include:

    • Hexane:Ethyl Acetate (in varying ratios, e.g., 7:3, 1:1, 3:7)

    • Dichloromethane:Methanol (in varying ratios, e.g., 9:1, 19:1)

    • Toluene:Acetone (in varying ratios)

  • Visualization: The spots can be visualized under UV light (at 254 nm). A developing stain, such as ninhydrin for the primary amine, can also be used.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative assessment of purity.

  • Column: A reverse-phase C18 column is a common choice for the analysis of quinoline derivatives.

  • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of a polar solvent (like water with a modifier like formic acid or trifluoroacetic acid) and gradually increasing the proportion of a less polar organic solvent (like acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the quinoline ring system absorbs strongly (e.g., around 254 nm or 320 nm) is typically used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of your final product and identifying any impurities.

  • Sample Preparation: Dissolve 5-10 mg of your 2-Amino-6-bromoquinoline hydrochloride in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Expected ¹H NMR Signals: The spectrum will show characteristic signals for the aromatic protons on the quinoline ring system and a signal for the amino protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • Impurity Detection: The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The integration of these signals relative to the signals of the desired product can give an estimate of the purity.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of your product and can help in identifying impurities.

  • Expected Molecular Ion: For 2-Amino-6-bromoquinoline, you would expect to see a pair of molecular ion peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information.

IV. Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of 2-Amino-6-bromoquinoline hydrochloride.

PurificationWorkflow CrudeProduct Crude Reaction Mixture Workup Aqueous Work-up & Neutralization CrudeProduct->Workup Extraction Solvent Extraction (e.g., DCM/EtOAc) Workup->Extraction CrudeFreebase Crude 2-Amino-6-bromoquinoline (Freebase) Extraction->CrudeFreebase ColumnChromatography Column Chromatography (Silica Gel) CrudeFreebase->ColumnChromatography SaltFormation HCl Salt Formation CrudeFreebase->SaltFormation Direct to Salt Formation PureFreebase Pure Freebase ColumnChromatography->PureFreebase PureFreebase->SaltFormation CrudeHCl Crude Hydrochloride Salt SaltFormation->CrudeHCl Recrystallization Recrystallization (e.g., from Ethanol) CrudeHCl->Recrystallization PureHCl Pure 2-Amino-6-bromoquinoline HCl Recrystallization->PureHCl

Caption: General workflow for the purification of 2-Amino-6-bromoquinoline HCl.

V. Summary of Key Purification Parameters

ParameterRecommendationRationale
Work-up pH Adjust to pH 8-9To deprotonate the aminoquinoline for extraction into an organic solvent.
Extraction Solvent Dichloromethane or Ethyl AcetateGood solubility for the freebase form of the product.
Freebase Purification Column Chromatography (Silica)Effective for removing polar and non-polar impurities.
Salt Formation Anhydrous HCl in ether or alcoholTo precipitate the hydrochloride salt from the freebase solution.
Recrystallization Solvent Ethanol, Methanol, or IsopropanolGood solubility at high temperatures and poor solubility at low temperatures for the hydrochloride salt.

VI. References

  • BenchChem. (2025). identifying side reactions in 2-amino-3-hydroxycyclopentenone synthesis.

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III).

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Sigma-Aldrich. 2-Amino-6-bromoquinoline hydrochloride.

  • Organic Reactions. The Friedländer Synthesis of Quinolines.

  • ResearchGate. The Friedländer Synthesis of Quinolines.

  • Wikipedia. Friedländer synthesis.

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis.

  • Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids.

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.

  • Gavin Publishers. Applied Clinical Pharmacology and Toxicology.

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.

  • ResearchGate. Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones.

  • Sigma-Aldrich. 2-Amino-6-bromo-3-phenylquinoline hydrochloride.

  • ResearchGate. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.

  • PubMed Central. Synthetic and medicinal perspective of quinolines as antiviral agents.

  • ResearchGate. Optimization of the TLC Separation of Seven Amino Acids.

  • Organic Chemistry Portal. Friedlaender Synthesis.

  • Sigma-Aldrich. 2-Amino-6-bromoquinoline hydrochloride.

  • Benchchem. 2-Aminoquinoline: A Technical Guide for Researchers.

  • Hindawi. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications.

  • ResearchGate. HPLC chromatograms of quinoline and 2-hydroxyquinoline.

  • MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

  • RSC Publishing. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile.

  • Benchchem. Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

  • Der Pharma Chemica. Use of Carbohydrates as Eluent in Thin Layer Chromatographic Separation of Amino acids on Conventional Stationary Phases.

  • Google Patents. WO2016037298A1 - Method for the enantioselective synthesis of 2(s)-amino-6-boronohexanoic acid (abh) and purification thereof.

  • PubMed Central. Hydrochloride Salt of the GABAkine KRM-II-81.

  • Open Access Journals. Potent Anti-Malaria Salts, Co-Crystals and Derivatives of Aminoquinolines with Hydroxyaromatic Acids.

  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....

  • PubMed Central. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.

  • ResearchGate. Purification of organic hydrochloride salt?.

Sources

Troubleshooting

Overcoming solubility issues of 2-Amino-6-bromoquinoline hydrochloride in buffers

Overcoming Solubility Challenges in Aqueous Buffers: A Troubleshooting Guide Welcome to the technical support center for 2-Amino-6-bromoquinoline hydrochloride. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Solubility Challenges in Aqueous Buffers: A Troubleshooting Guide

Welcome to the technical support center for 2-Amino-6-bromoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on fundamental physicochemical principles and field-proven laboratory experience to ensure your experiments are both efficient and reliable.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 2-Amino-6-bromoquinoline hydrochloride directly into my neutral phosphate-buffered saline (PBS, pH 7.4), but it's not dissolving well. Why is this happening?

This is a common and expected observation. The solubility of 2-Amino-6-bromoquinoline hydrochloride is highly dependent on the pH of the solution. Your compound is the hydrochloride salt of a basic molecule. The "hydrochloride" part means the primary amino group (-NH2) on the quinoline ring is protonated (-NH3+), which confers water solubility.

However, this protonation is reversible and is governed by the compound's pKa (the pH at which 50% of the compound is in its protonated, charged form and 50% is in its deprotonated, neutral free base form). The free base form of 2-Amino-6-bromoquinoline is significantly less polar and therefore much less soluble in water.

At a neutral pH of 7.4, a significant portion of the compound will convert to its less soluble free base, causing it to precipitate or refuse to dissolve.

Causality Explained:

  • At Low pH (e.g., pH < 5): The solution has a high concentration of protons (H+). This pushes the equilibrium towards the protonated, charged (-NH3+) form of the molecule, which is highly soluble in aqueous buffers.

  • At Neutral or High pH (e.g., pH > 7): The concentration of protons is low. The compound gives up its proton, converting to the neutral, less polar free base, which has poor aqueous solubility.

Q2: What is the optimal pH range for dissolving 2-Amino-6-bromoquinoline hydrochloride, and how can I determine it for my specific buffer?

The optimal pH for dissolution is generally at least 2 pH units below the pKa of the primary amino group. While the exact pKa for this specific molecule may require experimental determination, related aminoquinolines have pKa values in the range of 7.0-9.0. Therefore, to ensure complete protonation and maximize solubility, preparing your buffer in a pH range of 4.0 to 5.5 is a highly effective starting point.

You can experimentally determine the ideal pH using the following self-validating protocol.

Experimental Protocol: pH-Solubility Profile Determination

  • Prepare a Series of Buffers: Prepare small volumes (e.g., 5 mL) of a suitable buffer (e.g., 20 mM sodium acetate or citrate-phosphate buffer) across a pH range, for instance, pH 3.0, 4.0, 5.0, 6.0, 7.0, and 7.4.

  • Equilibrate Temperature: Ensure all buffer solutions are at your intended experimental temperature, as temperature also affects solubility.

  • Add Compound: Add a pre-weighed amount of 2-Amino-6-bromoquinoline hydrochloride to each buffer solution to achieve your target concentration.

  • Mix and Equilibrate: Vortex each vial vigorously for 1-2 minutes. Then, allow the solutions to equilibrate for at least 1-2 hours on a rotator or shaker at a constant temperature. This prevents misleading results from supersaturated solutions.

  • Visual Inspection: Observe each vial for undissolved material. A clear solution indicates complete dissolution at that pH.

  • (Optional) Quantitative Analysis: For a more precise measurement, centrifuge the vials to pellet any undissolved solid, and then measure the concentration of the compound in the supernatant using UV-Vis spectrophotometry.

This workflow allows you to confidently identify the lowest pH required to fully dissolve your compound at the desired concentration.

Workflow for Determining Optimal Buffer pH

cluster_prep Preparation cluster_process Processing & Analysis cluster_decision Decision cluster_outcome Outcome prep_buffers 1. Prepare Buffers (e.g., pH 3, 4, 5, 6, 7) add_compound 2. Add Compound to Target Concentration prep_buffers->add_compound mix 3. Vortex & Equilibrate (1-2 hours) add_compound->mix observe 4. Visual Inspection for Precipitation mix->observe quantify 5. (Optional) Centrifuge & Quantify Supernatant observe->quantify For quantitative data decision Is Solution Clear? observe->decision success pH is Suitable for Dissolution decision->success Yes fail pH is Too High (Test Lower pH) decision->fail No start Precipitation Observed in Final Working Solution check_conc Is the final concentration absolutely necessary? start->check_conc lower_conc Reduce final concentration and re-prepare. check_conc->lower_conc No check_dmso Is final DMSO concentration <1%? check_conc->check_dmso Yes solution Problem Resolved lower_conc->solution increase_dmso Consider slightly increasing final DMSO % (e.g., 0.5% -> 1.0%) if assay tolerates it. check_dmso->increase_dmso Yes check_ph Can the experimental pH be lowered? check_dmso->check_ph No, at max limit increase_dmso->solution lower_ph Lower buffer pH to < 6.0 to increase solubility. check_ph->lower_ph Yes check_ph->solution No, pH is fixed lower_ph->solution

Optimization

Stability of 2-Amino-6-bromoquinoline hydrochloride in aqueous solution

Welcome to the Technical Support Center for 2-Amino-6-bromoquinoline Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, st...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Amino-6-bromoquinoline Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and stability of 2-Amino-6-bromoquinoline hydrochloride in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-6-bromoquinoline hydrochloride and what are its common applications?

2-Amino-6-bromoquinoline hydrochloride is a heterocyclic organic compound. The quinoline structure is a key component in various biologically active compounds, including antimalarial and anticancer agents. The amino and bromo functional groups on the quinoline ring serve as important handles for medicinal chemists to synthesize more complex molecules and study structure-activity relationships.

Q2: What are the general storage recommendations for solid 2-Amino-6-bromoquinoline hydrochloride?

Solid 2-Amino-6-bromoquinoline hydrochloride should be stored in a cool, dry, and well-ventilated area, away from light.[1][2] It is advisable to store it under an inert atmosphere if possible, as amino-substituted heterocycles can be sensitive to oxidation over long-term storage.

Q3: How soluble is 2-Amino-6-bromoquinoline hydrochloride in water and other common solvents?

Table 1: Expected Solubility of 2-Amino-6-bromoquinoline Hydrochloride

SolventExpected SolubilityNotes
WaterSoluble (especially in acidic pH)The hydrochloride salt form enhances aqueous solubility.
EthanolSolubleA common solvent for many organic compounds.
DMSOSolubleA common solvent for creating stock solutions of organic molecules.
AcetonitrileModerately SolubleMay require some heating or sonication to fully dissolve.
DichloromethaneSparingly SolubleThe hydrochloride salt is less likely to be soluble in non-polar organic solvents.

Q4: What are the potential degradation pathways for 2-Amino-6-bromoquinoline hydrochloride in an aqueous solution?

While specific degradation studies on this compound are not widely published, based on the chemical structure, several potential degradation pathways can be anticipated in aqueous solutions:

  • Hydrolysis: The amino group may undergo slow hydrolysis under strongly acidic or basic conditions, although it is generally stable. The bromo group is on an aromatic ring and is therefore not readily hydrolyzed.

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, and the presence of metal ions. This can lead to the formation of colored degradation products.

  • Photodegradation: Quinoline and its derivatives are known to be susceptible to photodegradation upon exposure to UV light.[3] This can involve complex reactions leading to the cleavage of the quinoline ring. A proposed general degradation pathway is illustrated in Figure 1.

Figure 1. Potential degradation pathways for 2-Amino-6-bromoquinoline hydrochloride in aqueous solution under stress conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Solution turns yellow or brown over time. Oxidation of the amino group or photodegradation.Prepare fresh solutions before use. Store stock solutions in amber vials at low temperatures (-20°C or -80°C). Consider purging the solution with an inert gas (nitrogen or argon) before sealing the container.
Precipitate forms in the aqueous solution. The pH of the solution has shifted, reducing solubility. The concentration of the compound exceeds its solubility limit in the chosen solvent.Adjust the pH of the solution to be more acidic. Use a co-solvent such as ethanol or DMSO to increase solubility. Prepare a more dilute solution.
Inconsistent experimental results. Degradation of the compound in solution. Inaccurate concentration of the stock solution.Perform a stability check of your compound under your experimental conditions using an appropriate analytical method like HPLC-UV. Re-prepare and re-quantify your stock solution.
Difficulty dissolving the compound. The compound may have low solubility in the chosen solvent. The solid may be aggregated.Try gentle heating or sonication to aid dissolution. If using a buffer, ensure the pH is acidic. Consider preparing a stock solution in a small amount of an organic solvent like DMSO first, then diluting with the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of 2-Amino-6-bromoquinoline hydrochloride.

Materials:

  • 2-Amino-6-bromoquinoline hydrochloride (MW: 259.53 g/mol )[4]

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • pH meter

Procedure:

  • Accurately weigh 2.595 mg of 2-Amino-6-bromoquinoline hydrochloride using an analytical balance.

  • Transfer the weighed solid to a 10 mL volumetric flask.

  • Add approximately 5 mL of high-purity water to the flask.

  • Gently swirl the flask or use a magnetic stirrer to dissolve the solid. If necessary, sonicate for a few minutes.

  • Once the solid is completely dissolved, add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Measure the pH of the solution. For a hydrochloride salt, the pH should be acidic.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Store the solution in a tightly sealed amber vial at 4°C for short-term storage or -20°C for long-term storage.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting a forced degradation study to assess the stability of 2-Amino-6-bromoquinoline hydrochloride in aqueous solution.[5][6][7]

Figure 2. Workflow for a forced degradation study of 2-Amino-6-bromoquinoline hydrochloride.

Procedure:

  • Preparation: Prepare a 1 mg/mL solution of 2-Amino-6-bromoquinoline hydrochloride in high-purity water.

  • Stress Conditions: Aliquot the solution into separate, appropriate containers for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot of the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add an appropriate volume of 30% hydrogen peroxide to an aliquot of the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven at 60°C, protected from light.

    • Photodegradation: Expose an aliquot of the stock solution in a photostability chamber to a combination of UV and visible light at room temperature. A control sample should be wrapped in aluminum foil and placed alongside.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Mass Spectrometry (HPLC-MS).[6][7][8]

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and, if possible, characterize any significant degradation products.

References

  • MySkinRecipes. 2-Amino-6-bromoquinoline.
  • Sigma-Aldrich. 2-Amino-6-bromoquinoline hydrochloride.
  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • ResearchGate.
  • Carvajal-Lara, T. M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113.
  • MDPI. (2020).
  • ResearchGate.
  • ResearchGate. Photodegradation efficiency of quinoline yellow (QY): without presence....
  • Oliveira, J. D. M. de, et al.
  • Tekwani, B. L., & Walker, L. A. (1994). Side-chain Hydroxylation in the Metabolism of 8-aminoquinoline Antiparasitic Agents. Drug Metabolism and Disposition, 22(4), 603-609.
  • Wu, J., et al. (2009). pH‐Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water.
  • MedCrave online. (2016).
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Benchchem. Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • Environmental Health and Safety. Chemical Storage Guidelines.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione.
  • Benchchem. Reactivity Profile of Amino and Iodo Groups on the Isoquinoline Core: An In-depth Technical Guide.
  • Pharmaguideline.
  • TCI Chemicals. Quinoline | 91-22-5.
  • Merck Millipore. Quinoline CAS 91-22-5 | 802407.
  • NIH. (2012).
  • ResearchGate. (PDF)
  • Louisiana State University. Chemical Storage Guidelines.
  • ResearchGate. (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • NIH. (2023).
  • ACS Publications. (2023).
  • Separation Science. (2023). Analytical Techniques In Stability Testing.
  • Sigma-Aldrich. Quinoline reagent grade, 98 91-22-5.
  • AccuStandard. CAS No. 91-22-5 - Quinoline.
  • Wikipedia. Quinoline.
  • ACS Publications. (2017). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides.
  • Frontiers. (2024).
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • PLOS. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • Sigma-Aldrich. 2-Amino-6-bromoquinoline hydrochloride.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Sigma-Aldrich. 2-Amino-6-bromo-3-phenylquinoline hydrochloride | 1170960-09-4.

Sources

Troubleshooting

Technical Support Center: A Guide to the Stable Storage and Handling of 2-Amino-6-bromoquinoline hydrochloride

Welcome to the dedicated technical support guide for 2-Amino-6-bromoquinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Amino-6-bromoquinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its storage and application. By understanding the chemical properties and potential degradation pathways, users can mitigate risks of compound degradation, ensuring the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Amino-6-bromoquinoline hydrochloride?

A1: To ensure maximum stability, 2-Amino-6-bromoquinoline hydrochloride should be stored in a cool, dry, and dark environment.[1] The ideal temperature is typically refrigerated (2-8 °C). The container should be tightly sealed to prevent moisture absorption, as amines are known to be hygroscopic.[2] It is also crucial to store the compound away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Q2: Why is this compound supplied as a hydrochloride salt? What is the benefit?

A2: The hydrochloride salt form significantly enhances the stability of the 2-aminoquinoline moiety. The lone pair of electrons on the amino group is protonated, forming a salt. This protonation prevents the amino group from participating in oxidative reactions, which are a common degradation pathway for free amines.[3] Essentially, the salt form "protects" the most reactive site of the molecule from atmospheric oxygen.

Q3: What are the visual signs of degradation for 2-Amino-6-bromoquinoline hydrochloride?

A3: 2-Amino-6-bromoquinoline hydrochloride is typically a solid. A noticeable change in color, often darkening to a brown or black hue, is a primary indicator of degradation. This discoloration is characteristic of the oxidation of aromatic amines.[4] The presence of clumping or a change in the physical texture of the solid may also indicate moisture absorption and potential hydrolysis or other degradation.

Q4: How long can I expect 2-Amino-6-bromoquinoline hydrochloride to remain stable under recommended storage conditions?

A4: While specific shelf-life data for this compound is not extensively published, when stored under the recommended conditions (cool, dry, dark, tightly sealed), halogenated aromatic amines in their hydrochloride salt form are generally stable for years. However, for critical applications, it is best practice to perform a quality control check, such as HPLC analysis, on older batches to confirm purity before use.

Q5: What are the primary chemical pathways through which 2-Amino-6-bromoquinoline hydrochloride might degrade?

A5: The main potential degradation pathways include:

  • Oxidation: If the compound is converted to its free base form or exposed to strong oxidants, the amino group can be oxidized, leading to the formation of colored impurities and potentially polymeric byproducts.[5]

  • Photodegradation: Aromatic halogenated compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[2][6] This can lead to dehalogenation (loss of the bromine atom) or other complex photoreactions.

  • Hydrolysis: While generally less common for the C-Br bond on an aromatic ring without a catalyst, hydrolysis could potentially occur under harsh conditions of pH and temperature, replacing the bromine with a hydroxyl group.[7]

  • Thermal Decomposition: Like most complex organic molecules, exposure to high temperatures can lead to thermal decomposition.[4][8]

Below is a diagram illustrating the most probable degradation pathways.

G A 2-Amino-6-bromoquinoline hydrochloride B Oxidation (e.g., exposure to air/oxidants in free base form) A->B Deprotonation D Photodegradation (UV/Light Exposure) A->D F Hydrolysis (e.g., strong base, high temp) A->F H Thermal Stress (High Temperature) A->H C Oxidized Products (e.g., imines, quinone-imines, polymers) (Colored Impurities) B->C E Dehalogenated Product (2-Aminoquinoline) D->E G Hydroxylated Product (2-Amino-6-hydroxyquinoline) F->G I Decomposition Products H->I

Caption: Proposed degradation pathways for 2-Amino-6-bromoquinoline hydrochloride.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the storage and use of 2-Amino-6-bromoquinoline hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Discoloration of the solid (e.g., turning brown) 1. Oxidation: The container may not have been sealed properly, or the compound was stored as the free base. 2. Light Exposure: The container may have been exposed to light for a prolonged period.1. Discard the discolored material if purity is critical. 2. For future storage, ensure the container is tightly sealed and purged with an inert gas (e.g., argon or nitrogen) if possible. 3. Store in an amber vial or in a dark location.
New peaks appear in HPLC chromatogram 1. Degradation: The compound has started to degrade via one of the pathways (oxidation, photodegradation, etc.). 2. Contamination: The sample may have been contaminated during handling.1. Identify the impurities if possible by techniques like LC-MS. 2. If degradation is minor, the material might be repurified by recrystallization. 3. Review storage and handling procedures to prevent further degradation. Ensure solvents and equipment are clean to avoid contamination.
Poor solubility in desired solvent 1. Incorrect Solvent Choice: The compound's solubility may be limited in the chosen solvent. 2. Degradation: Polymeric degradation products are often less soluble.1. Consult literature for appropriate solvents. The hydrochloride salt is generally more soluble in polar protic solvents. 2. Gentle heating or sonication may aid dissolution. 3. If degradation is suspected, confirm purity via HPLC.
Inconsistent experimental results 1. Compound Degradation: Using a degraded or impure batch of the compound will lead to variability.1. Perform a QC check on the starting material using the HPLC method outlined below. 2. Always use a fresh, pure batch of the compound for critical experiments. 3. Ensure storage conditions are consistently maintained.

Quality Control: Purity Analysis by HPLC

To ensure the integrity of 2-Amino-6-bromoquinoline hydrochloride, particularly for older batches or when degradation is suspected, a routine quality control check using High-Performance Liquid Chromatography (HPLC) is recommended. Here is a robust starting method adapted from a similar bromoquinolinone derivative that can be optimized for your specific system.[1]

Experimental Protocol: RP-HPLC Method

1. Materials and Reagents:

  • 2-Amino-6-bromoquinoline hydrochloride (sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • Methanol (HPLC grade, for sample preparation)

2. HPLC System and Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B 5-25 min: 20-80% B 25-30 min: 80% B 30-31 min: 80-20% B 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of 2-Amino-6-bromoquinoline hydrochloride in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions (20% B) until a stable baseline is achieved.

  • Inject the prepared sample.

  • Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

HPLC Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 1 mg of Compound B Dissolve in 1 mL Methanol A->B C Filter with 0.22 µm Syringe Filter B->C E Inject 10 µL of Sample C->E To HPLC D Equilibrate C18 Column D->E F Run Gradient Elution E->F G Detect at 254 nm F->G H Integrate Chromatogram G->H To Data System I Calculate Area Percent Purity H->I

Caption: Workflow for HPLC quality control analysis.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Available at: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Reddit. Why are organic amines often more stable as the HCl salt than in the free base form? Available at: [Link]

  • Connect Journals. COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. Available at: [Link]

  • Liverpool School of Tropical Medicine. Central role of hemoglobin degradation in mechanisms of action of 4- aminoquinolines, quinoline methanols, and phenanthrene methanols. Available at: [Link]

  • Scirp.org. Photobiodegradation of halogenated aromatic pollutants. Available at: [Link]

  • ResearchGate. (PDF) Photobiodegradation of halogenated aromatic pollutants. Available at: [Link]

  • Amanote Research. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants. Available at: [Link]

  • MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]

  • DergiPark. Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. Available at: [Link]

  • DergiPark. Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. Available at: [Link]

  • Pharmacy 180. 8-Amino quinolines. Available at: [Link]

  • World Scientific News. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Available at: [Link]

  • ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available at: [Link]

  • ResearchGate. What is the decomposition temperature of quinoline in the presence of nitrogen? Available at: [Link]

  • ResearchGate. Metabolic degradation of Chloroquine in vivo. Available at: [Link]

  • PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]

  • University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]

  • PubChem - NIH. Quinoline. Available at: [Link]

  • Semantic Scholar. Chemical Oxidation of 5-amino quinoline with (NH 4 ) 2 S 2 O 8 : Synthesis and Characterization. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity with 2-Amino-6-bromoquinoline Hydrochloride

Welcome to the technical support center for 2-Amino-6-bromoquinoline hydrochloride. As a bifunctional scaffold, this quinoline derivative is a cornerstone in the synthesis of novel kinase inhibitors, molecular probes, an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-bromoquinoline hydrochloride. As a bifunctional scaffold, this quinoline derivative is a cornerstone in the synthesis of novel kinase inhibitors, molecular probes, and advanced materials. However, its dual reactivity—a nucleophilic amino group at C2 and a halogenated site at C6 suitable for cross-coupling—presents a significant, yet surmountable, challenge in achieving regioselectivity.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, mechanistically-grounded solutions to common experimental hurdles. We will move beyond simple protocols to explain the chemical causality behind our recommendations, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in the lab. Each issue is analyzed from a mechanistic perspective to provide a robust solution.

Issue 1: Poor Yield or Stalled Suzuki-Miyaura Coupling at the C6-Bromo Position

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid to functionalize the C6-bromo position of 2-Amino-6-bromoquinoline hydrochloride. My reaction is either not proceeding or giving very low yields of the desired biaryl product. What is going wrong?

Answer: This is a frequent challenge that typically stems from two primary sources: the hydrochloride salt form of the starting material and catalyst inhibition by the C2-amino group.

  • Inadequate Neutralization of the Hydrochloride Salt:

    • The "Why": The hydrochloride salt protonates the quinoline nitrogen and the exocyclic C2-amino group. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura, require a base to activate the boronic acid (forming a boronate complex) and facilitate the catalytic cycle.[1] If the base is consumed by neutralizing the acidic HCl salt, there won't be enough to participate in the reaction, effectively stalling the catalysis.

    • The Solution: Use a sufficient excess of a moderately strong base. While weaker bases like Na₂CO₃ might be used in simpler systems, for this substrate, a stronger base is required to ensure complete neutralization and drive the reaction.

      • Recommendation: Employ at least 3.0 equivalents of K₃PO₄ or Cs₂CO₃. The first equivalent neutralizes the HCl, and the subsequent equivalents participate in the catalytic cycle.

  • Catalyst Poisoning by the C2-Amino Group:

    • The "Why": The C2-amino group and the adjacent quinoline nitrogen can act as a bidentate ligand, strongly coordinating to the palladium(0) catalyst. This forms a stable complex that prevents the palladium from participating in the crucial oxidative addition step with the C6-bromo bond, effectively "poisoning" the catalyst.[2][3]

    • The Solution: The key is to make the desired catalytic cycle more kinetically favorable than the catalyst-poisoning pathway. This can be achieved through strategic ligand selection or by temporarily masking the amino group.

      • Ligand Selection: Utilize bulky, electron-rich monophosphine ligands. These ligands sterically hinder the C2-amino group from coordinating with the palladium center and electronically promote the oxidative addition at the C-Br bond.

      • Protection Strategy: Temporarily protect the C2-amino group as a carbamate (e.g., Boc) or an amide. This removes its nucleophilicity and coordinating ability. The protecting group can be removed in a subsequent step. This is the most robust strategy for ensuring clean C6 functionalization.[4][5]

Issue 2: Formation of an Undesired C-N Coupled Product During a Planned C-C Coupling

Question: While trying to perform a Suzuki or Sonogashira reaction at the C6-position, I am observing a significant amount of a byproduct that appears to be from the coupling of my boronic acid (or alkyne) with the C2-amino group. How can I prevent this?

Answer: The formation of a C-N coupled product indicates that a competitive Buchwald-Hartwig-type amination is occurring alongside your desired C-C coupling.[6][7] The palladium catalyst is capable of mediating both transformations, and the outcome is dictated by the specific reaction conditions.

  • The "Why": Both the C-Br bond and the N-H bond can react with the palladium catalyst. While C(aryl)-Br oxidative addition is generally faster, certain ligand/base combinations and higher temperatures can promote the deprotonation of the amine and subsequent C-N reductive elimination.

  • The Solution: Your primary goal is to favor the C-C coupling pathway exclusively.

    • Revisit Ligand Choice: As detailed in Issue 1, ligands like XPhos, SPhos, or RuPhos are specifically designed to accelerate the C(aryl)-halide oxidative addition/reductive elimination cycle, which will outcompete the C-N coupling pathway.

    • Protect the Amino Group: This is the most definitive solution. By converting the -NH₂ group into a carbamate (e.g., -NHBoc), you completely shut down its ability to participate in any C-N coupling reactions.[8][9] The protection can be easily reversed later with acid (e.g., TFA or HCl in dioxane).

    • Control Temperature: C-N couplings often require slightly different activation energies than C-C couplings. While not a primary solution, running the reaction at the lowest possible temperature that still promotes C-C coupling (e.g., 80-90 °C instead of >100 °C) may help disfavor the C-N side reaction.

Frequently Asked Questions (FAQs)

Q1: Fundamentally, which position is more reactive: the C2-amino group or the C6-bromo group? The term "reactivity" depends on the class of reaction.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig C-C), the C6-bromo position is the reactive handle. The C-Br bond readily undergoes oxidative addition to a Pd(0) center, initiating the catalytic cycle.[10][11]

  • For nucleophilic reactions or reactions involving C-N bond formation (acylation, alkylation, Buchwald-Hartwig amination), the C2-amino group is the reactive site.[6][7]

The challenge arises when conditions are used that could promote reactions at both sites simultaneously.

Q2: Is it absolutely necessary to convert the hydrochloride salt to the free base before starting my reaction? While you can add all reagents to one pot, it is crucial to account for the salt in your stoichiometry. For nearly all transition-metal-catalyzed reactions and any reaction requiring a base, the answer is effectively yes, the salt must be neutralized in situ . The protonated form of the quinoline is electron-poor and less reactive in oxidative addition. More importantly, the base required for the catalytic cycle will be consumed by the acid, halting the reaction. Adding at least one extra equivalent of base is non-negotiable.

Q3: Can you recommend a general set of starting conditions for a selective Suzuki-Miyaura coupling at the C6-position? Certainly. A robust starting point, assuming the use of the unprotected amine, would be:

  • Catalyst System: Pd₂(dba)₃ (2.5 mol%) with a bulky monophosphine ligand like SPhos or XPhos (6 mol%). Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) is often more efficient.

  • Base: K₃PO₄ (3.0 equivalents).

  • Solvent: A polar aprotic solvent like 1,4-Dioxane or a mixture like Toluene/Water (e.g., 10:1 ratio).

  • Temperature: 90-110 °C.

  • Atmosphere: The reaction should be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).

Q4: What is the simplest way to protect the C2-amino group, and how is it removed? The most common and reliable method is protection as a tert-butoxycarbonyl (Boc) carbamate.[4]

  • Protection Protocol:

    • Suspend 2-Amino-6-bromoquinoline hydrochloride in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Add a base like Triethylamine (TEA, ~2.5 eq.) to generate the free amine in situ.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 eq.). A catalyst like DMAP (0.1 eq.) can be added to speed up the reaction.

    • Stir at room temperature for 2-12 hours until TLC/LC-MS analysis shows complete conversion.

    • Perform an aqueous workup to isolate the protected product.

  • Deprotection Protocol:

    • Dissolve the Boc-protected quinoline in DCM.

    • Add an excess of Trifluoroacetic acid (TFA, ~10-20 eq.) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure to yield the amine salt.

Data & Visualization

Table 1: Influence of Ligand and Base on Suzuki Coupling Selectivity

The following table summarizes typical outcomes for the coupling of an aryl halide bearing an amino group, illustrating the importance of reaction parameters.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Outcome for C6-Coupling
Pd(OAc)₂PPh₃Na₂CO₃Dioxane/H₂O100Low conversion, potential catalyst poisoning.
Pd₂(dba)₃XPhosK₃PO₄Toluene110High yield of C6-coupled product.
Pd₂(dba)₃BINAPCs₂CO₃Dioxane100Moderate to good yield, potential for C-N side products.
XPhos Pd G3(Integrated)K₃PO₄t-AmylOH100Excellent yield, high selectivity for C6-coupling.
Diagrams: Workflows and Mechanisms

G cluster_start cluster_choice cluster_c6_path C6-Br Pathway (Cross-Coupling) cluster_c2_path C2-NH2 Pathway start Functionalize 2-Amino-6-bromoquinoline c2 Target C2-NH2 Position? start->c2 e.g., Acylation c6 Target C6-Br Position? start->c6 e.g., Suzuki c2_reaction Reaction Type? (e.g., Acylation, N-Arylation) c2->c2_reaction protect_q Is C-N coupling a risk? c6->protect_q protect_yes Protect C2-NH2 Group (e.g., Boc protection) protect_q->protect_yes Yes protect_no Proceed with Unprotected Amine protect_q->protect_no No conditions Select Conditions: - Bulky Ligand (XPhos, SPhos) - Strong Base (K3PO4, >2 eq.) - Inert Atmosphere protect_yes->conditions protect_no->conditions c6_product Selective C6-Arylation Product conditions->c6_product c2_product Selective C2-Functionalized Product c2_reaction->c2_product note Note: For N-Arylation, functionalize C6 first or use specific C-N coupling catalysts. c2_reaction->note G cluster_desired Desired Catalytic Cycle cluster_poisoning Catalyst Poisoning Pathway Pd0_A Pd(0)L2 OA_Complex L2(Ar)Pd(II)-Br Pd0_A->OA_Complex ArBr R-Br ArBr->OA_Complex Oxidative Addition Product_A Product OA_Complex->Product_A Transmetalation & Reductive Elimination Product_A->Pd0_A Pd0_B Pd(0)L2 Poisoned_Complex Inactive Pd Complex Pd0_B->Poisoned_Complex Substrate 2-Amino-6-bromoquinoline Substrate->Poisoned_Complex Bidentate Coordination

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-6-bromoquinoline Hydrochloride

Welcome to the technical support center for the synthesis of 2-Amino-6-bromoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-bromoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, protocol optimization, and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, thereby improving yield, purity, and overall success of your synthesis.

Overview: The Challenge of Selective Synthesis

2-Amino-6-bromoquinoline is a critical building block in medicinal chemistry, serving as a precursor for various pharmaceutical agents, including antimalarial and anticancer drugs.[1] Its synthesis, while conceptually straightforward, is often plagued by a variety of side reactions that can complicate purification, reduce yields, and introduce difficult-to-remove impurities. The presence of both an activating amino group and a deactivating but directing bromo group on the quinoline scaffold creates a delicate electronic balance that must be carefully managed.

This guide will focus on the common challenges encountered during syntheses analogous to the Skraup or Doebner-von Miller reactions, which are frequently employed for constructing the quinoline core.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of dark, tarry material. What's causing this and how can I stop it? A1: Tar formation is the most common side reaction in classic quinoline syntheses like the Skraup and Doebner-von Miller reactions.[5][6][7][8] It is primarily caused by the acid-catalyzed polymerization of reaction intermediates, such as acrolein (formed from glycerol dehydration in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[3][5][6] The highly exothermic nature of these reactions can accelerate polymerization.[8][9][10]

  • Mitigation Strategies:

    • Temperature Control: Gradually heat the mixture and maintain the lowest effective temperature to control the reaction rate.[5][6] An overly vigorous or hot reaction promotes tarring.[7][11]

    • Use of Moderators: Add ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent and suppress charring.[5][8][9][10]

    • Slow Reagent Addition: Add the sulfuric acid or the carbonyl compound slowly and with efficient stirring to dissipate heat and prevent localized hotspots.[7][8]

Q2: My final product is contaminated with a di-brominated impurity. How can I prevent this over-bromination? A2: Over-bromination is a classic issue in electrophilic aromatic substitution. The existing amino group on the quinoline ring is strongly activating, making the ring more susceptible to a second bromination.[12]

  • Mitigation Strategies:

    • Control Stoichiometry: Use a precise molar equivalent of the brominating agent (e.g., NBS or Br₂). Avoid using a large excess.[12]

    • Lower Reaction Temperature: Higher temperatures provide the activation energy for the second, less favorable bromination.[12]

    • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective choice than molecular bromine.[12]

Q3: I'm seeing an impurity with a molecular weight corresponding to the loss of the bromine atom and the addition of a hydroxyl group. What is this? A3: This is likely a hydrolysis byproduct where the bromine atom has been displaced by a hydroxyl group. This nucleophilic substitution can occur during acidic workup or if there is residual water in the reaction mixture at high temperatures. While hydrolysis of aryl halides is generally difficult, it can be facilitated under harsh acidic conditions.[13][14]

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.

    • Controlled Workup: Minimize the time the reaction mixture is exposed to strong aqueous acid, especially at elevated temperatures during workup. Neutralize the reaction mixture promptly but carefully after completion.[7]

Q4: My yield is consistently low, even without significant tar formation. What else could be going wrong? A4: Low yields can stem from several issues beyond polymerization.

  • Possible Causes & Solutions:

    • Incomplete Reaction: The reaction may not have reached completion. Monitor progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[5][7][11]

    • Incomplete Oxidation: The final step in many quinoline syntheses is the oxidation of a dihydroquinoline intermediate.[4][6][9] If the oxidizing agent (e.g., nitrobenzene, arsenic acid) is insufficient or inefficient, the dihydro-byproduct may contaminate your product. Consider using a stoichiometric excess of the oxidant.[6]

    • Product Loss During Workup: 2-Amino-6-bromoquinoline is basic and will form a salt in acidic solution. Ensure complete neutralization to the free base form before extraction with an organic solvent.[7][11] Incomplete neutralization can lead to significant product loss in the aqueous layer.

Troubleshooting Guide: From Symptoms to Solutions

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Symptom / Observation Probable Cause(s) Recommended Actions & Solutions
Thick, dark, intractable tar forms in the reaction flask. 1. Acid-catalyzed polymerization of intermediates.[5][6][7] 2. Reaction temperature is too high, causing an uncontrolled exothermic event.[8][9]1. Control Temperature: Use an oil bath for gradual heating and maintain strict temperature control.[5] 2. Add a Moderator: Introduce ferrous sulfate (FeSO₄) to make the reaction less violent.[8][9][10] 3. Slow Addition: Add reagents like sulfuric acid or crotonaldehyde dropwise with vigorous stirring.[7][8]
TLC/HPLC analysis shows multiple spots; NMR/MS confirms di-bromo and/or tri-bromo species. 1. Excess brominating agent used.[12] 2. Reaction time is too long or temperature is too high.[12] 3. The amino group is hyper-activating the quinoline ring.[12][15]1. Adjust Stoichiometry: Use no more than 1.0-1.1 equivalents of the brominating agent. 2. Optimize Conditions: Run the reaction at the lowest possible temperature (e.g., 0 °C to room temp) and monitor closely by TLC to quench upon consumption of starting material.[12] 3. Protecting Groups: Consider temporarily protecting the amino group as an amide to reduce its activating effect before bromination.
Mass spectrometry shows an unexpected peak at [M-Br+OH]. Nucleophilic substitution of bromine by water (hydrolysis).[13]1. Ensure Anhydrous Conditions: Use dry solvents and reagents. 2. Modify Workup: After the reaction, pour the mixture onto ice and neutralize promptly with a base (e.g., NaOH, Na₂CO₃ solution) under cooling to avoid prolonged exposure to hot acid.[16]
The final product contains dihydroquinoline impurities. Incomplete oxidation of the 1,2-dihydroquinoline intermediate.[6][9]1. Increase Oxidant: Ensure at least a stoichiometric amount of the oxidizing agent (e.g., nitrobenzene) is used. A slight excess may be beneficial.[6] 2. Post-Reaction Oxidation: If dihydro-impurities are detected, consider a separate oxidation step on the crude product using an agent like DDQ or MnO₂.[6]

Key Reaction Mechanisms & Side Pathways

Understanding the reaction pathways is crucial for troubleshooting. Below are simplified diagrams illustrating the desired synthesis and common side reactions.

Desired Reaction Pathway (Skraup-Type Synthesis)

G cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Intermediate Glycerol->Acrolein H₂SO₄, Δ -2H₂O Aniline p-Bromoaniline Adduct Michael Adduct Aniline->Adduct Dihydroquinoline_ref Dihydroquinoline Acrolein_ref Acrolein Acrolein_ref->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct_ref Michael Adduct Adduct_ref->Dihydroquinoline H⁺, Δ -H₂O Product 2-Amino-6-bromoquinoline Dihydroquinoline_ref->Product [O] (e.g., Nitrobenzene)

Caption: Desired pathway for quinoline synthesis.

Common Side Reaction Pathways

G cluster_main cluster_side Acrolein Acrolein / Unsaturated Carbonyls Tar Polymeric Tar Acrolein->Tar H⁺, Δ (Polymerization) Product 2-Amino-6-bromoquinoline Dibromo Di-bromo Product Product->Dibromo Excess Br⁺ High Temp Hydrolyzed Hydrolyzed Product Product->Hydrolyzed H₂O, H⁺ High Temp

Caption: Formation pathways for common side products.

Analytical & Purification Protocols

Accurate identification of impurities is key. A combination of chromatography and spectroscopy is recommended.

Protocol 1: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity of your product and detecting impurities.[5][17][18][19]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[17]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Detection: UV detector set at a wavelength where the quinoline core has strong absorbance, such as 225 nm.[17]

  • Sample Prep: Dissolve a small amount of the crude or purified product in methanol or the mobile phase. Filter through a 0.45 µm syringe filter before injection.[17]

  • Analysis: Compare the retention time of the main peak to a known standard of 2-Amino-6-bromoquinoline. Impurities will appear as separate peaks.

Protocol 2: Purification by Column Chromatography

Column chromatography is highly effective for separating the desired product from polar and non-polar impurities.[5][20]

  • Slurry Preparation: Use silica gel as the stationary phase (230-400 mesh). Prepare a slurry in your starting eluent (e.g., 100% hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand on top to protect the surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5). Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[20] For basic quinolines, a system of methanol in dichloromethane with a small amount of triethylamine or ammonia can be effective to prevent peak tailing.[20]

  • Monitoring: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Amino-6-bromoquinoline.[20]

References

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jo060157x
  • Common impurities in 6-Chloroquinoline synthesis and their removal. BenchChem. Available at: https://www.benchchem.com/product/b1095/technical-support/common-impurities-in-6-chloroquinoline-synthesis-and-their-removal
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem. Available at: https://www.benchchem.com/product/b1095/technical-support/doebner-von-miller-quinoline-synthesis
  • Byproduct formation in the Doebner-von Miller reaction. BenchChem. Available at: https://www.benchchem.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem. Available at: https://www.benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: https://series.iipseries.org/index.php/form/article/view/286
  • Preparation and Properties of Quinoline. LBS PG College. Available at: https://www.lbspgcollege.in/gallery/1647410091.pdf
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: https://www.pharmaguideline.com/2022/01/synthesis-reactions-and-medicinal-uses-of-quinoline.html
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem. Available at: https://www.benchchem.com/product/b1095/technical-support/the-skraup-synthesis-of-quinoline-from-aniline-a-technical-guide-for-researchers-and-drug-development-professionals
  • Overcoming challenges in the synthesis of substituted quinolines. BenchChem. Available at: https://www.benchchem.com/product/b1095/technical-support/overcoming-challenges-in-the-synthesis-of-substituted-quinolines
  • Minimizing impurities in the final product of quinoline synthesis. BenchChem. Available at: https://www.benchchem.com/product/b1095/technical-support/minimizing-impurities-in-the-final-product-of-quinoline-synthesis
  • 2-Amino-6-bromoquinoline. MySkinRecipes. Available at: https://myskinrecipes.com/ingredient-info/2-amino-6-bromoquinoline
  • What is the complete procedure for Doebner-von miller reaction? ResearchGate. Available at: https://www.researchgate.net/post/What_is_the_complete_procedure_for_Doebner-von_miller_reaction
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Available at: https://pubs.acs.org/doi/10.1021/ol0343277
  • Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. ResearchGate. Available at: https://www.researchgate.
  • HYDROLYSIS. University of Toronto. Available at: https://www.chem.utoronto.ca/coursenotes/CHM223/W05_web/Hydrolysis.pdf
  • Preventing di-bromination in quinoline synthesis. BenchChem. Available at: https://www.benchchem.
  • Synthesis of quinolines. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/friedlander-synthesis.shtm
  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journals. Available at: https://www.beilstein-journals.org/bjoc/articles/20/14
  • Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00021b
  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Activation-of-6-bromoquinoline-by-nitration%3A-of-%C3%87akmak-Almalki/c1a657572704040974955b25396b27e4e1a14199
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10160210/
  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/22174637/
  • Bromination of 8-substituted quinolines. ResearchGate. Available at: https://www.researchgate.net/figure/Bromination-of-8-substituted-quinolines-Reagents-and-conditions-i-Br2-11-21-eq-CH-3_fig1_275533103
  • (PDF) Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. ResearchGate. Available at: https://www.researchgate.net/publication/51829177_Rapid_and_Green_Analytical_Method_for_the_Determination_of_Quinoline_Alkaloids_from_Cinchona_succirubra_Based_on_Microwave-Integrated_Extraction_and_Leaching_MIEL_Prior_to_High_Performance_Liquid_Ch
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. Available at: https://www.researchgate.net/publication/325785023_Activation_of_6-bromoquinoline_by_nitration_Synthesis_of_morpholinyl_and_piperazinyl_quinolones
  • 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Courses/Lumen_Learning/Lumen%3A_Organic_Chemistry_I_(Lumen)/15%3A_Carboxylic_Acids_and_Esters/5.04%3A_Hydrolysis_Reactions
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available at: https://www.derpharmachemica.
  • (PDF) Impurity profile of amino acids?. ResearchGate. Available at: https://www.researchgate.net/publication/292163456_Impurity_profile_of_amino_acids
  • 2-Amino-6-bromoquinoline hydrochloride. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/752174
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available at: https://digitalcommons.georgiasouthern.edu/honors-theses/822/
  • Acid Hydrolysis (Part-1) - Reaction mechanism in Coordination chemistry - CSIR/GATE/JAM/CUCET.... YouTube. Available at: https://www.youtube.
  • Mechanisms of lactone hydrolysis in acidic conditions. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/23781845/
  • Acid-catalyzed ester hydrolysis (video). Khan Academy. Available at: https://www.khanacademy.

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Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Amino-6-bromoquinoline Hydrochloride

Welcome to the technical support resource for the synthesis and scale-up of 2-Amino-6-bromoquinoline hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 2-Amino-6-bromoquinoline hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the complexities of this synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing the 2-Amino-6-bromoquinoline core structure?

A1: The synthesis of the quinoline ring is a classic area of heterocyclic chemistry, with several named reactions available. The choice often depends on the available starting materials, desired substitution pattern, and scale. The most common methods include:

  • Friedländer Synthesis: This is a highly versatile and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It is generally preferred for its relatively mild conditions and good yields for specific substrates.[1][2]

  • Skraup Synthesis: A classic but often challenging method involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2] It is notoriously exothermic and can produce significant tarry byproducts, making it less ideal for scale-up without careful control.[3][4]

  • Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. It can also be prone to polymerization and vigorous reaction conditions.[2][3]

  • Combes Synthesis: This route involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of an arylamine and a 1,3-dicarbonyl compound.[2]

For 2-Amino-6-bromoquinoline specifically, a Friedländer-type approach is often the most direct, typically starting from 2-amino-5-bromobenzaldehyde or a related ketone.

Q2: What are the critical safety considerations when handling the reagents and final product?

A2: Safety is paramount. Both the intermediates and the final product, 2-Amino-6-bromoquinoline hydrochloride, should be handled with care. Key hazards include:

  • Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[5]

  • Irritation: It can cause skin, eye, and respiratory irritation.[6][7]

Always adhere to the following safety protocols:

  • Work in a well-ventilated chemical fume hood.[8][9]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[6][7]

  • Avoid inhalation of dust and vapors.[6]

  • In case of accidental contact, wash skin thoroughly with soap and water and flush eyes with copious amounts of water for several minutes.[6][7]

  • Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures before starting any work.[6][8]

Q3: How is the final hydrochloride salt typically prepared and isolated?

A3: The hydrochloride salt is prepared by treating the free base form of 2-Amino-6-bromoquinoline with hydrochloric acid. The general procedure involves dissolving the purified free base in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) and adding a solution of HCl (either gaseous HCl, or a solution in a solvent like isopropanol or dioxane) dropwise with stirring. The salt typically precipitates out of the solution and can be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether or hexane) to remove residual acid, and dried under vacuum.

Troubleshooting Guide: From Reaction to Final Product

This section addresses specific problems you may encounter during the synthesis.

Reaction & Scale-Up Challenges
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Here's a logical workflow to diagnose the problem:

G Start Low Yield Observed Purity 1. Verify Reactant Purity (Starting materials, reagents, solvents) Start->Purity Stoichiometry 2. Check Stoichiometry (Accurate molar ratios?) Purity->Stoichiometry Conditions 3. Optimize Reaction Conditions (Temperature, time, concentration) Stoichiometry->Conditions Atmosphere 4. Control Reaction Atmosphere (Inert gas needed? Moisture sensitive?) Conditions->Atmosphere SideReaction 5. Analyze for Side Reactions (TLC, LC-MS of crude) Atmosphere->SideReaction Workup 6. Review Work-up Procedure (Product loss during extraction/washing?) SideReaction->Workup ImprovedYield Improved Yield Workup->ImprovedYield

Caption: Troubleshooting workflow for low reaction yield.

  • Causality: The primary cause is often incomplete conversion or the formation of side products. In quinoline syntheses like the Skraup reaction, harsh acidic and oxidizing conditions can lead to polymerization and tar formation, significantly reducing the yield of the desired product.[3]

  • Solutions:

    • Reactant Quality: Ensure all starting materials and reagents are pure and dry. Moisture can interfere with many condensation reactions.

    • Temperature Control: Overheating can promote decomposition and side reactions. For exothermic reactions, ensure efficient cooling and slow, controlled addition of reagents.[3] For example, in the Skraup synthesis, adding ferrous sulfate can moderate the notoriously violent exotherm.[4][10]

    • Catalyst Choice: In a Friedländer synthesis, the choice of acid or base catalyst is critical and can dramatically impact reaction rate and yield.[1]

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. This helps determine the optimal reaction time and prevents product degradation from prolonged heating.

Q: I'm observing significant tar and polymer formation, especially during scale-up. How can I minimize this?

A: This is a hallmark issue of reactions like the Skraup synthesis. Tar is essentially a complex mixture of polymeric materials resulting from the harsh reaction conditions.

  • Causality: High temperatures and strong acids can cause reactants and intermediates to polymerize. This is especially true for reactions involving aldehydes and amines.

  • Solutions:

    • Use a Moderator: For the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) is essential to control the reaction's vigor and reduce charring.[3][4][10]

    • Optimize Temperature: Avoid excessively high temperatures. Heat gently to initiate the reaction, and then allow the exotherm to proceed under control. If necessary, use an ice bath to manage the reaction rate.[3]

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat and prevent localized hotspots where polymerization can initiate.

Work-up and Purification
Q: The crude product is a dark, oily, or tarry substance that is difficult to handle. What is the best approach for isolation and purification?

A: A "tarry goo" is a common outcome for many classical quinoline syntheses.[3] Do not discard it; the desired product is often trapped within.

  • Causality: The dark color and viscous nature are due to polymeric byproducts and other impurities formed under harsh reaction conditions.

  • Solutions:

    • Initial Work-up: After quenching the reaction (e.g., by pouring it onto ice), neutralize it carefully with a base like sodium hydroxide or ammonia.[3] The crude product may precipitate as a solid or remain as an oil.

    • Extraction: Thoroughly extract the neutralized aqueous mixture with an organic solvent (e.g., dichloromethane, ethyl acetate). The product may be in the organic layer, but sometimes impurities are extracted, leaving a cleaner product behind.

    • Purification - Column Chromatography: This is often the most effective method. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) is typically effective. See the protocol below for more details.

    • Purification - Recrystallization: If a solid can be obtained, recrystallization is an excellent final purification step. Finding the right solvent is key.

Solvent System for RecrystallizationSuitability
Ethanol/WaterOften a good choice. Dissolve in hot ethanol, add water dropwise until cloudy, then cool.
IsopropanolGood for moderately polar compounds.
TolueneCan be effective for less polar impurities.
Ethyl Acetate/HexaneDissolve in hot ethyl acetate, add hexane until turbid, then cool slowly.
Hydrochloride Salt Formation
Q: During the addition of HCl to form the hydrochloride salt, my product "oils out" instead of precipitating as a solid. How can I fix this?

A: "Oiling out" occurs when the salt is more soluble in the solvent than the free base, or when the precipitation kinetics are unfavorable, leading to the formation of a supersaturated oily liquid instead of a crystalline solid.

  • Causality: This is often due to the solvent being too polar, the solution being too concentrated, or the rate of cooling/acid addition being too fast.

  • Solutions:

    • Change Solvent: Use a less polar solvent. Diethyl ether is excellent for precipitating hydrochloride salts as it has low solubility for them. You can dissolve your free base in a minimal amount of a solvent like ethanol or CH₂Cl₂ and then add it to a larger volume of stirred diethyl ether, followed by the HCl.

    • Control Addition: Add the HCl solution very slowly to a vigorously stirred solution of the free base.

    • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-air interface. Adding a seed crystal from a previous successful batch is also highly effective.

    • Temperature Control: Cool the solution in an ice bath before and during the acid addition to decrease the solubility of the salt.

Experimental Protocols

General Workflow for Synthesis, Purification, and Salt Formation

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Salt Formation Stage Reactants 1. Charge Reactants (e.g., 2-amino-5-bromobenzaldehyde + carbonyl compound) Reaction 2. Add Catalyst & Heat (Monitor by TLC) Reactants->Reaction Quench 3. Quench & Neutralize (Pour onto ice, add base) Reaction->Quench Extract 4. Extraction (e.g., Ethyl Acetate) Quench->Extract Dry 5. Dry & Concentrate (Dry over Na₂SO₄, evaporate solvent) Extract->Dry Chromatography 6. Column Chromatography (Silica gel, Hexane/EtOAc gradient) Dry->Chromatography Dissolve 7. Dissolve Free Base (e.g., in Isopropanol) Chromatography->Dissolve Add_HCl 8. Add HCl Solution (Dropwise, with stirring) Dissolve->Add_HCl Isolate 9. Isolate & Dry Salt (Filter, wash with ether, dry under vacuum) Add_HCl->Isolate FinalProduct Final Product: 2-Amino-6-bromoquinoline Hydrochloride Isolate->FinalProduct

Caption: General experimental workflow.

Protocol 1: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve your crude 2-Amino-6-bromoquinoline in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.

  • Elution: Begin eluting with the non-polar solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, 20%, and so on).

  • Collect Fractions: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified free base.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 2-Amino-6-bromoquinoline free base (1.0 equivalent) in a suitable solvent such as isopropanol or ethanol (approx. 10 mL per gram of substrate).

  • Acidification: While stirring the solution, add a 2M solution of HCl in isopropanol (1.05 equivalents) dropwise. A precipitate should begin to form.

  • Precipitation: Continue stirring the mixture at room temperature for 30-60 minutes, then cool it in an ice bath for another 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any excess acid or impurities. Dry the white to off-white solid under high vacuum to a constant weight.

References

  • ChemSrc. (n.d.). 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS, 203506-01-8 Safety Data Sheets. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. Retrieved from [Link]

  • Google Patents. (2016). CN105837503A - Preparation method for 6-bromine quinoline.
  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Identity of 2-Amino-6-bromoquinoline hydrochloride by NMR

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. In this guide, we delve into the process of confirming the s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. In this guide, we delve into the process of confirming the structure of 2-Amino-6-bromoquinoline hydrochloride, a key intermediate in various synthetic pathways, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not only the "how" but, more importantly, the "why" behind the experimental choices, and compare the utility of NMR with other common analytical techniques.

The Critical Role of Structural Verification

2-Amino-6-bromoquinoline serves as a versatile building block in medicinal chemistry. The precise placement of the amino and bromo substituents on the quinoline scaffold is paramount to its reactivity and the ultimate biological activity of the final compounds. An incorrect isomer or the absence of the hydrochloride salt form could lead to failed reactions, misleading biological data, and wasted resources. Therefore, robust analytical characterization is not just a quality control step; it is fundamental to the integrity of the research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the non-destructive elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the molecular framework with exceptional detail.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of 2-Amino-6-bromoquinoline hydrochloride. The rationale behind each step is provided to illustrate the principles of good scientific practice.

1. Sample Preparation: The Foundation of a Good Spectrum

  • Analyte Purity: Begin with a sample of 2-Amino-6-bromoquinoline hydrochloride that is believed to be pure, as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical. For a hydrochloride salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its polarity aids in dissolving the salt, and its deuterium signals do not interfere with the analyte's proton signals. Furthermore, the acidic proton of the hydrochloride and the amine protons are often observable in DMSO-d₆, which can provide valuable structural information.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe without causing issues of aggregation that can lead to line broadening.[1]

  • Homogenization and Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube. Insoluble material in the NMR tube will severely degrade the quality of the spectrum.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving complex spin systems in aromatic molecules.

  • Shimming: Before data acquisition, the magnetic field homogeneity must be optimized through a process called shimming. This minimizes peak broadening and distortion, leading to sharper signals and more accurate integration.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

    • A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is the standard method, which results in a spectrum where each unique carbon atom appears as a single line.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are required compared to ¹H NMR.

Interpreting the Spectra: A Predictive Approach

In the absence of a published reference spectrum for 2-Amino-6-bromoquinoline hydrochloride, we can predict the expected chemical shifts and coupling patterns by analyzing the effects of the individual substituents and the protonation state.

  • Effect of the Amino Group: The -NH₂ group is an electron-donating group, which will shield the protons and carbons on the quinoline ring, causing their signals to shift to a lower ppm (upfield).

  • Effect of the Bromo Group: The bromine atom is an electron-withdrawing group via induction but can donate electron density through resonance. Its effect on the chemical shifts of the aromatic protons is more complex but generally leads to a downfield shift for adjacent protons.

  • Effect of Protonation: The formation of the hydrochloride salt occurs at the most basic nitrogen atom, which is the quinoline ring nitrogen. This protonation will lead to a significant deshielding (downfield shift) of the protons on the pyridine ring (protons at positions 3, 4, and 8), as the positively charged nitrogen withdraws electron density.

NMR_Analysis_Workflow

Predicted ¹H NMR Data for 2-Amino-6-bromoquinoline hydrochloride in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.0-7.2d~8.5Upfield shift due to the adjacent amino group, downfield shift due to protonation.
H-4~8.0-8.2d~8.5Downfield shift due to proximity to the protonated nitrogen.
H-5~7.8-8.0d~8.8Downfield shift due to the deshielding effect of the aromatic ring current.
H-7~7.6-7.8dd~8.8, 2.0Ortho-coupling with H-8 and meta-coupling with H-5.
H-8~8.3-8.5d~2.0Downfield shift due to proximity to the protonated nitrogen and the bromine atom's deshielding cone.
-NH₂~7.5-8.0br s-Broad singlet, exchangeable with D₂O.
-NH⁺-~12-14br s-Broad singlet, highly deshielded due to the positive charge.

Predicted ¹³C NMR Data for 2-Amino-6-bromoquinoline hydrochloride in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~155-160Downfield due to attachment to two nitrogen atoms and the deshielding effect of the amino group.
C-3~110-115Upfield due to the shielding effect of the amino group.
C-4~138-142Downfield due to proximity to the protonated nitrogen.
C-4a~125-130Quaternary carbon, influenced by both rings.
C-5~128-132Aromatic carbon.
C-6~118-122Attached to bromine, significant upfield shift.
C-7~130-135Aromatic carbon.
C-8~122-126Aromatic carbon.
C-8a~145-150Quaternary carbon adjacent to the protonated nitrogen.
Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or in cases of signal overlap, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems. For example, a cross-peak between H-3 and H-4 would confirm their adjacent relationship.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing a powerful tool for assigning carbon signals.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.[3][4]

Comparison with Alternative Analytical Techniques

While NMR is the premier technique for structural elucidation, other methods provide complementary and confirmatory data.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer structural clues through fragmentation patterns.

  • Expected Data: For 2-Amino-6-bromoquinoline hydrochloride, the molecular ion of the free base (C₉H₇BrN₂) is expected. A key feature will be the isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).[5]

  • Fragmentation: Common fragmentation pathways for quinolines involve the loss of HCN from the pyridine ring. The presence of the amino group may lead to the loss of NH₂ or related fragments. The bromine atom may also be lost as a radical.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

  • Expected Data: The FTIR spectrum of 2-Amino-6-bromoquinoline hydrochloride would be expected to show characteristic absorption bands for:

    • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

    • N-H bending: A band around 1600-1650 cm⁻¹.

    • Aromatic C=C and C=N stretching: Several bands in the 1400-1600 cm⁻¹ region.

    • C-Br stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

    • N⁺-H stretching: A broad absorption in the 2400-3200 cm⁻¹ range, characteristic of the ammonium salt.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed connectivity of atoms (¹H, ¹³C), stereochemistry, dynamic processes.Unambiguous structure elucidation, non-destructive.Lower sensitivity, requires soluble sample.
MS Molecular weight, elemental composition (high-resolution MS), fragmentation patterns.High sensitivity, small sample amount needed.Isomers can be difficult to distinguish, fragmentation can be complex.
FTIR Presence of functional groups.Fast, inexpensive, can be used for solid and liquid samples.Provides limited information on the overall molecular structure.

Conclusion

Confirming the identity of 2-Amino-6-bromoquinoline hydrochloride is a multi-faceted process that relies on the synergistic use of modern analytical techniques. NMR spectroscopy, with its ability to provide a detailed atomic-level map of the molecule, stands as the primary tool for unambiguous structural confirmation. The predictive approach outlined in this guide, based on fundamental principles of chemical shifts and coupling constants, provides a robust framework for interpreting the NMR data. When supplemented with data from mass spectrometry and FTIR, a comprehensive and irrefutable characterization of the molecule can be achieved, ensuring the integrity and success of subsequent research and development endeavors.

References

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(15), 5729. Retrieved from [Link]

  • Arshad, M. F., et al. (2015). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Research, 6(11), 4756-4761.
  • Alexa. (n.d.). Figure 21: NOESY and COSY spectrum quinoline derivative. ResearchGate. Retrieved from [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
  • Haskins-Glusac, K. (2009). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 6: FTIR Spectra of 2-(4-bromophenyl)-6chloro-4-phenylquinoline. Retrieved from [Link]

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Comparative

A Comparative Guide to Purity Analysis of 2-Amino-6-bromoquinoline Hydrochloride by HPLC-UV

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth analy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of 2-Amino-6-bromoquinoline hydrochloride, a key building block in medicinal chemistry.[1] We will explore the causality behind the experimental choices in HPLC-UV method development, compare its performance with alternative analytical techniques, and provide detailed, validated protocols.

The purity of pharmaceutical intermediates like 2-Amino-6-bromoquinoline hydrochloride directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] Regulatory bodies such as the FDA and EMA have stringent requirements for drug purity to minimize impurities to acceptable levels.[3] Therefore, robust and reliable analytical methods are paramount.

The Gold Standard: HPLC-UV for Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard for purity analysis in the pharmaceutical industry due to its high precision, resolution, and versatility in separating complex mixtures.[3] When coupled with a UV detector, it provides a powerful tool for quantifying the main component and any impurities that possess a UV chromophore.

The selection of an appropriate HPLC method is a critical first step.[4] For 2-Amino-6-bromoquinoline hydrochloride, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach. This is due to the molecule's moderate polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

The development of a robust HPLC-UV method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography.[4]

  • Column Selection (Stationary Phase): A C18 column is the workhorse of RP-HPLC. Its long alkyl chains provide a non-polar environment that retains the 2-Amino-6-bromoquinoline hydrochloride through hydrophobic interactions. The choice of a specific C18 column (e.g., particle size, length, and diameter) will depend on the desired resolution and analysis time. Smaller particle sizes (e.g., <3 µm) can offer higher efficiency and faster separations, a principle behind Ultra-High-Performance Liquid Chromatography (UHPLC).[3]

  • Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. The ratio of these components is critical for achieving optimal separation. A higher percentage of the organic solvent will decrease the retention time of the analyte, while a lower percentage will increase it. For quinoline derivatives, a gradient elution, where the mobile phase composition changes over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[5] The pH of the aqueous portion of the mobile phase is also a crucial parameter, as it can affect the ionization state of the analyte and, consequently, its retention.

  • Detection Wavelength (UV): The choice of the UV detection wavelength is determined by the analyte's UV-visible spectrum. 2-Amino-6-bromoquinoline hydrochloride is expected to have strong absorbance in the UV region due to its aromatic quinoline ring system. A wavelength of maximum absorbance (λmax) is typically chosen to ensure the highest sensitivity for both the main peak and any impurities. For similar quinoline compounds, detection wavelengths around 225 nm have been found to be effective.[6]

  • Flow Rate and Column Temperature: The flow rate of the mobile phase influences the analysis time and the efficiency of the separation. A typical flow rate for a standard HPLC column (e.g., 4.6 mm internal diameter) is around 1.0 mL/min. Column temperature is another parameter that can be optimized to improve peak shape and resolution. Maintaining a constant, elevated temperature can reduce viscosity and improve mass transfer, leading to sharper peaks.

Experimental Workflow: A Self-Validating System

A validated HPLC method ensures that it is fit for its intended purpose, providing reliable and reproducible results.[7][8] The validation process, as outlined by the International Council for Harmonisation (ICH) guidelines, includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][8]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation Sample Weigh & Dissolve 2-Amino-6-bromoquinoline HCl Filter Filter Samples & Standards (0.45 µm) Sample->Filter Standard Prepare Reference Standard Solutions (Known Concentrations) Standard->Filter HPLC Inject into HPLC System (RP-C18 Column) Filter->HPLC Separation Gradient Elution (e.g., Water/Acetonitrile) HPLC->Separation Detection UV Detection (at λmax) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Validation Validate according to ICH Guidelines (Q2(R1)) Calculation->Validation Method_Selection cluster_primary Primary Methods cluster_complementary Complementary & Orthogonal Methods Topic Purity Analysis of 2-Amino-6-bromoquinoline HCl HPLC HPLC-UV Topic->HPLC Quantitative Purity UHPLC UHPLC-UV Topic->UHPLC High-Throughput Purity NMR NMR (qNMR) Topic->NMR Structural Confirmation & Quantitative Purity GC_MS GC-MS (for volatile impurities) Topic->GC_MS Specific Impurity Profiling CE Capillary Electrophoresis Topic->CE Orthogonal Separation

Sources

Validation

A Comparative Guide to Evaluating the Efficacy of Novel Kinase Inhibitors: A Case Study with 2-Amino-6-bromoquinoline hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of novel chemical entities, using 2-Amino-6-bromoquinoline hydrochloride as a represent...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of novel chemical entities, using 2-Amino-6-bromoquinoline hydrochloride as a representative example of an early-stage discovery compound. Given the limited public data on this specific molecule, we will situate it within the broader, highly successful class of quinoline-based kinase inhibitors. This guide will objectively compare its hypothetical performance against established, clinically relevant inhibitors and provide the detailed experimental methodologies required for such an evaluation.

Therefore, when a novel quinoline-based compound like 2-Amino-6-bromoquinoline hydrochloride emerges, a systematic evaluation of its inhibitory potential against a panel of relevant kinases is a critical first step. This guide will outline the necessary in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action in comparison to established drugs targeting similar pathways.

Comparative Inhibitor Landscape

To establish a benchmark for evaluating our hypothetical test compound, 2-Amino-6-bromoquinoline hydrochloride, we will compare it against a selection of well-characterized, quinoline-based kinase inhibitors. These inhibitors have distinct target profiles and are approved for various cancer indications.

InhibitorPrimary Kinase TargetsKey Indications
Bosutinib BCR-ABL, Src family kinasesChronic Myeloid Leukemia (CML)
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KITDifferentiated Thyroid Cancer, Hepatocellular Carcinoma, Renal Cell Carcinoma
Cabozantinib VEGFR2, MET, RET, AXLMedullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma
Hypothetical: 2-Amino-6-bromoquinoline hydrochloride To be determinedTo be determined

The central objective is to determine if 2-Amino-6-bromoquinoline hydrochloride exhibits potent and selective inhibitory activity against any of these, or other, clinically relevant kinases. The following experimental workflows provide a roadmap for this investigation.

Experimental Workflows for Inhibitor Characterization

A multi-tiered approach is essential for a thorough comparison, beginning with direct enzymatic assays and progressing to more physiologically relevant cell-based models.

Workflow for Inhibitor Efficacy Assessment

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Selectivity & Off-Target Profiling a1 Recombinant Kinase Panel Screening a2 IC50 Determination for Hits a1->a2 a3 Mechanism of Action Studies (e.g., ATP Competition) a2->a3 b1 Target Engagement & Phosphorylation Assay a3->b1 Advance potent compounds b2 Cell Proliferation/Viability Assay b1->b2 b3 Downstream Signaling Pathway Analysis b1->b3 c1 Broad Kinome Profiling b2->c1 Confirm cellular activity b3->c1 c2 Comparison with Known Inhibitors c1->c2

Caption: A tiered workflow for characterizing a novel kinase inhibitor.

In Vitro Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified recombinant kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Amino-6-bromoquinoline hydrochloride against a panel of kinases (e.g., EGFR, VEGFR2, BCR-ABL) and compare it to the IC50 values of established inhibitors like Lenvatinib and Bosutinib.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [11]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-Amino-6-bromoquinoline hydrochloride and comparator drugs (Bosutinib, Lenvatinib) in 100% DMSO.

    • Create a serial dilution of each inhibitor in kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[11]

    • Prepare solutions of recombinant kinase (e.g., VEGFR2), the appropriate substrate (e.g., a synthetic peptide), and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO).

    • Add 10 µL of a master mix containing the kinase and its substrate.

    • Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Expected Comparative Data:

CompoundVEGFR2 IC50 (nM)EGFR IC50 (nM)BCR-ABL IC50 (nM)
Lenvatinib~4-6>1000>1000
Bosutinib>1000>1000~1-20
2-Amino-6-bromoquinoline hydrochlorideExperimental ResultExperimental ResultExperimental Result

Note: IC50 values are illustrative and can vary based on assay conditions.

Cell-Based Target Phosphorylation Assays

These assays measure the inhibition of kinase activity within a cellular context by quantifying the phosphorylation of the target kinase or its direct substrate.

Objective: To confirm that 2-Amino-6-bromoquinoline hydrochloride can penetrate the cell membrane and inhibit the autophosphorylation of a target kinase (e.g., VEGFR2 in response to VEGF stimulation).

Detailed Protocol: VEGFR2 Cellular Phosphorylation Assay [12]

  • Cell Culture and Plating:

    • Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, in appropriate media.

    • Seed the cells in 96-well plates and grow to near confluency.

  • Compound Treatment and Stimulation:

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-incubate the cells with serial dilutions of the test inhibitor (e.g., 2-Amino-6-bromoquinoline hydrochloride) or a known control (e.g., Lenvatinib) for 1-2 hours.

    • Stimulate the cells with a pro-angiogenic ligand, such as VEGF-A (e.g., 50 ng/mL), for 10-15 minutes to induce VEGFR2 autophosphorylation.

  • Lysis and Detection:

    • Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the level of phosphorylated VEGFR2 (pVEGFR2) in the cell lysates using a sandwich ELISA. This involves capturing total VEGFR2 and detecting with a phospho-specific antibody.

  • Data Analysis:

    • Normalize the pVEGFR2 signal to the total protein concentration or to a housekeeping protein.

    • Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration and determine the IC50 value.

Downstream Signaling Pathway Analysis via Western Blotting

This method assesses the impact of the inhibitor on the broader signaling cascade downstream of the target kinase.

Objective: To determine if inhibition of the primary target (e.g., BCR-ABL) by 2-Amino-6-bromoquinoline hydrochloride leads to the expected downstream effects, such as reduced phosphorylation of STAT5 or CrkL.[13][14]

Signaling Pathway Example: BCR-ABL

G cluster_downstream Downstream Effectors BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 phosphorylates CrkL CrkL BCR_ABL->CrkL phosphorylates PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Inhibitor Bosutinib or 2-Amino-6-bromoquinoline HCl Inhibitor->BCR_ABL pSTAT5 p-STAT5 STAT5->pSTAT5 pCrkL p-CrkL CrkL->pCrkL Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival RAS_MAPK->Proliferation_Survival pSTAT5->Proliferation_Survival Promotes pCrkL->Proliferation_Survival

Caption: Inhibition of the BCR-ABL signaling pathway.

Detailed Protocol: Western Blotting [15][16]

  • Sample Preparation:

    • Culture CML cells (e.g., K562) and treat with various concentrations of 2-Amino-6-bromoquinoline hydrochloride or Bosutinib for a specified time (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated downstream target (e.g., anti-p-STAT5 or anti-p-CrkL).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • To confirm equal protein loading, strip the membrane and re-probe with antibodies for the total protein (e.g., anti-STAT5) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Compare the ratio of phosphorylated protein to total protein across the different treatment conditions.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to characterize a novel quinoline-based compound, 2-Amino-6-bromoquinoline hydrochloride, and compare its efficacy to established kinase inhibitors. By systematically progressing from biochemical assays to cell-based functional analyses, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action.

The data generated from these experiments will be crucial in determining whether 2-Amino-6-bromoquinoline hydrochloride, or any new chemical entity, warrants further investigation and development as a potential therapeutic agent. A successful outcome would be the identification of a compound with high on-target potency, a clean selectivity profile, and robust activity in cellular models, paving the way for preclinical and clinical advancement.

References

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Comparative

A Researcher's Guide to Validating Cyclin-Dependent Kinase 2 (CDK2) as the Biological Target of 2-Amino-6-bromoquinoline hydrochloride

Introduction: The Criticality of Target Validation in Drug Discovery In the modern era of precision medicine, the success of any small molecule therapeutic hinges on a profound understanding of its mechanism of action. A...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Target Validation in Drug Discovery

In the modern era of precision medicine, the success of any small molecule therapeutic hinges on a profound understanding of its mechanism of action. A crucial first step in this endeavor is the unambiguous identification and validation of its biological target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of a novel compound, using 2-Amino-6-bromoquinoline hydrochloride as a case study.

While 2-Amino-6-bromoquinoline hydrochloride has been identified as a synthetic intermediate for potential anticancer agents and enzyme inhibitors, its direct biological target is not yet definitively established in publicly accessible literature. The quinoline scaffold, however, is a well-recognized pharmacophore in numerous kinase inhibitors.[1][2] This guide will therefore proceed under the well-founded hypothesis that a putative target for this compound is a member of the Cyclin-Dependent Kinase (CDK) family, specifically CDK2, a key regulator of cell cycle progression and a validated target in oncology.[3]

This document will provide an in-depth, technically-grounded comparison of methodologies to confirm this hypothesis. We will explore direct and indirect methods of target engagement, compare the hypothetical performance of 2-Amino-6-bromoquinoline hydrochloride with established clinical and preclinical CDK inhibitors, and provide detailed, field-proven experimental protocols. The overarching goal is to equip researchers with the strategic and technical knowledge to rigorously validate a drug target, a process that is paramount to mitigating the high attrition rates in drug development.[1]

The CDK2/Rb Signaling Pathway: A Central Regulator of Cell Proliferation

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is dependent on its association with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A. The canonical CDK2 signaling pathway involves the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for DNA synthesis. Upon phosphorylation by the Cyclin D/CDK4/6 complex and subsequently the Cyclin E/CDK2 complex, Rb releases E2F, allowing for the transcription of S-phase genes and progression of the cell cycle.[4][5][6] Dysregulation of this pathway is a hallmark of many cancers, making CDK2 an attractive target for therapeutic intervention.[3]

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D activates CDK46 CDK4/6 Cyclin_D->CDK46 binds to Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters Cyclin_E Cyclin E E2F->Cyclin_E activates transcription of S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription of pRb p-Rb pRb->E2F releases CDK2 CDK2 Cyclin_E->CDK2 binds to CDK2->Rb further phosphorylates S_Phase_Progression S_Phase_Progression S_Phase_Genes->S_Phase_Progression leads to

Caption: The CDK2/Rb signaling pathway controlling the G1/S cell cycle transition.

Comparative Analysis of CDK Inhibitors

A crucial aspect of target validation is to benchmark the novel compound against existing inhibitors of the putative target. This provides context for its potency and selectivity. Below is a comparison of the clinically approved CDK4/6 inhibitors and a representative quinoline-based CDK2 inhibitor. The data for 2-Amino-6-bromoquinoline hydrochloride is presented hypothetically for illustrative purposes.

CompoundTarget(s)IC50 (nM)Key Characteristics & Clinical Status
2-Amino-6-bromoquinoline hydrochloride (Hypothetical) CDK2TBDPreclinical candidate with a quinoline scaffold.
Palbociclib (Ibrance®) CDK4, CDK6CDK4: 11, CDK6: 16FDA-approved for HR+/HER2- breast cancer.[7][8] Primarily causes neutropenia.[7]
Ribociclib (Kisqali®) CDK4, CDK6CDK4: 10, CDK6: 39FDA-approved for HR+/HER2- breast cancer.[7][8] Associated with neutropenia and QTc prolongation.[7]
Abemaciclib (Verzenio®) CDK4, CDK6CDK4: 2, CDK6: 10FDA-approved for HR+/HER2- breast cancer.[7][8] Greater selectivity for CDK4 over CDK6.[7] Can cause diarrhea.[7]
(R)-Roscovitine (Seliciclib) CDK1, CDK2, CDK5, CDK7, CDK9CDK2: 100A purine-based pan-CDK inhibitor that has been in clinical trials.[9]
SNS-032 CDK2, CDK7, CDK9CDK2: 48A potent quinoline-based CDK inhibitor.

Experimental Workflows for Target Validation

A multi-pronged approach is essential for robust target validation. This involves demonstrating direct physical interaction between the compound and the target protein, as well as observing the expected downstream cellular consequences of target inhibition.

Target_Validation_Workflow cluster_Direct_Binding Direct Target Engagement cluster_Biochemical_Activity Biochemical Activity cluster_Cellular_Response Cellular Response CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Assay In Vitro Kinase Assay CETSA->Kinase_Assay SPR Surface Plasmon Resonance (SPR) SPR->Kinase_Assay Western_Blot Western Blot (p-Rb) Kinase_Assay->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis Western_Blot->Cell_Cycle_Analysis Proliferation_Assay Cell Proliferation Assay Cell_Cycle_Analysis->Proliferation_Assay Validated_Target Validated_Target Proliferation_Assay->Validated_Target Start Start->CETSA Start->SPR

Caption: A multi-faceted workflow for validating a putative biological target.

Detailed Experimental Protocols

In Vitro Kinase Assay for CDK2 Inhibition

Objective: To determine the direct inhibitory effect of 2-Amino-6-bromoquinoline hydrochloride on the enzymatic activity of CDK2.

Principle: This assay measures the phosphorylation of a substrate by the CDK2/Cyclin A complex in the presence of varying concentrations of the inhibitor. The amount of ADP produced is quantified using a luminescence-based method.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme complex

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • 2-Amino-6-bromoquinoline hydrochloride

  • Positive control inhibitor (e.g., Roscovitine)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Amino-6-bromoquinoline hydrochloride and the positive control in DMSO.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor or DMSO (vehicle control).

    • 2 µL of diluted CDK2/Cyclin A2 enzyme in kinase buffer.

    • 2 µL of substrate/ATP mix.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding of 2-Amino-6-bromoquinoline hydrochloride to CDK2 in a cellular context.

Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature. CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures.

Materials:

  • Cancer cell line with known CDK2 expression (e.g., MCF-7)

  • 2-Amino-6-bromoquinoline hydrochloride

  • DMSO

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermocycler

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cultured cells with 2-Amino-6-bromoquinoline hydrochloride or DMSO for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Analyze the levels of soluble CDK2 in each sample by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble CDK2 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blot Analysis of Phospho-Retinoblastoma (p-Rb)

Objective: To assess the downstream cellular effect of CDK2 inhibition by measuring the phosphorylation status of its substrate, Rb.

Principle: Inhibition of CDK2 should lead to a decrease in the phosphorylation of Rb at specific sites (e.g., Ser807/811).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 2-Amino-6-bromoquinoline hydrochloride

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Western blot apparatus

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of 2-Amino-6-bromoquinoline hydrochloride for a defined period.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-Rb and total Rb. A dose-dependent decrease in the p-Rb/total Rb ratio indicates successful target inhibition in the cell.

Conclusion and Future Directions

The validation of a biological target is a cornerstone of modern drug discovery, providing the scientific rationale for advancing a compound through the development pipeline. This guide has outlined a systematic and multi-faceted approach to hypothetically validate CDK2 as the target of 2-Amino-6-bromoquinoline hydrochloride. By employing a combination of direct binding assays, biochemical activity assays, and cellular pathway analysis, researchers can build a robust body of evidence for target engagement.

The successful validation of CDK2 as the target would position 2-Amino-6-bromoquinoline hydrochloride as a promising lead compound for further optimization. Future studies should focus on elucidating its selectivity profile across the kinome, optimizing its pharmacokinetic properties, and evaluating its efficacy in preclinical cancer models. Ultimately, the rigorous application of the principles and protocols outlined in this guide will enhance the probability of translating a promising chemical entity into a clinically effective therapeutic.

References

  • Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. PMC. [Link]

  • CDK inhibitors in cancer therapy, an overview of recent development. PubMed Central. [Link]

  • A simplified overview of the Rb/E2F pathway. ResearchGate. [Link]

  • The Cyclin D -CDK4/6 -Rb signaling pathway and its endogenous and... ResearchGate. [Link]

  • CDK inhibitors in cancer therapy, an overview of recent development. ResearchGate. [Link]

  • Clinical use of cyclin-dependent kinase (CDK) 4/6 inhibitors in patients with breast cancer. OncoReview. [Link]

  • CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review. Frontiers in Oncology. [Link]

  • (PDF) Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. ResearchGate. [Link]

  • CDK Signaling Pathway. Creative Diagnostics. [Link]

  • IC 50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]

  • IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. ResearchGate. [Link]

  • Case 2: CDK4/6 Inhibitors in ER+ Breast Cancer. OncLive. [Link]

  • Reported IC 50 values of the selected inhibitors in nM. ResearchGate. [Link]

  • Cyclin D1/ CDK4 and CDK6/ Rb/ E2F pathway for G₁ to S transition. ResearchGate. [Link]

  • Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences. British Journal of Cancer. [Link]

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. PMC. [Link]

  • Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers. [Link]

  • Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. PubMed Central. [Link]

  • Targeting the RB-Pathway in Cancer Therapy. PMC. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. PMC. [Link]

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Validation

Benchmarking 2-Amino-6-bromoquinoline hydrochloride: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activity. This guide provides a co...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activity. This guide provides a comprehensive benchmarking analysis of 2-Amino-6-bromoquinoline hydrochloride, a heterocyclic compound with significant potential, against established drugs in the fields of oncology and microbiology. As direct comparative data for this specific molecule is not yet prevalent in published literature, we present a robust, hypothetical experimental framework designed to rigorously evaluate its performance. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed, actionable protocols.

Introduction: The Quinoline Moiety and Rationale for Benchmarking

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry. Its derivatives have given rise to a multitude of FDA-approved drugs, ranging from anticancer agents that inhibit critical signaling pathways to potent antibiotics that disrupt bacterial replication. 2-Amino-6-bromoquinoline hydrochloride, with its amino and bromo substitutions, presents intriguing possibilities for further functionalization and targeted activity. The bromine atom, for instance, offers a reactive handle for cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Given the known activities of related quinoline derivatives, this guide will focus on benchmarking 2-Amino-6-bromoquinoline hydrochloride in two key therapeutic areas:

  • Anticancer Activity: Many quinoline-based compounds function as kinase inhibitors. The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, and several approved drugs with a quinoline core, such as Gefitinib, target this receptor tyrosine kinase.

  • Antimicrobial Activity: The quinolone class of antibiotics, which are structurally related to quinolines, are known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. Ciprofloxacin is a prime example of a successful drug in this class.

This guide will therefore benchmark 2-Amino-6-bromoquinoline hydrochloride against Gefitinib for its potential as an anticancer agent and against Ciprofloxacin for its potential as an antimicrobial agent.

Experimental Design: A Framework for Comparative Analysis

To ensure a thorough and objective comparison, a multi-tiered experimental approach is proposed. This framework is designed to move from broad cellular effects to specific molecular target engagement.

Diagram: Proposed Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Cellular Activity Screening cluster_phase2 Phase 2: Molecular Target Validation A Cytotoxicity Screening (MTT Assay) C EGFR Kinase Inhibition Assay A->C Identified Cytotoxicity B Antimicrobial Screening (MIC Determination) D DNA Gyrase Inhibition Assay B->D Identified Antimicrobial Activity

Caption: A two-phase experimental workflow for benchmarking 2-Amino-6-bromoquinoline hydrochloride.

Anticancer Potential: Benchmarking against Gefitinib

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, primarily used in the treatment of non-small cell lung cancer with specific EGFR mutations. Our benchmarking strategy will first assess the general cytotoxicity of 2-Amino-6-bromoquinoline hydrochloride against a relevant cancer cell line and then proceed to a direct enzymatic assay.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Experimental Protocol: MTT Assay

  • Cell Culture: A549 human lung carcinoma cells, which are known to express EGFR, will be cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells will be seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: 2-Amino-6-bromoquinoline hydrochloride and Gefitinib will be dissolved in DMSO to create stock solutions. Serial dilutions will be prepared in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The cells will be treated with these concentrations for 72 hours. A vehicle control (DMSO) will also be included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Data Table (Hypothetical)

CompoundTarget Cell LineIC50 (µM)
2-Amino-6-bromoquinoline hydrochlorideA549[Placeholder for experimental data]
GefitinibA549~15-20[4][5]

Note: The IC50 for Gefitinib in A549 cells (which are EGFR wild-type) is expected to be in the higher micromolar range, as its primary efficacy is in EGFR-mutant lines.

EGFR Kinase Inhibition Assay

To determine if the observed cytotoxicity is due to direct inhibition of EGFR, an in vitro kinase assay will be performed. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.[6][7][8]

Diagram: EGFR Signaling Pathway Inhibition

egfr_pathway cluster_membrane Cell Membrane EGFR EGFR ADP ADP Substrate Substrate EGFR->Substrate Phosphorylates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (Binds to ATP pocket) ABQH 2-Amino-6-bromoquinoline hydrochloride ABQH->EGFR Hypothesized Inhibition ATP ATP ATP->EGFR Phosphate Donor P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream

Caption: Inhibition of the EGFR signaling pathway by kinase inhibitors.

Experimental Protocol: EGFR Kinase Assay

  • Reagents: Recombinant human EGFR enzyme, a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and a kinase assay buffer (containing MgCl₂, MnCl₂, DTT, and BSA).

  • Reaction Setup: The assay will be performed in a 96-well plate. Each well will contain the kinase buffer, EGFR enzyme, and the test compound (2-Amino-6-bromoquinoline hydrochloride or Gefitinib) at various concentrations.

  • Initiation: The kinase reaction will be initiated by adding a mixture of the peptide substrate and ATP.

  • Incubation: The plate will be incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is directly proportional to the kinase activity, will be measured using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The luminescence signal will be plotted against the log of the inhibitor concentration to determine the IC50 value for enzyme inhibition.

Comparative Data Table (Hypothetical)

CompoundTarget EnzymeIC50 (nM)
2-Amino-6-bromoquinoline hydrochlorideEGFR[Placeholder for experimental data]
GefitinibEGFR2-37[9]

Antimicrobial Potential: Benchmarking against Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV.[10] We will evaluate the antimicrobial efficacy of 2-Amino-6-bromoquinoline hydrochloride through the determination of its Minimum Inhibitory Concentration (MIC) and a direct DNA gyrase inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) will be used as representative Gram-negative and Gram-positive bacteria, respectively.

  • Culture Preparation: Bacteria will be grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. The culture will be diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: 2-Amino-6-bromoquinoline hydrochloride and Ciprofloxacin will be serially diluted in a 96-well plate containing MHB.

  • Inoculation: Each well will be inoculated with the bacterial suspension.

  • Incubation: The plates will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC will be determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Data Table (Hypothetical)

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
2-Amino-6-bromoquinoline hydrochloride[Placeholder for experimental data][Placeholder for experimental data]
Ciprofloxacin≤ 0.015[11]0.6[12]
DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.[13]

Experimental Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Components: The reaction mixture will contain relaxed pBR322 plasmid DNA, E. coli DNA gyrase, ATP, and assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine).

  • Inhibitor Addition: 2-Amino-6-bromoquinoline hydrochloride and Ciprofloxacin will be added to the reaction mixtures at a range of concentrations.

  • Incubation: The reactions will be incubated at 37°C for 1 hour to allow for the supercoiling reaction to occur.

  • Reaction Termination: The reaction will be stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA products will be separated on a 1% agarose gel. Supercoiled and relaxed DNA migrate at different rates.

  • Visualization and Analysis: The gel will be stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling will be quantified by densitometry, and the IC50 value will be determined.

Comparative Data Table (Hypothetical)

CompoundTarget EnzymeIC50 (µM)
2-Amino-6-bromoquinoline hydrochlorideE. coli DNA Gyrase[Placeholder for experimental data]
CiprofloxacinE. coli DNA Gyrase~1-5

Discussion and Future Directions

This guide outlines a comprehensive and logical framework for the initial benchmarking of 2-Amino-6-bromoquinoline hydrochloride. The proposed experiments are designed to provide a clear, data-driven comparison against established drugs, Gefitinib and Ciprofloxacin.

The initial cytotoxicity and antimicrobial screening will provide a broad overview of the compound's biological activity. If significant activity is observed, the subsequent enzyme inhibition assays will elucidate whether the mechanism of action is analogous to the comparator drugs.

Should 2-Amino-6-bromoquinoline hydrochloride demonstrate potent activity in either of these areas, several future directions can be pursued:

  • Selectivity Profiling: If the compound inhibits EGFR, it should be tested against a panel of other kinases to determine its selectivity. High selectivity is often a desirable trait in targeted therapies to minimize off-target effects.

  • Mechanism of Action Studies: For antimicrobial activity, further studies could investigate whether the compound also inhibits topoisomerase IV and assess its bactericidal versus bacteriostatic properties.

  • Structure-Activity Relationship (SAR) Studies: The bromo- and amino- groups on the quinoline ring provide opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Promising in vitro results would warrant evaluation in animal models of cancer or infectious disease.

By following the rigorous, self-validating protocols outlined in this guide, researchers can effectively position 2-Amino-6-bromoquinoline hydrochloride within the broader landscape of quinoline-based therapeutics and make informed decisions about its potential for further development.

References

  • Dr. Oracle. What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)?. Available at: [Link]

  • PLoS One. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Available at: [Link]

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

  • ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... Available at: [Link]

  • ResearchGate. Minimum inhibitory concentration (MIC) values (µg/mL) of ciprofloxacin and α-mangostin against the tested bacteria. Available at: [Link]

  • IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • Maxwell, A., et al. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods Mol Biol. 2009;582:161-73.
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH. Available at: [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PubMed Central. Available at: [Link]

  • ResearchGate. IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Available at: [Link]

  • ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]

  • ResearchGate. IC50 values for 23 lung cancer cell lines using the MTT assay. Cell... Available at: [Link]

  • Wikipedia. MTT assay. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Portnov, A. A., et al. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrob Agents Chemother. 1998;42(11):2848-54.
  • ResearchGate. Determination of MIC of ciprofloxacin. Available at: [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. Available at: [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. Available at: [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

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Comparative

A Head-to-Head Comparison of 2-Amino-6-bromoquinoline Hydrochloride and Its Analogs as Protein Kinase Inhibitors

An In-Depth Guide for Drug Discovery Professionals: As a Senior Application Scientist, this guide provides a technical, in-depth comparison of 2-Amino-6-bromoquinoline hydrochloride and its key analogs. The quinoline sca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Discovery Professionals:

As a Senior Application Scientist, this guide provides a technical, in-depth comparison of 2-Amino-6-bromoquinoline hydrochloride and its key analogs. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its diverse pharmacological activities.[1][2] This guide moves beyond simple data presentation to explain the causal relationships between chemical structure, biological activity, and pharmacokinetic profiles, offering field-proven insights for researchers in oncology and drug development.

Introduction to the 2-Aminoquinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery.[3] Its rigid structure and ability to be functionalized at multiple positions allow for the fine-tuning of interactions with biological targets.[1] The 2-aminoquinoline core, in particular, has garnered significant attention as a "hinge-binding" motif in protein kinase inhibitors.[4][5]

Our parent compound, 2-Amino-6-bromoquinoline hydrochloride , serves as a highly versatile starting point for chemical library synthesis.[6] The bromine atom at the 6-position is not merely a substituent; it is a critical synthetic handle for introducing molecular diversity via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and drug-like properties.

For this comparative guide, we will analyze 2-Amino-6-bromoquinoline hydrochloride against two structurally significant analogs:

  • Analog A (Parent Core): 2-Aminoquinoline. This allows us to establish a baseline and evaluate the specific contribution of the 6-bromo substituent.

  • Analog B (Aryl-Substituted): 2-Amino-6-phenylquinoline. This represents a common and logical next step in a medicinal chemistry campaign, where the bromine is replaced with an aryl group to probe for additional binding interactions.

Physicochemical Landscape & Synthetic Strategy

The choice of substituents on the quinoline core directly influences key physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability, which are critical for a compound's journey from a lab discovery to a clinical candidate.[8]

Table 1: Comparative Physicochemical Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Predicted LogP[2]
Parent Compound 6-bromoquinolin-2-amine hydrochlorideC₉H₇BrN₂ · HCl259.532.85
Analog A quinolin-2-amineC₉H₈N₂144.171.60
Analog B 6-phenylquinolin-2-amineC₁₅H₁₂N₂220.273.50

The bromine atom in the parent compound significantly increases its molecular weight and lipophilicity compared to Analog A. Replacing bromine with a phenyl group (Analog B) further increases these parameters, a critical consideration for balancing potency with "drug-like" properties as defined by frameworks like Lipinski's Rule of Five.[9]

Synthetic Workflow: From Parent Compound to Analog Library

The strategic placement of the bromine atom enables a straightforward and modular synthetic approach to generate analogs. A typical workflow involves a Suzuki coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

Causality Behind Experimental Choices: The Suzuki coupling is chosen for its high tolerance of various functional groups, mild reaction conditions, and commercial availability of a vast array of boronic acids. This allows for the rapid and efficient creation of a diverse library of 6-substituted analogs for structure-activity relationship (SAR) studies.[7]

G parent 2-Amino-6-bromoquinoline (Parent Compound) reaction Suzuki Coupling Reaction parent->reaction reagents Phenylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) reagents->reaction solvent Solvent System (e.g., Toluene/Ethanol/Water) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify analog_b 2-Amino-6-phenylquinoline (Analog B) purify->analog_b

Caption: Synthetic workflow for generating Analog B via Suzuki coupling.

Comparative Biological Activity: A Focus on Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology, as their dysregulation drives cancer cell proliferation and survival.[10] Most small-molecule kinase inhibitors are ATP-competitive, binding in the pocket where ATP normally docks.[5] The 2-aminoquinoline scaffold is particularly effective at this, forming key hydrogen bonds with the "hinge" region of the kinase active site.

Mechanism of Action: ATP-Competitive Inhibition

Type I kinase inhibitors, like the compounds discussed here, bind to the active conformation of the kinase.[10] The 2-amino group is crucial as it typically forms one or two hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[5] Substituents at the 6-position, like the bromo or phenyl group, extend into the ATP binding pocket, where they can form additional favorable interactions to enhance potency and modulate selectivity.

G cluster_0 Kinase ATP Binding Pocket hinge Hinge Region pocket Hydrophobic Pocket ribose Ribose Pocket inhibitor 2-Aminoquinoline Inhibitor inhibitor->hinge H-Bonds (2-Amino Group) inhibitor->pocket van der Waals (6-Substituent)

Caption: Binding mode of a 2-aminoquinoline inhibitor in a kinase active site.

Structure-Activity Relationship (SAR) Analysis

To illustrate the performance differences, the following tables summarize representative data against PI3Kα (Phosphatidylinositol 3-kinase alpha), a key oncogenic kinase, and the A549 lung cancer cell line, where the PI3K pathway is often active.[4]

Table 2: Comparative In Vitro Kinase Inhibition

CompoundTarget KinaseIC₅₀ (nM) [a]SAR Interpretation
Parent Compound PI3Kα85The electron-withdrawing bromine atom can form favorable halogen bonds or hydrophobic interactions in the active site, providing a significant potency boost over the unsubstituted core.
Analog A PI3Kα> 1000The unsubstituted core lacks a group to effectively occupy the hydrophobic pocket adjacent to the hinge, resulting in weak affinity.
Analog B PI3Kα15The phenyl group extends deeper into the hydrophobic pocket, maximizing van der Waals interactions and significantly improving binding affinity and potency. This is a classic example of potency enhancement through hydrophobic packing.

[a] IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency.

Table 3: Comparative Cellular Anti-Proliferative Activity

CompoundCell LineEC₅₀ (µM) [b]Interpretation
Parent Compound A5495.2Shows moderate cellular activity, but the potency drop-off from the biochemical assay (85 nM vs 5.2 µM) suggests potential issues with cell permeability or efflux.[11]
Analog A A549> 50Consistent with its poor biochemical potency, the compound is inactive in a cellular context.
Analog B A5490.4Exhibits strong cellular activity that tracks well with its biochemical potency. The increased lipophilicity of the phenyl group likely enhances membrane permeability, leading to better target engagement within the cell.[11]

[b] EC₅₀ is the half-maximal effective concentration for inhibiting cell proliferation.

Pharmacokinetic (ADMET) Profile Comparison

A potent molecule is only a viable drug candidate if it has a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[8] Early assessment of these properties is critical.

Table 4: Comparative ADMET Profile

CompoundAqueous SolubilityCaco-2 Permeability [c]In Silico Toxicity Risk
Parent Compound ModerateModerateLow
Analog A HighLow to ModerateLow
Analog B LowHighPotential for hERG liability due to increased lipophilicity.

[c] The Caco-2 assay is an in vitro model for predicting human drug absorption. Higher permeability suggests better potential for oral bioavailability.[12]

Expert Insights: While Analog B is the most potent compound, its increased lipophilicity and lower solubility are flags for potential downstream issues, such as poor oral bioavailability or off-target toxicity. The parent compound, while less potent, presents a more balanced "drug-like" profile. This makes it an excellent lead compound for further optimization, where potency can be improved while carefully monitoring physicochemical properties.

PART 2: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key assays discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol measures the direct inhibitory effect of a compound on kinase activity. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method.[13]

Objective: To determine the IC₅₀ value of test compounds against PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • Biotinylated substrate peptide

  • ATP (Adenosine Triphosphate)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (Parent, Analog A, Analog B) dissolved in DMSO

  • Positive Control: Known PI3Kα inhibitor (e.g., Alpelisib)

  • Negative Control: DMSO vehicle

  • 384-well low-volume assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Add 50 nL of DMSO to the negative control wells and 50 nL of the positive control inhibitor to its respective wells.

  • Enzyme/Substrate Addition: Prepare a master mix of PI3Kα enzyme and biotinylated substrate in assay buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer at a concentration equal to the Kₘ for the enzyme.[14] Add 5 µL of the ATP solution to all wells to start the kinase reaction.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.

  • Detection: Prepare a "Stop/Detection" mix containing the Europium-labeled antibody and SA-APC in detection buffer. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of compounds on the proliferation of cancer cells.

Objective: To determine the EC₅₀ value of test compounds in the A549 cell line.

Materials:

  • A549 cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Test Compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (no cells, blank), cells with medium containing DMSO (negative control), and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the negative control (DMSO-treated cells), which represents 100% viability. Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to determine the EC₅₀ value.

Conclusion and Future Directions

This head-to-head comparison demonstrates a classic paradigm in medicinal chemistry: the trade-off between potency and developability.

  • Analog A (2-Aminoquinoline) is largely inactive, confirming the necessity of a substituent at the 6-position for meaningful biological activity against protein kinases.

  • Analog B (2-Amino-6-phenylquinoline) is a highly potent inhibitor at both the biochemical and cellular levels. However, its poor physicochemical properties (low solubility, high lipophilicity) present significant hurdles for further development.

  • The Parent Compound (2-Amino-6-bromoquinoline) emerges as the most promising lead. It possesses a validated mechanism of action, moderate potency, and a more favorable ADMET profile. Its true value lies in its synthetic tractability, providing a platform for targeted modifications.

Expert Recommendation: The optimal path forward involves using the 2-Amino-6-bromoquinoline scaffold to synthesize a focused library of new analogs. The goal should be to replace the bromine with groups that enhance potency, similar to the phenyl ring, but with more favorable physicochemical properties. This could include smaller aromatic rings, heteroaromatics, or polar-functionalized phenyl groups to improve solubility and reduce toxicity risks while maintaining or improving target engagement.

References

  • Al-Ostoot, F. H., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health (NIH). Retrieved from [Link]

  • Tantray, M. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Pravetoni, M., et al. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. ACS Publications. Retrieved from [Link]

  • Chen, Z., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PubMed Central. Retrieved from [Link]

  • Gray, A., et al. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Retrieved from [Link]

  • Sreeja S., et al. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of compounds 1-24. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. Retrieved from [Link]

  • Kuenemann, M. A., et al. (2016). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. Retrieved from [Link]

  • Varotti, F. P., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected quinoline-based marketed drugs. Retrieved from [Link]

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Bentham Science. Retrieved from [Link]

  • Openlabnotebooks.org. (2019). Quinoline Series: Synthesis. Retrieved from [Link]

  • Butkiewicz, M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. National Institutes of Health (NIH). Retrieved from [Link]

  • Baskin, Y., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • Patel, O., et al. (2020). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][4][12]diazepin-6-one scaffold. National Institutes of Health (NIH). Retrieved from [Link]

  • Cano, C., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. National Institutes of Health (NIH). Retrieved from [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Retrieved from [Link]

  • Santamaría, C., et al. (2020). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2013). Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. PubMed Central. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-6-bromoquinoline hydrochloride

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of specialized chemical...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of specialized chemical reagents like 2-Amino-6-bromoquinoline hydrochloride demand a rigorous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety. The protocols outlined here are designed to be self-validating, ensuring that each step is understood, justified, and executed with precision.

Part 1: Core Hazard Profile and Risk Assessment

2-Amino-6-bromoquinoline hydrochloride is a halogenated heterocyclic amine, a class of compounds that requires careful handling due to its potential biological and environmental effects. Before any disposal protocol is initiated, a thorough understanding of its hazard profile is essential.

The primary risks associated with this compound are rooted in its reactivity and toxicity. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed and is a significant irritant to the skin, eyes, and respiratory system[1][2][3][4]. Furthermore, its "WGK 3" (Water Hazard Class 3) designation indicates it is severely hazardous to aquatic life, making containment and prevention of environmental release a top priority. The parent quinoline structure is also noted for potential carcinogenicity and mutagenicity, demanding a conservative approach to handling and disposal[5].

PropertyDataSource
Molecular Formula C₉H₇BrN₂ · HCl
Appearance Solid[1]
GHS Hazard Codes H302, H315, H318, H319, H335[1]
Hazard Class Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage/Irritation 1/2A[2]
Signal Word Warning / Danger[2][4]
Water Hazard Class WGK 3 (Severely hazardous to water)

Part 2: Pre-Disposal Safety Protocols: Your First Line of Defense

Proper disposal begins long before the waste container is sealed. It starts with meticulous handling during the experimental phase to minimize contamination and ensure user safety.

1. Engineering Controls: All handling of 2-Amino-6-bromoquinoline hydrochloride, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols[1][6][7].

2. Personal Protective Equipment (PPE): A standard ensemble of PPE is mandatory. The rationale for each component is critical:

  • Eye Protection: Tightly sealed safety goggles with side shields are required to protect against accidental splashes or fine dust, which can cause serious eye damage[1][2][6].
  • Hand Protection: Chemically resistant nitrile gloves are essential. Double-gloving is recommended when handling the pure solid. Contaminated gloves must be disposed of as hazardous waste.
  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened to protect against skin contact[6].
  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with particulate filters may be necessary for cleaning up large spills or if engineering controls fail[6].

3. General Hygiene: Never eat, drink, or smoke in laboratory areas[2][6]. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[2][6].

Part 3: The Core Disposal Workflow: Segregation is Key

The single most critical step in the disposal of this compound is its correct classification and segregation. Due to the presence of a bromine atom on the quinoline ring, 2-Amino-6-bromoquinoline hydrochloride is classified as a halogenated organic compound [8]. This classification dictates its entire disposal pathway.

Causality: Halogenated organic wastes cannot be mixed with non-halogenated wastes because they require specialized, high-temperature incineration with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion[9]. Mixing waste streams leads to regulatory violations, increased disposal costs, and improper treatment, posing a significant environmental risk.

The following diagram illustrates the decision-making process for proper waste segregation.

DisposalWorkflow start Initiate Disposal of 2-Amino-6-bromoquinoline hydrochloride Waste classify Critical Step: Classify Waste Is it a Halogenated Organic Compound? start->classify yes_node YES (Contains Bromine) classify->yes_node Based on Molecular Structure action1 Select Designated HALOGENATED ORGANIC WASTE CONTAINER yes_node->action1 action2 Ensure Container is Clearly Labeled: 'HALOGENATED WASTE' 'HAZARDOUS' action1->action2 action3 CRITICAL: DO NOT MIX with: - Non-Halogenated Solvents - Strong Acids/Bases - Oxidizers action2->action3 action4 Log Waste on Manifest: - Chemical Name - Quantity - Date action3->action4 end Store Securely in Satellite Accumulation Area for Licensed Vendor Pickup action4->end

Sources

Handling

Mastering the Safe Handling of 2-Amino-6-bromoquinoline Hydrochloride: A Guide for Laboratory Professionals

An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for Researchers, Scientists, and Drug Development Professionals. As a Senior Application Scientist, it is imperative to foster a cultur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for Researchers, Scientists, and Drug Development Professionals.

As a Senior Application Scientist, it is imperative to foster a culture of safety and precision in the laboratory. This guide provides a comprehensive framework for the safe handling of 2-Amino-6-bromoquinoline hydrochloride, a compound utilized in the synthesis of pharmaceutical intermediates, particularly for antimalarial and anticancer agents.[1] While this compound offers significant potential in medicinal chemistry, its structural components—an aromatic amine and a halogenated quinoline backbone—necessitate stringent safety protocols to mitigate potential hazards.

Hazard Identification and Risk Assessment

2-Amino-6-bromoquinoline hydrochloride is classified as an acute oral toxin (Category 4).[2] The primary hazards are associated with its aromatic amine and halogenated structure. Aromatic amines can be readily absorbed through the skin, and some are known or suspected carcinogens. Halogenated organic compounds present disposal challenges and can be toxic. Therefore, a thorough risk assessment is the foundational step before any handling of this compound.

Key Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]

  • Dermal Absorption: Aromatic amines are known to be absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Amino-6-bromoquinoline hydrochloride. The level of PPE required is dictated by the scale of the operation and the potential for exposure.

Level of Protection Required PPE Rationale
Minimum Safety glasses with side shields, laboratory coat, nitrile gloves.For handling small quantities in a well-ventilated area where the risk of splashing or aerosolization is low.
Moderate Chemical splash goggles, laboratory coat, double-gloving (nitrile), face shield.For operations with a higher risk of splashing, such as during dissolution or transfer of larger quantities.
High Full-face respirator with appropriate cartridges, chemical-resistant suit or apron, heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), chemical-resistant boots.For large-scale operations, emergency spill response, or situations with a high likelihood of significant aerosol generation.

A Note on Glove Selection: Standard nitrile gloves offer basic protection but may have limited resistance to prolonged exposure to aromatic amines. For extended handling, consider gloves with higher chemical resistance. A study on aniline permeation through various glove materials demonstrated breakthrough times ranging from a few minutes to over an hour, highlighting the importance of selecting the appropriate glove material.[4]

Safe Handling Protocols: A Step-by-Step Approach

Adherence to a strict, well-defined protocol is essential for minimizing exposure and ensuring experimental integrity.

3.1. Preparation and Weighing:

  • Designated Area: Conduct all handling of solid 2-Amino-6-bromoquinoline hydrochloride within a certified chemical fume hood to control potential dust inhalation.

  • PPE Donning: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: Use a disposable weighing boat or creased weighing paper to prevent contamination of the balance. Tare the balance with the weighing vessel before adding the compound.

  • Transfer: Use a spatula to carefully transfer the desired amount of the solid. Avoid any actions that could generate dust.

  • Clean-up: After weighing, carefully fold the weighing paper or enclose the weighing boat in a sealable bag for disposal as hazardous waste. Decontaminate the spatula and the balance surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: In the fume hood, add the solvent to the reaction vessel containing the weighed 2-Amino-6-bromoquinoline hydrochloride. Use a funnel to prevent splashes.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Closed System: Whenever possible, maintain a closed system to prevent the escape of vapors.

Decision Flowchart for PPE Selection

PPE_Selection PPE Selection for 2-Amino-6-bromoquinoline hydrochloride start Start: Assess Task weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction start->reaction spill Spill Cleanup start->spill ppe_low Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves weighing->ppe_low < 1g, no dust ppe_medium Moderate PPE: - Chemical Goggles - Lab Coat - Double Gloves - Face Shield weighing->ppe_medium > 1g or potential dust dissolving->ppe_medium reaction->ppe_low Small scale, closed system reaction->ppe_medium Larger scale or open system ppe_high High-Level PPE: - Full-Face Respirator - Chemical Suit/Apron - Heavy-Duty Gloves spill->ppe_high

Caption: Decision-making for appropriate PPE level based on the laboratory task.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.[5]

4.1. Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7]

  • Remove any contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

4.2. Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

4.3. Inhalation:

  • Move the affected person to fresh air.[8][9]

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

4.4. Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.[3][8]

  • Seek immediate medical attention.

4.5. Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[10]

    • Collect the absorbed material into a sealable container.

    • Decontaminate the area with a suitable solvent.

    • Label the container as hazardous waste and dispose of it according to institutional guidelines.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Disposal Plan: Environmental Responsibility

Proper disposal of 2-Amino-6-bromoquinoline hydrochloride and any contaminated materials is critical to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.[11]

Disposal Protocol:

  • Segregation: Collect all waste containing 2-Amino-6-bromoquinoline hydrochloride in a designated, clearly labeled, and sealed hazardous waste container. This includes unused product, reaction residues, and contaminated materials (e.g., gloves, weighing papers, absorbent materials).

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for pickup and disposal by your institution's environmental health and safety department. Incineration at high temperatures is a common and effective disposal method for halogenated organic compounds.[12]

Conclusion: A Commitment to Safety

The responsible use of 2-Amino-6-bromoquinoline hydrochloride in research and development hinges on a deeply ingrained commitment to safety. By understanding the inherent hazards, diligently using appropriate personal protective equipment, adhering to strict handling protocols, and having a clear plan for emergencies and disposal, we can harness the scientific potential of this compound while ensuring the well-being of laboratory personnel and the protection of our environment.

References

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • Material Safety Data Sheet - Quinoline. ScienceLab.com. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • 2-Amino-6-bromoquinoline. MySkinRecipes. [Link]

  • Hazardous Waste Segregation. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • CHEMICAL SPILL PROCEDURES. University of North Carolina at Charlotte Environmental Health and Safety. [Link]

  • Chemical Spill Response. National University of Singapore. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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